Technical Documentation Center

(R)-Methyl 2,5-diamino-5-oxopentanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (R)-Methyl 2,5-diamino-5-oxopentanoate

Core Science & Biosynthesis

Foundational

The Strategic Role of (R)-Methyl 2,5-diamino-5-oxopentanoate in Advanced Therapeutics

Executive Summary In the landscape of modern drug development, the precise control of stereochemistry is not merely a regulatory requirement but the foundational basis for target affinity and pharmacokinetic stability. (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, the precise control of stereochemistry is not merely a regulatory requirement but the foundational basis for target affinity and pharmacokinetic stability. (R)-Methyl 2,5-diamino-5-oxopentanoate , commonly known as D-Glutamine methyl ester, serves as a critical chiral building block in the synthesis of next-generation immunomodulators and targeted protein degraders.

Unlike its naturally occurring L-enantiomer, the D-isomer provides unique resistance to mammalian proteases and mimics the pathogen-associated molecular patterns (PAMPs) found in bacterial cell walls. This in-depth technical guide explores the physicochemical profile, mechanistic applications, and validated synthetic workflows for utilizing (R)-Methyl 2,5-diamino-5-oxopentanoate in pharmaceutical research.

Physicochemical Profiling & Structural Identity

To ensure reproducibility in synthetic workflows, it is vital to distinguish between the free base and the hydrochloride salt forms of this compound. The hydrochloride salt is predominantly utilized due to its enhanced bench stability and resistance to spontaneous intramolecular cyclization (lactamization) during storage[1].

Table 1: Quantitative Chemical Profile
PropertyFree BaseHydrochloride Salt
CAS Registry Number 108258-30-6[2]74817-54-2[1]
IUPAC Name Methyl (2R)-2,5-diamino-5-oxopentanoateMethyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride
Molecular Formula C₆H₁₂N₂O₃C₆H₁₃ClN₂O₃
Molecular Weight 160.17 g/mol 196.63 g/mol
Stereochemistry (R)-configuration (D-isomer)(R)-configuration (D-isomer)

Mechanistic Applications in Drug Development

Immunoadjuvants: Desmuramylpeptides and NOD2 Agonists

The mammalian immune system utilizes Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2) to detect bacterial invasion. NOD2 specifically recognizes muramyl dipeptide (MDP), a peptidoglycan fragment containing D-amino acids.

By utilizing (R)-Methyl 2,5-diamino-5-oxopentanoate, researchers can synthesize "desmuramylpeptides"—analogues that strip away the complex carbohydrate backbone of MDP while retaining the critical D-amino acid stereocenter[3]. The causality here is strict: the NOD2 receptor's binding pocket is stereospecific. The (R)-configuration mimics the natural bacterial D-isoglutamine, triggering a conformational change in NOD2 that leads to RIP2 kinase recruitment and subsequent NF-κB activation. The methyl ester modification specifically fine-tunes the lipophilicity of the drug candidate, enhancing cellular permeability without inducing the severe pyrogenic (fever-inducing) toxicity associated with natural MDP.

NOD2_Pathway LIG D-Gln-OMe Derived Desmuramylpeptide NOD2 NOD2 Receptor (Cytosolic) LIG->NOD2 Binding RIP2 RIP2 Kinase Activation NOD2->RIP2 Oligomerization NFKB NF-κB Translocation RIP2->NFKB Phosphorylation Cascade CYTO Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->CYTO Gene Expression

Fig 1: NOD2 signaling cascade activated by D-Gln-OMe derived desmuramylpeptides.

Synthesis of TNF-α Inhibitors and Cereblon Modulators

(R)-Methyl 2,5-diamino-5-oxopentanoate is extensively used in the synthesis of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines (analogues of drugs like Lenalidomide)[4]. In these workflows, the D-Gln-OMe acts as the precursor to the glutarimide ring. The methyl ester is a highly effective leaving group during the base-catalyzed intramolecular cyclization step, allowing for the efficient closure of the 6-membered imide ring required for binding to the Cereblon (CRBN) E3 ligase complex.

Experimental Workflows & Protocols

Protocol 1: Peptide Coupling for NOD2 Agonist Synthesis

This protocol details the coupling of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride to a Boc-protected amino acid. The system is self-validating: the use of HOBt acts as a visual and chemical indicator of activation, preventing the racemization of the sensitive alpha-chiral center.

  • Preparation: Dissolve 1.0 eq of the target carboxylic acid (e.g., Boc-L-Valine) in anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere to prevent moisture-induced ester hydrolysis.

  • Activation: Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at 0°C for 30 minutes. Causality: EDC is chosen for its water-soluble urea byproduct, simplifying downstream workup. HOBt forms an active ester intermediate that suppresses the formation of an oxazolone intermediate, thereby preserving the (R)-stereocenter of the incoming amine.

  • Coupling: Introduce 1.0 eq of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS 74817-54-2), followed immediately by 2.5 eq of N,N-Diisopropylethylamine (DIPEA). Causality: DIPEA is a sterically hindered base that neutralizes the HCl salt to liberate the free amine for nucleophilic attack, without acting as a nucleophile itself.

  • Reaction: Allow the mixture to warm to 25°C and stir for 12 hours. Monitor via TLC (Ninhydrin stain).

  • Workup & Purification: Quench with ice water, extract with Ethyl Acetate. Wash the organic layer sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and purify via flash column chromatography.

Protocol 2: Base-Catalyzed Glutarimide Cyclization

This step constructs the 2,6-dioxopiperidin-3-yl moiety critical for TNF-α inhibitors.

  • Preparation: Dissolve the acyclic D-Gln-OMe intermediate in anhydrous Tetrahydrofuran (THF) at a concentration of 0.1 M.

  • Deprotonation/Cyclization: Cool the reactor to -20°C. Dropwise, add 1.1 eq of Potassium tert-butoxide (KOtBu). Causality: KOtBu is a strong, non-nucleophilic base. It selectively deprotonates the terminal amide, driving an intramolecular nucleophilic acyl substitution at the methyl ester to close the ring, while avoiding saponification of the ester.

  • Quenching: Once LC-MS confirms the disappearance of the acyclic mass, quench rapidly with 1M HCl to neutralize the base and precipitate the final glutarimide product.

Synthesis_Workflow START (R)-Methyl 2,5-diamino- 5-oxopentanoate COUPLE Peptide Coupling (EDC/HOBt, DIPEA) START->COUPLE INT Acyclic Intermediate COUPLE->INT Amide Bond Formation CYCL Base-Catalyzed Cyclization (KOtBu) INT->CYCL PROD Glutarimide Ring (e.g., Lenalidomide analog) CYCL->PROD Intramolecular Condensation

Fig 2: Synthetic workflow for glutarimide ring formation utilizing D-Gln-OMe.

Analytical & Quality Control (QC) Standards

To ensure the integrity of the (R)-configuration throughout the synthetic process, chiral High-Performance Liquid Chromatography (HPLC) is mandatory.

  • Self-Validating QC System: Before analyzing the synthesized batch, a racemic mixture of (R/S)-Methyl 2,5-diamino-5-oxopentanoate must be injected into a Daicel Chiralpak column (e.g., Chiralpak IC). The system is only validated for use if the baseline resolution ( Rs​ ) between the L and D enantiomers is ≥1.5 . Only then is the sample batch analyzed to confirm an Enantiomeric Excess (ee) of >99% .

References

  • ChemWhat. "D-Glutamine Methyl Ester Hydrochloride CAS#: 74817-54-2". ChemWhat Database of Chemicals & Biologicals.
  • MolCore. "108258-30-6 | Methyl d-glutaminate". MolCore Amino Acids and Peptides.
  • Google Patents. "US20060052609A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines". United States Patent and Trademark Office.
  • ACS Publications. "Structural Fine-Tuning of Desmuramylpeptide NOD2 Agonists Defines Their In Vivo Adjuvant Activity". Journal of Medicinal Chemistry.

Sources

Exploratory

Structural Dynamics and Synthetic Utility of (R)-Methyl 2,5-diamino-5-oxopentanoate

Abstract The unnatural amino acid derivative (R)-Methyl 2,5-diamino-5-oxopentanoate, commonly known as D-Glutamine methyl ester, is a critical chiral synthon in modern pharmaceutical chemistry. By combining the proteolyt...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The unnatural amino acid derivative (R)-Methyl 2,5-diamino-5-oxopentanoate, commonly known as D-Glutamine methyl ester, is a critical chiral synthon in modern pharmaceutical chemistry. By combining the proteolytic resistance of the D-enantiomer with the orthogonal reactivity of a methyl ester, this molecule serves as a foundational building block for peptidomimetics, antimicrobial adjuvants, and immunomodulatory imide drugs (IMiDs). This technical guide explores the chemical architecture, biological applications, and validated synthetic workflows associated with this compound, providing researchers with a robust framework for its integration into drug development pipelines.

Chemical Architecture and Rationale

The structural integrity of (R)-Methyl 2,5-diamino-5-oxopentanoate is defined by three deliberate chemical modifications to the native L-glutamine scaffold, each engineered to solve specific challenges in drug synthesis and pharmacokinetics:

  • Chiral Inversion (D-Enantiomer): The (R)-configuration at the α-carbon provides absolute resistance to endogenous human proteases, which are stereospecific to L-amino acids [2, 3]. This chiral shielding is essential for increasing the half-life of peptide-based therapeutics.

  • C-Terminal Esterification: The conversion of the carboxylic acid to a methyl ester serves a dual purpose. Synthetically, it acts as a protecting group that prevents unwanted oligomerization during N-terminal coupling. Mechanistically, it functions as a highly efficient intramolecular leaving group during base- or acid-catalyzed cyclization reactions (e.g., glutarimide ring formation) [4].

  • Hydrochloride Salt Formation: Free aliphatic amines are susceptible to oxidative degradation and spontaneous intramolecular cyclization (forming pyroglutamate). Supplying the compound as a hydrochloride salt protonates the α-amine, rendering it non-nucleophilic, thereby drastically enhancing shelf-life, solid-state stability, and aqueous solubility [1].

Physicochemical Profiling

To ensure reproducibility in stoichiometric calculations and reaction scaling, the quantitative physicochemical parameters of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride are summarized below [1].

PropertyValueScientific Rationale / Implication
IUPAC Name (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochlorideFormal nomenclature defining the 5-carbon backbone with a C5-amide and C1-ester.
Common Name D-Glutamine methyl ester hydrochlorideIndustry-standard nomenclature for peptide synthesis.
CAS Number 74817-54-2Unique registry identifier for procurement and safety tracking.
Molecular Formula C₆H₁₃ClN₂O₃Includes the HCl counterion; critical for accurate mass spectrometry calibration.
Molecular Weight 196.63 g/mol Essential for precise molar equivalent calculations in coupling reactions.
Stereochemistry (R)-enantiomer (D-form)Confers proteolytic stability and determines the chirality of downstream IMiDs.
Physical State White to off-white crystalline solidIndicates high purity; hygroscopic nature necessitates desiccation during storage.
Storage Conditions 2–8°C, Inert Atmosphere (Ar/N₂)Prevents moisture-induced hydrolysis of the methyl ester and amine oxidation.

Strategic Applications in Drug Development

Enantioselective Synthesis of Immunomodulatory Drugs (IMiDs)

IMiDs, such as lenalidomide and pomalidomide analogs, exert their therapeutic effect by binding to the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the targeted degradation of neo-substrates. The biological activity of these drugs is highly stereospecific. (R)-Methyl 2,5-diamino-5-oxopentanoate is utilized as a primary synthon to construct the core 2,6-dioxopiperidine (glutarimide) ring of (R)-enantiomer IMiDs. The methyl ester is perfectly positioned to undergo intramolecular cyclization with an appended aromatic moiety, locking the stereocenter into the desired bioactive conformation [4].

Antimicrobial Peptidomimetics

Bacterial cell walls rely on a peptidoglycan layer containing D-amino acids (e.g., D-Alanine, D-Glutamate) to resist host degradation. By incorporating D-Gln-OMe into synthetic peptides, researchers can create "Trojan horse" molecules that mimic these bacterial precursors. These peptidomimetics competitively inhibit enzymes like MurD and MurF, disrupting biofilm formation and weakening the bacterial cell wall, thereby acting as potent antimicrobial adjuvants [3, 5].

Antimicrobial_Mechanism A D-Gln-OMe Incorporation into Peptidomimetic B Proteolytic Stability (Resistance to L-Proteases) A->B Chiral Shielding C Bacterial Biofilm Penetration B->C Increased Lipophilicity D Peptidoglycan Synthesis Interference C->D D-Amino Acid Mimicry E Enhanced Antimicrobial Efficacy D->E Cell Wall Weakening

Figure 1: Mechanistic pathway of D-Gln-OMe derived peptidomimetics in antimicrobial applications.

Methodological Workflows

The following protocols have been engineered to ensure high yield, stereochemical preservation, and self-validation.

Protocol 1: Acid-Catalyzed Cyclization for Enantiopure IMiDs

Objective: To construct the glutarimide ring of an IMiD without racemizing the delicate (R)-stereocenter. Causality: Standard base-catalyzed cyclization (e.g., using KOtBu) causes deprotonation at the α-carbon, leading to enolization and subsequent racemization of the final drug product. To preserve enantiopurity, an acid-catalyzed approach using p-Toluenesulfonic acid (p-TsOH) in refluxing toluene is employed. The acid activates the ester carbonyl for intramolecular nucleophilic attack by the amide without affecting the chiral center, while the high boiling point of toluene drives the reaction thermodynamically [4].

Step-by-Step Procedure:

  • N-Alkylation: React 1.0 eq of D-Gln-OMe·HCl with 1.05 eq of an optionally substituted 2-halomethylbenzoate in anhydrous acetonitrile. Add 2.5 eq of Triethylamine (NEt₃) to neutralize the HCl salt and act as an acid scavenger. Stir at 60°C for 4 hours.

  • Intermediate Isolation: Concentrate the mixture, partition between Ethyl Acetate and H₂O, and isolate the organic layer. Dry over Na₂SO₄ and concentrate to yield the N-alkylated intermediate.

  • Acid-Catalyzed Cyclization: Dissolve the intermediate in anhydrous toluene. Add 0.1 eq of p-TsOH.

  • Reflux: Heat the mixture to reflux (110°C) using a Dean-Stark apparatus to azeotropically remove the methanol byproduct, driving the equilibrium toward ring closure.

  • Validation (Self-Validating Step): After 12 hours, sample the reaction. Perform Chiral HPLC (using an amylose-based stationary phase) against a racemic standard. The presence of a single peak confirms that the (R)-stereocenter was successfully preserved.

IMiD_Synthesis A (R)-Methyl 2,5-diamino- 5-oxopentanoate HCl B Neutralization & Alkylation A->B Base / 2-halomethylbenzoate C N-Alkylated Intermediate B->C SN2 Reaction D Acid-Catalyzed Cyclization C->D p-TsOH / Toluene (Reflux) E Stereocenter Preservation D->E Prevents Racemization F (R)-2-(2,6-dioxopiperidin-3-yl)- 1-oxoisoindoline E->F Glutarimide Formation

Figure 2: Enantioselective synthesis of (R)-IMiDs utilizing acid-catalyzed cyclization.

Protocol 2: Amide Coupling in Peptide Synthesis

Objective: To couple an N-protected amino acid (e.g., Fmoc-AA-OH) to the α-amine of D-Gln-OMe. Causality: The hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. N,N-Diisopropylethylamine (DIPEA) is selected over less hindered bases (like TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive OAt-ester intermediate formed by the HATU coupling reagent.

Step-by-Step Procedure:

  • Carboxylic Acid Activation: In a dry flask under Argon, dissolve 1.0 eq of Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF (0.2 M concentration).

  • Base Addition: Add 2.5 eq of DIPEA. Stir for 5 minutes at room temperature to allow the formation of the active OAt ester. The solution will turn pale yellow.

  • Nucleophilic Addition: Add 1.2 eq of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride. The excess DIPEA immediately neutralizes the HCl salt, allowing the free α-amine to attack the activated ester.

  • Reaction Monitoring (Self-Validating Step): Stir for 2 hours. Spot the reaction mixture on a TLC plate alongside a D-Gln-OMe standard. Develop with a Ninhydrin stain and apply heat. The disappearance of the primary amine (which stains deep purple) confirms reaction completion.

  • Workup & Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract with Ethyl Acetate. Wash the organic phase sequentially with 5% NaHCO₃ (to remove acidic byproducts) and brine. Dry, concentrate, and verify the exact mass of the dipeptide via LC-MS.

Conclusion

(R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride is far more than a simple amino acid derivative; it is a highly specialized synthetic tool. By understanding the causality behind its structural features—specifically the protective and activating nature of the methyl ester, the proteolytic resistance of the D-enantiomer, and the stabilizing effect of the hydrochloride salt—researchers can reliably deploy this compound in the synthesis of next-generation peptidomimetics and targeted protein degraders.

References

  • Multimodal Role of Amino Acids in Microbial Control and Drug Development - MDPI. MDPI. Available at: [Link]

  • US20060052609A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines - Google Patents. Google Patents.
  • Synthesis of N-(Glucopyranosid-3-yl)-D- and -L-alanyl-D-isoglutamine and Related Glycodipeptides - ResearchGate. ResearchGate. Available at: [Link]

Foundational

Physicochemical properties of (R)-Methyl 2,5-diamino-5-oxopentanoate

An In-Depth Technical Guide to the Physicochemical Properties and Applications of (R)-Methyl 2,5-diamino-5-oxopentanoate In the landscape of modern peptide therapeutics and peptidomimetic drug design, overcoming endogeno...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties and Applications of (R)-Methyl 2,5-diamino-5-oxopentanoate

In the landscape of modern peptide therapeutics and peptidomimetic drug design, overcoming endogenous proteolytic degradation remains a paramount challenge. The incorporation of D-amino acids—the unnatural enantiomers of biological L-amino acids—confers profound resistance to enzymatic cleavage, significantly extending the plasma half-life of peptide candidates.

(R)-Methyl 2,5-diamino-5-oxopentanoate , universally recognized as D-Glutamine methyl ester , serves as a critical chiral building block in this endeavor [1]. By masking the C-terminal carboxylic acid as a methyl ester, this derivative allows scientists to achieve absolute regiocontrol during complex peptide syntheses, directing coupling agents exclusively to the N-terminal alpha-amino group. This whitepaper deconstructs the physicochemical behavior of this compound, the causality behind its handling requirements, and field-proven protocols for its application.

Physicochemical Profiling

Understanding the baseline metrics of D-Glutamine methyl ester is the first step in predicting its behavior in solution and during solid-phase or solution-phase workflows. Due to inherent stability issues with the free base, the compound is commercially synthesized and handled exclusively as a hydrochloride (HCl) salt [2].

Table 1: Core Physicochemical Properties
PropertyValue / Description
IUPAC Name Methyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride
Common Name D-Glutamine methyl ester hydrochloride
CAS Number 74817-54-2
Molecular Formula C₆H₁₃ClN₂O₃ (Salt) / C₆H₁₂N₂O₃ (Free Base)
Molecular Weight 196.63 g/mol (Salt) / 160.17 g/mol (Free Base)
Monoisotopic Mass 160.0848 Da (Free Base) [4]
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O, DMF, DMSO; Insoluble in Hexanes
Storage Temperature -20°C (Desiccated)

Mechanistic Insights: The Causality of Salt Formation

A common pitfall in early-stage peptide development is the mishandling of amino acid esters. As an Application Scientist, I frequently observe reaction failures stemming from the degradation of the free base form of glutamine derivatives.

The Chemical Rationale: In its free base form, the unprotonated alpha-amino group of (R)-Methyl 2,5-diamino-5-oxopentanoate is highly nucleophilic. Given the flexible aliphatic side chain, this amino group can easily fold back and execute an intramolecular nucleophilic attack on the side-chain amide carbonyl (or the ester carbonyl). This spontaneous cyclization yields a D-pyroglutamate derivative, irreversibly degrading the reagent.

By supplying the compound as a hydrochloride salt, the alpha-amino group is protonated (converted to -NH₃⁺). This eliminates its nucleophilicity, providing both steric and electronic protection that ensures long-term shelf stability [3].

G A (R)-Methyl 2,5-diamino- 5-oxopentanoate (Free Base) B Intramolecular Nucleophilic Attack A->B Spontaneous (pH > 7) D HCl Salt Form (Protonated Alpha-Amino) A->D Addition of HCl C D-Pyroglutamate Derivative (Degradation) B->C E Steric & Electronic Protection D->E Prevents attack F Stable Storage & Handling E->F

Mechanism of intramolecular cyclization vs. stabilization via hydrochloride salt formation.

Application Workflows: Self-Validating Peptide Coupling

To utilize D-Glutamine methyl ester hydrochloride in peptide synthesis, the free amine must be liberated in situ immediately prior to coupling. The following protocol utilizes HATU as the coupling reagent and N,N-Diisopropylethylamine (DIPEA) as the base.

Why these reagents? HATU provides superior reaction kinetics and minimizes epimerization at the chiral center compared to traditional EDC/NHS chemistry. DIPEA is chosen over Triethylamine (TEA) because its bulky isopropyl groups make it a non-nucleophilic base, preventing unwanted side reactions with the active ester.

Workflow Step1 Step 1: Dissolution (D-Gln-OMe·HCl in DMF) Step2 Step 2: Neutralization (Add DIPEA, 2.5 eq) Step1->Step2 Step3 Step 3: Activation (Fmoc-AA-OH + HATU) Step2->Step3 Free base generated in situ Step4 Step 4: Coupling (Combine & Stir 2h) Step3->Step4 Active ester formation Step5 Step 5: Validation (LC-MS / Ninhydrin Test) Step4->Step5 Peptide bond formed

Step-by-step workflow for in situ neutralization and peptide coupling of D-Gln-OMe.

Protocol: Solution-Phase Coupling of Fmoc-AA-OH to D-Gln-OMe

Note: This is a self-validating protocol. Do not proceed to purification until Step 5 confirms complete consumption of the primary amine.

  • Preparation & Dissolution: Weigh 1.0 equivalent (eq) of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride and dissolve it in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • In Situ Neutralization: Add 2.5 eq of DIPEA to the solution. The excess base is required to neutralize the HCl salt (1.0 eq) and catalyze the subsequent coupling reaction (1.5 eq). Stir for 5 minutes.

  • Pre-Activation of Incoming Amino Acid: In a separate vial, dissolve 1.1 eq of the desired Fmoc-protected amino acid (Fmoc-AA-OH) and 1.1 eq of HATU in anhydrous DMF. Add 1.0 eq of DIPEA. Stir for 2 minutes until the active ester is formed (indicated by a slight yellowing of the solution).

  • Coupling: Transfer the pre-activated Fmoc-AA-OH solution dropwise into the D-Gln-OMe solution. Stir at room temperature for 2 hours.

  • System Validation (Critical Step): Perform a Kaiser (Ninhydrin) test on a micro-aliquot of the reaction mixture. A negative result (yellow color) validates that all free primary amines of D-Gln-OMe have been consumed. Alternatively, run an LC-MS to confirm the disappearance of the 161 m/z [M+H]⁺ peak and the appearance of the product mass.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the product using Ethyl Acetate (EtOAc). Wash the organic layer with 1M HCl, brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

References

  • "D-Glutamine Methyl Ester Hydrochloride CAS#: 74817-54-2", ChemWhat Database of Chemicals & Biologicals. URL: [Link]

  • "74817-54-2 (C6H12N2O3) - PubChemLite", Université du Luxembourg / PubChem. URL:[Link]

Exploratory

An In-depth Technical Guide to (R)-Methyl 2,5-diamino-5-oxopentanoate and its Synonyms

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-Methyl 2,5-diamino-5-oxopentanoate, a derivative of the naturally occurring amino acid D-glutamine, is a compound of significant interest i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2,5-diamino-5-oxopentanoate, a derivative of the naturally occurring amino acid D-glutamine, is a compound of significant interest in the fields of peptide synthesis, medicinal chemistry, and drug development. Its structural similarity to L-glutamine, a crucial nutrient for rapidly proliferating cells, makes it and its analogues valuable tools for developing targeted cancer therapies. This guide provides a comprehensive overview of this compound, its various synonyms, chemical properties, synthesis, and applications, with a focus on providing practical insights for laboratory and clinical research.

Nomenclature and Synonyms: A Comprehensive Overview

Accurate identification of chemical compounds is paramount in scientific research. (R)-Methyl 2,5-diamino-5-oxopentanoate is known by several names, which can often lead to confusion. This section aims to clarify its nomenclature.

The systematic IUPAC name for this compound is methyl (2R)-2,5-diamino-5-oxopentanoate . However, it is more commonly referred to by names derived from its parent amino acid, D-glutamine.

Common Synonyms and Identifiers:

SynonymNotes
D-Glutamine methyl esterA widely used and easily recognizable name.
H-D-Gln-OMeThe three-letter code abbreviation commonly used in peptide chemistry, where "H" denotes a free amine, "D-Gln" the D-glutamine residue, and "OMe" the methyl ester.
Methyl D-glutaminateAnother common synonym.
(R)-2-Amino-4-carbamoyl-butanoic acid methyl esterA more descriptive name based on the structure.
CAS Number: 108258-30-6 (for the free base)
Hydrochloride Salt Synonyms: methyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride; D-Glutamine methyl ester hydrochloride; H-D-Gln-OMe·HCl
Hydrochloride Salt CAS Number: 74817-54-2 [1]

It is crucial to note the stereochemistry, denoted by "(R)" or "D-", which distinguishes it from its biologically more common L-enantiomer, (S)-Methyl 2,5-diamino-5-oxopentanoate (L-Glutamine methyl ester).

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of (R)-Methyl 2,5-diamino-5-oxopentanoate is essential for its handling, storage, and application in experimental settings. The compound is typically available as a white to off-white solid, often as its more stable hydrochloride salt.[1][2]

Table of Physicochemical Properties:

PropertyValueSource(s)
Molecular FormulaC₆H₁₂N₂O₃PubChem
Molecular Weight160.17 g/mol PubChem
AppearanceWhite to off-white solid[1][2]
Storage TemperatureInert atmosphere, 2-8°C. Keep container tightly closed in a dry and well-ventilated area.[1][2][1][2]
Hydrochloride Salt:
Molecular FormulaC₆H₁₃ClN₂O₃[1]
Molecular Weight196.63 g/mol [1]

Spectroscopic Data (Representative):

¹H NMR (in D₂O, representative shifts):

  • ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃).

  • ~3.6 ppm (t, 1H): Alpha-proton (-CH(NH₂)-).

  • ~2.4 ppm (t, 2H): Gamma-protons (-CH₂-C(O)NH₂).

  • ~2.1 ppm (m, 2H): Beta-protons (-CH₂-CH₂-).

¹³C NMR (representative shifts):

  • ~175 ppm: Carboxyl carbon (-COO-).

  • ~178 ppm: Amide carbonyl carbon (-C(O)NH₂).

  • ~55 ppm: Alpha-carbon (-CH(NH₂)-).

  • ~53 ppm: Methyl ester carbon (-OCH₃).

  • ~32 ppm: Gamma-carbon (-CH₂-C(O)NH₂).

  • ~28 ppm: Beta-carbon (-CH₂-CH₂-).

Mass Spectrometry (MS):

  • Expected [M+H]⁺: 161.0921 m/z. Key fragment ions would arise from the loss of the methoxy group, the amide group, and cleavage of the carbon backbone.

Synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate Hydrochloride

The most common and straightforward method for the synthesis of amino acid methyl esters is the direct esterification of the corresponding amino acid using methanol in the presence of an acid catalyst. Thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl) are frequently used reagents for this purpose as they react with methanol to generate anhydrous HCl in situ, which drives the reaction.[3][4][5]

Detailed Experimental Protocol: Esterification using Thionyl Chloride in Methanol

This protocol is a representative method adapted from general procedures for amino acid esterification.

Materials:

  • D-Glutamine

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether or Methyl tert-butyl ether (MTBE)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend D-Glutamine (1 equivalent) in anhydrous methanol (approximately 10 mL per gram of amino acid).

  • Cooling: Cool the suspension to 0°C in an ice bath. This is a critical step to control the exothermic reaction between thionyl chloride and methanol.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. The addition should be done carefully to maintain the temperature below 5°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride, can be purified by recrystallization. Add a minimal amount of cold methanol to dissolve the crude product, followed by the addition of a non-polar solvent like diethyl ether or MTBE until precipitation occurs.

  • Isolation and Drying: Collect the white crystalline solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Causality behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous methanol is crucial to prevent the hydrolysis of the ester product back to the carboxylic acid.

  • Excess Thionyl Chloride and Methanol: These are used to drive the equilibrium of the esterification reaction towards the product side.

  • Slow Addition at Low Temperature: This prevents the uncontrolled evolution of HCl and SO₂ gases and minimizes potential side reactions.

Applications in Research and Drug Development

(R)-Methyl 2,5-diamino-5-oxopentanoate and its derivatives are valuable tools in several areas of scientific research, particularly in the development of novel therapeutics.

Peptide Synthesis

The primary application of H-D-Gln-OMe is as a building block in peptide synthesis. The methyl ester serves as a protecting group for the C-terminal carboxylic acid, preventing it from reacting during the formation of peptide bonds.

PeptideSynthesis

In solid-phase peptide synthesis (SPPS), the methyl ester allows for the convenient incorporation of a D-glutamine residue at the C-terminus of a peptide chain. The methyl ester is generally stable to the conditions used for the removal of the N-terminal Fmoc protecting group (piperidine in DMF) but can be cleaved under basic conditions (saponification) if the free C-terminal acid is required while the peptide is still on the resin. More commonly, the entire peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA), which may also cleave the methyl ester.

Glutamine Metabolism and Cancer Research

Glutamine is a critical nutrient for cancer cells, which often exhibit a state of "glutamine addiction".[6] This has led to the development of glutamine antagonists as potential anticancer agents. (R)-Methyl 2,5-diamino-5-oxopentanoate, as a derivative of D-glutamine, can be used in several ways in this context:

  • As a research tool: To study the transport and metabolism of glutamine analogues in cancer cells.

  • As a precursor for inhibitors: The amine and ester functionalities can be modified to create more potent and selective inhibitors of glutamine-utilizing enzymes like glutaminase (GLS). Several glutaminase inhibitors are currently in clinical trials for various cancers.[7][8][9]

  • In prodrug design: The ester group can be part of a prodrug strategy to improve the pharmacokinetic properties of a glutamine antagonist.[6][10][11] A prodrug is an inactive compound that is converted into an active drug in the body.

GlutamineMetabolism

Stability and Storage

Proper storage and handling are critical to maintain the integrity of (R)-Methyl 2,5-diamino-5-oxopentanoate. As an ester, it is susceptible to hydrolysis, especially under basic conditions. The hydrochloride salt is generally more stable and less hygroscopic than the free base.

Key Storage Recommendations:

  • Temperature: Store at 2-8°C.[1][2]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.

  • Container: Keep the container tightly sealed in a dry, well-ventilated place.[1][2]

Amino acid esters in solution are less stable, and their stability is pH-dependent, with degradation increasing at higher pH.[12] For experimental use, it is advisable to prepare solutions fresh.

Conclusion

(R)-Methyl 2,5-diamino-5-oxopentanoate, more commonly known as D-glutamine methyl ester, is a versatile and valuable compound for researchers in chemistry and biology. A clear understanding of its various synonyms is essential for navigating the scientific literature. Its application as a protected amino acid in peptide synthesis is well-established, and its role as a tool and precursor in the development of novel anticancer therapies targeting glutamine metabolism is an active and promising area of research. By following the outlined protocols for its synthesis and handling, and by appreciating the rationale behind its use, scientists can effectively leverage this compound to advance their research and development goals.

References

  • Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Development of Anti-Glutaminolysis Drugs. (2022, December 9). Encyclopedia.pub. Retrieved March 10, 2026, from [Link]

  • Chemical stability, enzymatic hydrolysis, and nasal uptake of amino acid ester prodrugs of acyclovir. (2001, May 15). PubMed. Retrieved March 10, 2026, from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. (2025, October 15). ResearchGate. Retrieved March 10, 2026, from [Link]

  • QSAR Study on Some Substituted Glutamine Analogs as Anticancer Agents. (2003, August 31). SciSpace. Retrieved March 10, 2026, from [Link]

  • Synthesis of Peptides. (2019, February 15). Master Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • Amino acid esters of phenols as prodrugs: synthesis and stability of glycine, beta-aspartic acid, and alpha-aspartic acid esters of p-acetamidophenol. (n.d.). PubMed. Retrieved March 10, 2026, from [Link]

  • Solid phase synthesis of protected peptides via photolytic cleavage of the .alpha.-methylphenacyl ester anchoring linkage. (n.d.). The Journal of Organic Chemistry. Retrieved March 10, 2026, from [Link]

  • D-Glutamine. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Improved Synthesis of a Cyclic Glutamine Analogue Used in Antiviral Agents Targeting 3C and 3CL Proteases Including SARS-CoV-2 Mpro. (2021, August 28). ACS Publications. Retrieved March 10, 2026, from [Link]

  • Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. (2024, March 5). Frontiers. Retrieved March 10, 2026, from [Link]

  • New Insights into the Mechanisms Used by Inhibitors Targeting Glutamine Metabolism in Cancer Cells. (2021, September 20). bioRxiv. Retrieved March 10, 2026, from [Link]

  • Stability Assay of Amino Acid Thioester 1 in the Presence of L1 The... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Synthesis and evaluation of keto-glutamine analogues as potent inhibitors of severe acute respiratory syndrome 3CLpro. (2004, December 2). PubMed. Retrieved March 10, 2026, from [Link]

  • Inhibition of glutaminolysis in combination with other therapies to improve cancer treatment. (n.d.). Retrieved March 10, 2026, from [Link]

  • Inhibition of Glutamine Metabolism as a Therapeutic Approach Against Pancreatic Ductal Adenocarcinoma. (n.d.). IMR Press. Retrieved March 10, 2026, from [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. (2008, May 8). MDPI. Retrieved March 10, 2026, from [Link]

  • Glutamine transporters as pharmacological targets: From function to drug design. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • MgI2‐Mediated Chemoselective Cleavage of Protecting Groups: An Alternative to Conventional Deprotection Methodologies. (2025, August 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Peptides subjected to the thionyl chloride esterification with methanol... (n.d.). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Johns Hopkins Researchers Design 'Prodrug' That Targets Cancer Cells' Big Appetite for Glutamine, Leaving Healthy Cells Unharmed. (2022, November 16). Johns Hopkins Medicine. Retrieved March 10, 2026, from [Link]

  • Efficient Esterification of Oxidized l-Glutathione and Other Small Peptides. (n.d.). PMC. Retrieved March 10, 2026, from [Link]

  • Novel prodrugs of a glutamine antagonist for treatment of solid tumors. (2023, December 14). IOCB Prague. Retrieved March 10, 2026, from [Link]

  • 2,5-diamino-5-oxopentanoic acid. (n.d.). NIST/TRC Web Thermo Tables. Retrieved March 10, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (n.d.). MDPI. Retrieved March 10, 2026, from [Link]

  • What is the alternate process for preparing ester hydrochloride?. (2012, November 6). ResearchGate. Retrieved March 10, 2026, from [Link]

  • Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. (n.d.). PubChem. Retrieved March 10, 2026, from [Link]

  • Researchers design 'prodrug' that targets cancer cells' big appetite for glutamine, leaving healthy cells unharmed. (2022, November 16). ScienceDaily. Retrieved March 10, 2026, from [Link]

  • A kind of synthetic method of glutamic acid-1-methyl ester-5-tert-butyl ester. (n.d.). Google Patents.
  • The stir bar is removed, and the mixture is concentrated by rotary evaporation (20 mm Hg, 45 °C bath temperature) to provide a wet solid (60 g).. (n.d.). Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • L-Glutamine at BMRB. (n.d.). BMRB. Retrieved March 10, 2026, from [Link]

  • Fragmentation pathway for glutamine identification. (2005, May 26). Department of Chemistry and Biochemistry. Retrieved March 10, 2026, from [Link]

  • Showing Compound D-Glutamine (FDB023171). (2011, September 21). FooDB. Retrieved March 10, 2026, from [Link]

  • D-Glutamine Methyl Ester Hydrochloride CAS#: 74817-54-2; ChemWhat Code: 1486810. (n.d.). ChemWhat. Retrieved March 10, 2026, from [Link]

  • The reactions of α-amino acids and α-amino acid esters with high valent transition metal halides. (2017, February 6). RSC Publishing. Retrieved March 10, 2026, from [Link]

  • Method for preparing D-glutamic acid. (n.d.). Google Patents.
  • The glutamine antagonist prodrug JHU-083 slows malignant glioma growth and disrupts mTOR signaling. (2020, October 29). PubMed. Retrieved March 10, 2026, from [Link]

Sources

Foundational

Strategic Integration of (R)-Methyl 2,5-diamino-5-oxopentanoate in Peptide Therapeutics and Immunomodulators

Executive Summary In the landscape of modern peptide drug development, overcoming the pharmacokinetic limitations of native amino acids—specifically poor membrane permeability and rapid proteolytic degradation—is a param...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptide drug development, overcoming the pharmacokinetic limitations of native amino acids—specifically poor membrane permeability and rapid proteolytic degradation—is a paramount challenge. (R)-Methyl 2,5-diamino-5-oxopentanoate , commonly known as D-Glutamine methyl ester , serves as a critical chiral building block and prodrug moiety designed to bypass these biological hurdles[1].

By inverting the natural stereochemistry (L- to D-enantiomer) and masking the C-terminal carboxylic acid with a methyl ester, this molecule achieves two distinct biological imperatives: it evades endogenous stereospecific proteases, and it dramatically increases lipophilicity to facilitate passive cellular uptake. This technical guide explores the mechanistic biology of D-Glutamine methyl ester and provides field-proven, self-validating protocols for its application in peptide synthesis and immunomodulator development.

Mechanistic Biology & Pharmacokinetics

The Prodrug Concept: Lipophilicity and Bioactivation

Native glutamine is a zwitterionic molecule at physiological pH, rendering it highly hydrophilic and reliant on active transport mechanisms (such as ASCT2) to cross lipid bilayers. Esterification of the C-terminus to form (R)-Methyl 2,5-diamino-5-oxopentanoate neutralizes the negative charge of the carboxylate group, significantly increasing the molecule's partition coefficient (LogP).

Once the esterified molecule passively diffuses across the cell membrane, it encounters ubiquitous intracellular esterases. These enzymes rapidly hydrolyze the ester bond, releasing the active D-Glutamine and a negligible byproduct of methanol. This "prodrug" mechanism ensures high intracellular accumulation of the target molecule without relying on saturable transport channels.

CellularUptake A Extracellular Space (R)-Methyl 2,5-diamino-5-oxopentanoate B Lipid Bilayer (Passive Diffusion) A->B High Lipophilicity C Cytosol Prodrug Accumulation B->C D Intracellular Esterases (Hydrolysis) C->D Substrate Binding E Active D-Glutamine + Methanol D->E Cleavage

Figure 1: Mechanism of cellular uptake and intracellular esterase-mediated bioactivation.

Protease Resistance via Stereochemical Evasion

Endogenous proteases (e.g., trypsin, chymotrypsin, and cathepsins) have evolved to recognize and cleave peptide bonds formed by naturally occurring L-amino acids. The incorporation of D-amino acids into a peptide sequence creates steric hindrance and a stereochemical mismatch within the protease's active site[2]. Consequently, peptides synthesized using (R)-Methyl 2,5-diamino-5-oxopentanoate exhibit exponentially longer half-lives in vivo, making them ideal candidates for sustained-release therapeutics and antimicrobial peptides (AMPs).

Immunomodulation: NOD1/NOD2 Receptor Agonism

One of the most profound biological roles of D-Glutamine derivatives is in the synthesis of vaccine adjuvants. The innate immune system relies on Pattern Recognition Receptors (PRRs), such as NOD1 and NOD2, to detect bacterial peptidoglycan fragments. Muramyl dipeptide (MDP) is the minimal bioactive peptidoglycan motif capable of activating NOD2[3].

By substituting the native L-amino acids with D-Glutamine methyl ester, researchers have developed potent, synthetic muropeptide analogs like Murametide (N2-[N-(N-Acetylmuramoyl)-L-alanyl]-D-glutamine methyl ester) and FK-156 analogs[4][5]. These analogs bind to the Leucine-Rich Repeat (LRR) domain of NOD2, triggering a signaling cascade that results in the robust production of pro-inflammatory cytokines without the severe pyrogenic toxicity associated with natural bacterial extracts.

NOD2Signaling A Murametide (D-Gln-OMe Analog) B NOD2 Receptor (Cytosolic) A->B LRR Domain Binding C RIP2 Kinase Recruitment B->C CARD-CARD Interaction D NF-κB Pathway Activation C->D Phosphorylation Cascade E Pro-inflammatory Cytokines (IL-6, TNF-α) D->E Gene Transcription

Figure 2: NOD2 receptor activation pathway triggered by D-Gln-OMe containing muropeptides.

Quantitative Data Summary

To guide experimental design, the following table summarizes the physicochemical and biological distinctions between the synthetic D-Glutamine methyl ester and its native L-Glutamine counterpart.

Parameter(R)-Methyl 2,5-diamino-5-oxopentanoate HClNative L-Glutamine
CAS Number 74817-54-256-85-9
Stereochemistry D-enantiomer (R-configuration)L-enantiomer (S-configuration)
C-Terminal Status Protected (Methyl Ester)Unprotected (Carboxylic Acid)
Protease Susceptibility Highly ResistantHighly Susceptible
Cellular Uptake Passive Diffusion (High LogP)Active Transport (ASCT2 dependent)
Primary Application Peptidomimetics, Adjuvants (Murametide)Cell culture media, Metabolism

Experimental Workflows & Protocols

As an Application Scientist, I emphasize that protocols must not merely be a list of steps, but a logically sound, self-validating system. The following methodologies incorporate critical controls to ensure data integrity.

Protocol 1: Liquid-Phase Peptide Synthesis (LPPS) of D-Gln-OMe Peptidomimetics

Objective: Couple (R)-Methyl 2,5-diamino-5-oxopentanoate to an N-protected amino acid while strictly preventing epimerization (chiral inversion). Rationale: The methyl ester acts as an orthogonal protecting group for the C-terminus, directing the coupling strictly to the alpha-amino group.

  • Preparation & Handling: Centrifuge the vial of (R)-Methyl 2,5-diamino-5-oxopentanoate HCl prior to opening. Causality: The hydrochloride salt is highly hygroscopic and prone to static cling; centrifugation ensures maximum recovery and prevents moisture-induced degradation.

  • Activation: Dissolve the Fmoc-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Causality: HATU is selected over traditional carbodiimides (e.g., DCC) because its 7-azabenzotriazole moiety accelerates the reaction and suppresses the formation of oxazolone intermediates, thereby preventing the racemization of the chiral center.

  • Coupling: Add (R)-Methyl 2,5-diamino-5-oxopentanoate HCl (1.2 eq) to the activated mixture. Stir at room temperature for 2 hours. Causality: The hydrochloride salt must be neutralized in situ by the excess DIPEA to liberate the free amine for nucleophilic attack.

  • Self-Validation (Stereochemical Integrity): Quench an aliquot and analyze via LC-MS. A successful reaction is validated by the presence of the desired mass [M+H]+. Crucially, run a chiral HPLC assay against an L-Gln-OMe coupled standard. Causality: Mass spectrometry cannot differentiate enantiomers; chiral HPLC is mandatory to prove that 0% epimerization occurred during the HATU activation step.

Protocol 2: Intracellular Esterase Cleavage Assay

Objective: Validate the prodrug bioactivation of the D-Gln-OMe moiety into free D-Glutamine within immune cells.

  • Cell Culture & Dosing: Seed THP-1 derived macrophages in a 6-well plate. Dose the test wells with 50 µM of the D-Gln-OMe compound.

  • Control Implementation (Self-Validating Step): In parallel control wells, pre-incubate the macrophages with 100 µM of Bis-pNPP (a broad-spectrum esterase inhibitor) for 30 minutes prior to dosing. Causality: This control is the linchpin of the assay. If the compound converts to free D-Gln in the test well but remains intact in the Bis-pNPP well, it definitively proves the conversion is enzyme-mediated and not an artifact of spontaneous chemical hydrolysis in the assay buffer.

  • Extraction: At designated time points (1h, 2h, 4h), lyse the cells using cold methanol (-20°C). Causality: Cold methanol instantly precipitates cellular proteins and halts all enzymatic activity, freezing the metabolic snapshot.

  • Analysis: Centrifuge the lysate and analyze the supernatant via LC-MS/MS. Calculate the intracellular half-life ( t1/2​ ) based on the decay curve of the methyl ester parent mass.

Sources

Exploratory

(R)-Methyl 2,5-diamino-5-oxopentanoate (H-D-Gln-OMe): A Technical Guide to Synthetic Utility and Proteolytic Stabilization in Peptide Engineering

Executive Summary In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, the strategic selection of amino acid building blocks dictates both synthetic viability and in vivo efficacy. (R)-Methyl 2,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptide therapeutics and peptidomimetics, the strategic selection of amino acid building blocks dictates both synthetic viability and in vivo efficacy. (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (commonly known as D-Glutamine methyl ester hydrochloride, or H-D-Gln-OMe·HCl) is a highly specialized, orthogonally protected synthetic intermediate. By combining the proteolytic resistance inherent to D-amino acids with the transient C-terminal protection of a methyl ester, this compound serves as a foundational element for engineering metabolically stable radiopharmaceuticals, glycodipeptides, and advanced therapeutic sequences.

This whitepaper provides a comprehensive, causality-driven guide to the physicochemical profiling, handling, and synthetic integration of H-D-Gln-OMe·HCl, designed specifically for senior researchers and drug development professionals.

Physicochemical Profiling & Structural Rationale

Understanding the intrinsic properties of H-D-Gln-OMe·HCl is critical for optimizing reaction conditions and ensuring batch-to-batch reproducibility.

Physicochemical Data

Table 1: Key Physicochemical Properties of H-D-Gln-OMe·HCl

PropertyValue / Description
Chemical Name (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride
CAS Number 74817-54-2[1]
Molecular Formula C₆H₁₃ClN₂O₃[1]
Molecular Weight 196.63 g/mol [1]
Physical Form White to Yellow Solid[1]
Storage Conditions 2-8°C, Inert atmosphere (Hygroscopic)[1]
The Rationale for D-Enantiomer Selection

Naturally occurring L-peptides are highly susceptible to rapid degradation by endogenous exopeptidases and endopeptidases, severely limiting their biological half-life. The substitution of L-glutamine with its D-enantiomer introduces a steric inversion at the α-carbon, effectively abrogating protease recognition[2]. Empirical studies in the development of peptide-based PET radiopharmaceuticals have demonstrated that incorporating D-glutamine residues—such as utilizing a poly-D-Gln linker—can drastically extend the biological half-life of a peptide in human serum to approximately 495 hours[3],[4].

The Rationale for Methyl Ester Protection

During peptide chain elongation, an unprotected α-carboxyl group can act as a competing nucleophile or participate in unwanted side reactions. The methyl ester serves to mask the carboxyl group, ensuring that the α-amino group is the sole nucleophile during amide bond formation[5]. Furthermore, the methyl ester provides a sterically compact protecting group that is easily and orthogonally removed via mild saponification once the desired peptide bonds are formed[6].

Mechanistic Insights: Mitigating Pyroglutamate Formation

A persistent and detrimental side reaction in peptide synthesis involving glutamine is its propensity to undergo intramolecular cyclization. Under acidic conditions or thermal stress, the N-terminal amine attacks the side-chain amide carbonyl, releasing ammonia and forming pyroglutamate (5-oxo-proline)[6],[7].

Engineering Stability through Chemical Selection:

  • Salt Form Advantage: Utilizing the hydrochloride salt (H-D-Gln-OMe·HCl) rather than acetate or trifluoroacetate (TFA) salts is significantly more effective in minimizing acid-catalyzed pyroglutamate formation during storage and early synthetic steps[7].

  • C-Terminal Anchoring: By anchoring the C-terminus with a methyl ester, the electronic environment of the α-carbon is stabilized, which alters the conformational flexibility required for the intramolecular attack, thereby suppressing degradation pathways.

StabilityLogic Gln Glutamine Residue (In Peptide) AcidHeat Acidic pH / Heat (Degradation Stress) Gln->AcidHeat Exposure Mitigation Mitigation Strategies Gln->Mitigation Engineering PyroGlu Intramolecular Cyclization (Pyroglutamate Formation) AcidHeat->PyroGlu Side Reaction StablePeptide Stable Peptide Building Block PyroGlu->StablePeptide Prevented by SaltForm Use Hydrochloride Salt (e.g., H-D-Gln-OMe·HCl) Mitigation->SaltForm D_Enantiomer D-Enantiomer Selection (Proteolytic Resistance) Mitigation->D_Enantiomer MethylEster Methyl Ester Protection (Prevents Side Reactions) Mitigation->MethylEster SaltForm->StablePeptide D_Enantiomer->StablePeptide MethylEster->StablePeptide

Logic tree of glutamine degradation to pyroglutamate and chemical mitigation strategies.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows, ensuring that each step provides measurable feedback to the synthetic chemist.

Protocol 1: Amide Bond Coupling using H-D-Gln-OMe·HCl

Objective: Couple an N-protected amino acid (e.g., Fmoc-AA-OH) to the free α-amine of H-D-Gln-OMe. Causality: HATU is selected as the coupling reagent due to its high efficiency and ability to maintain the stereochemical integrity of the chiral centers. DIPEA (N,N-Diisopropylethylamine) is required in a precise stoichiometric excess to first neutralize the hydrochloride salt (liberating the free amine) and subsequently facilitate the activation of the Fmoc-AA-OH.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of Fmoc-AA-OH and 1.1 eq of HATU in anhydrous DMF to achieve a 0.1 M concentration. Add 2.0 eq of DIPEA. Stir for 5 minutes at room temperature to generate the active ester intermediate.

  • Neutralization: In a separate vial, dissolve 1.2 eq of H-D-Gln-OMe·HCl in a minimal volume of DMF. Add 1.2 eq of DIPEA to neutralize the HCl salt, generating the free base.

  • Coupling: Transfer the neutralized H-D-Gln-OMe solution dropwise into the activated Fmoc-AA-OH mixture.

  • Validation: Stir the reaction for 2 hours at room temperature. Monitor completion via LC-MS. The system is validated when the activated ester mass disappears and the product mass [M+H]⁺ appears.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

SyntheticWorkflow N_AA N-Protected Amino Acid (e.g., Fmoc-AA-OH) Activation Activation (HATU / DIPEA) N_AA->Activation ActiveEster Active Ester Intermediate Activation->ActiveEster Coupling Nucleophilic Acyl Substitution (Coupling) ActiveEster->Coupling HDGln H-D-Gln-OMe·HCl (CAS: 74817-54-2) Neutralization Neutralization (DIPEA) HDGln->Neutralization FreeBase H-D-Gln-OMe (Free Base) Neutralization->FreeBase FreeBase->Coupling Product Fmoc-AA-D-Gln-OMe (Protected Dipeptide) Coupling->Product

Workflow for dipeptide synthesis using H-D-Gln-OMe·HCl, detailing activation and coupling steps.

Protocol 2: C-Terminal Deprotection (Saponification)

Objective: Remove the methyl ester via base-catalyzed hydrolysis to yield the free carboxylic acid for subsequent chain elongation[6]. Causality: Mild base-catalyzed hydrolysis using Lithium Hydroxide (LiOH) is strictly preferred over harsher bases (NaOH/KOH) to prevent the racemization of the α-chiral center and to avoid unintended hydrolysis of the side-chain primary amide of the glutamine residue.

Step-by-Step Methodology:

  • Solvation: Dissolve the protected dipeptide (Fmoc-AA-D-Gln-OMe) in a 3:1:1 solvent mixture of THF:MeOH:H₂O to achieve a 0.1 M concentration.

  • Hydrolysis: Cool the solution to 0°C in an ice bath. Slowly add 1.5 eq of LiOH·H₂O. Stir at 0°C for 1 hour, then allow the system to gradually warm to room temperature.

  • Validation: Monitor the reaction via TLC or LC-MS until the starting material is completely consumed.

  • Isolation: Carefully acidify the reaction mixture to pH 3 using 1M HCl. Critical Note: Do not drop the pH below 3, as highly acidic conditions can trigger premature Fmoc cleavage or induce pyroglutamate formation. Extract the resulting free acid with DCM, dry over Na₂SO₄, and concentrate.

References[1] Sigma-Aldrich. "(R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS 74817-54-2)". Source: https://www.sigmaaldrich.com/US/en/search/74817-54-2[5] Benchchem. "L-Glutamine methyl ester hydrochloride". Source: https://www.benchchem.com/search?q=32668-14-7[6] Benchchem. "H-Glu-OMe (L-Glutamic Acid α-Methyl Ester): A Technical Guide to Stability and Storage". Source: https://www.benchchem.com/search?q=H-Glu-OMe[2] Royal Society of Chemistry. "The Use of d-Amino Acids for Peptide Self-assembled Systems". Source: https://pubs.rsc.org/[7] MDPI Pharmaceuticals. "Investigation of Impurities in Peptide Pools". Source: https://www.mdpi.com/search?q=Investigation+of+Impurities+in+Peptide+Pools[3] PubMed Central (NIH). "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals". Source: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7281404/[4] ResearchGate. "Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals". Source: https://www.researchgate.net/publication/341364531

Sources

Foundational

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate

Introduction (R)-Methyl 2,5-diamino-5-oxopentanoate, the methyl ester of D-glutamine, is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its incorporation into peptides and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R)-Methyl 2,5-diamino-5-oxopentanoate, the methyl ester of D-glutamine, is a chiral building block of significant interest in the pharmaceutical and chemical industries. Its incorporation into peptides and other complex molecules can impart specific biological activities and conformational constraints. The precise stereochemical control during its synthesis is paramount, as the enantiomeric counterpart, the L-isomer, often exhibits vastly different or even undesirable biological effects. This guide provides a comprehensive overview of the key enantioselective strategies for the synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate, with a focus on the underlying principles, experimental considerations, and practical applications for researchers and professionals in drug development.

Comparative Analysis of Synthetic Strategies

The synthesis of enantiomerically pure amino acid derivatives such as (R)-Methyl 2,5-diamino-5-oxopentanoate can be approached through several distinct strategies. The choice of method often depends on factors such as scale, cost, desired enantiomeric purity, and the availability of starting materials and specialized equipment. The three primary approaches that will be discussed are:

  • Chiral Auxiliary-Mediated Synthesis: This classical yet robust method involves the temporary attachment of a chiral molecule (the auxiliary) to a prochiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed to yield the enantiomerically enriched product.

  • Asymmetric Catalysis: This approach utilizes a chiral catalyst to control the stereochemical outcome of a reaction, offering the advantage of generating large quantities of the desired product from a small amount of the chiral catalyst.

  • Enzymatic Methods: Leveraging the inherent stereospecificity of enzymes, this green and highly selective approach can be used for kinetic resolution of racemic mixtures or for the asymmetric transformation of prochiral substrates.

In-Depth Protocol and Discussion: Chiral Auxiliary-Mediated Synthesis using Evans Oxazolidinone

The use of Evans oxazolidinone auxiliaries is a well-established and reliable method for the asymmetric alkylation of enolates, providing a predictable and high degree of stereocontrol.[1][2] This section will provide a detailed protocol for the synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate using this methodology.

Rationale for Method Selection

The Evans oxazolidinone platform is chosen for its high diastereoselectivity, the predictability of the stereochemical outcome, and the crystalline nature of the intermediates, which often allows for easy purification. The auxiliary can also be recovered and reused, making the process more cost-effective.[1][3]

Experimental Workflow

The overall synthetic workflow can be visualized as a three-stage process: acylation of the chiral auxiliary, diastereoselective alkylation, and finally, cleavage of the auxiliary and functional group manipulation to yield the target molecule.

G cluster_0 Stage 1: Acylation cluster_1 Stage 2: Diastereoselective Alkylation cluster_2 Stage 3: Auxiliary Cleavage & Product Formation A Evans Auxiliary ((R)-4-benzyl-2-oxazolidinone) C N-Acyloxazolidinone A->C n-BuLi, THF, -78 °C B Acyl Chloride (e.g., Bromoacetyl chloride) B->C D N-Acyloxazolidinone Enolate C->D NaHMDS, THF, -78 °C F Alkylated Product D->F Michael Addition E Alkylating Agent (e.g., Methyl acrylate) E->F G Alkylated Product H Final Product ((R)-Methyl 2,5-diamino-5-oxopentanoate) G->H 1. LiOH/H2O2 2. Esterification (MeOH, SOCl2) 3. Amination I Recovered Auxiliary G->I

Caption: Workflow for the synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate using an Evans auxiliary.

Step-by-Step Experimental Protocol

Part 1: Synthesis of the N-Acyloxazolidinone

  • To a solution of (R)-4-benzyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, prepare a solution of the desired acyl chloride (e.g., bromoacetyl chloride, 1.1 eq.) in anhydrous THF.

  • Add the acyl chloride solution to the lithium salt of the oxazolidinone dropwise at -78 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Part 2: Diastereoselective Alkylation

  • Dissolve the N-acyloxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C under an argon atmosphere.

  • Add a solution of sodium hexamethyldisilazide (NaHMDS) (1.1 eq., 1.0 M in THF) dropwise to form the sodium enolate.

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the alkylating agent (e.g., methyl acrylate, 1.2 eq.) dropwise.

  • Stir the reaction at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the diastereomeric product by flash column chromatography.

Part 3: Auxiliary Cleavage and Final Product Formation

  • Dissolve the alkylated product (1.0 eq.) in a mixture of THF and water at 0 °C.

  • Add a solution of lithium hydroxide (LiOH) (2.0 eq.) and hydrogen peroxide (H2O2) (4.0 eq.) and stir for 4 hours.

  • Quench the reaction with an aqueous solution of sodium sulfite.

  • Acidify the mixture with HCl and extract the liberated chiral auxiliary with ethyl acetate. The aqueous layer contains the desired carboxylic acid.

  • To the aqueous layer, add methanol and a catalytic amount of thionyl chloride and reflux to form the methyl ester.

  • After evaporation of the solvent, the resulting amino ester can be further purified. The side-chain ester is then converted to the primary amide using a standard amidation procedure (e.g., reaction with ammonia).

Data Summary
StepProductTypical Yield (%)Diastereomeric Excess (de) (%)
Acylation N-Acyloxazolidinone85-95N/A
Alkylation Alkylated Product70-90>95
Cleavage Final Product60-80 (over 2 steps)>99 (after purification)

Alternative Strategy: Enzymatic Kinetic Resolution

An alternative and increasingly popular approach is the use of enzymes for the kinetic resolution of a racemic mixture of the target molecule or a precursor.[4][5] Lipases are particularly effective for the stereoselective hydrolysis of esters.[4]

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For the synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate, a racemic mixture of the N-protected methyl ester could be subjected to enzymatic hydrolysis. A lipase would selectively hydrolyze the L-enantiomer to the corresponding carboxylic acid, leaving the desired (R)-ester untouched.

G cluster_0 Racemic Starting Material cluster_1 Enzymatic Resolution cluster_2 Separated Products cluster_3 Purification A Racemic N-protected Methyl 2,5-diamino-5-oxopentanoate B Lipase (e.g., Candida antarctica Lipase B) A->B Aqueous Buffer C (R)-Methyl 2,5-diamino-5-oxopentanoate (Unreacted) B->C D (S)-2-Amino-5-carboxamido-pentanoic acid (Hydrolyzed) B->D E Extraction & Chromatography C->E D->E F Enantiopure (R)-Ester E->F

Sources

Exploratory

Spectroscopic data for (R)-Methyl 2,5-diamino-5-oxopentanoate (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Methyl 2,5-diamino-5-oxopentanoate Authored by: A Senior Application Scientist Abstract (R)-Methyl 2,5-diamino-5-oxopentanoate, the methyl ester of...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Methyl 2,5-diamino-5-oxopentanoate

Authored by: A Senior Application Scientist

Abstract

(R)-Methyl 2,5-diamino-5-oxopentanoate, the methyl ester of D-glutamine, is a chiral building block of significant interest in peptide synthesis and drug development. Unambiguous structural confirmation and purity assessment are critical prerequisites for its application in these fields. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize this molecule. We delve into the principles behind the data, present validated experimental protocols, and offer expert interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a robust and reliable framework for the analytical validation of this compound.

Note: The spectroscopic data presented herein is based on its enantiomer, L-Glutamine methyl ester. In a standard achiral environment, the NMR, IR, and MS spectra of enantiomers are identical.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like (R)-Methyl 2,5-diamino-5-oxopentanoate, both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable.

The Rationale Behind NMR Experimental Design

The choice of solvent and internal standard is paramount for acquiring high-quality, reproducible NMR data. Deuterated water (D₂O) is a common solvent for this hydrophilic molecule, particularly when it is in its hydrochloride salt form, as this ensures solubility.[1] The use of D₂O will result in the exchange of labile protons (amine -NH₂ and amide -NH₂) with deuterium, causing their signals to disappear from the ¹H NMR spectrum. This can be advantageous for simplifying the spectrum and focusing on the carbon backbone. Tetramethylsilane (TMS) is the standard internal reference (0 ppm), but for samples in D₂O, a water-soluble standard like 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is often used.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride

  • Deuterium oxide (D₂O, 99.9 atom % D)

  • NMR tubes (5 mm)

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh and dissolve 5-10 mg of the compound in approximately 0.6 mL of D₂O directly in a clean, dry NMR tube.

  • Homogenization: Vortex the tube gently until the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Lock the spectrometer onto the deuterium signal of the D₂O.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.[2]

  • ¹³C NMR Acquisition:

    • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.

    • Acquire a proton-decoupled ¹³C NMR spectrum. This involves irradiating the sample with a broad range of proton frequencies to collapse all ¹³C-¹H couplings into singlets, simplifying the spectrum and enhancing the signal-to-noise ratio.

    • A longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the longer relaxation times of quaternary carbons.[2]

  • Data Processing: Process the raw data using Fourier transformation, followed by phase and baseline correction. Calibrate the spectra using the residual solvent peak or an internal standard.

Data Interpretation and Structural Assignment

The expected ¹H and ¹³C NMR chemical shifts are summarized below. The assignments are based on established values for glutamine derivatives and fundamental principles of NMR spectroscopy.[1][3]

Table 1: NMR Spectroscopic Data for (R)-Methyl 2,5-diamino-5-oxopentanoate in D₂O

Assignment¹H Chemical Shift (ppm)Multiplicity¹³C Chemical Shift (ppm)
α-CH~3.8Triplet (t)~57
β-CH₂~2.1Multiplet (m)~29
γ-CH₂~2.5Triplet (t)~34
-OCH₃~3.7Singlet (s)~52
Ester C=O--~174
Amide C=O--~180

Note: Amine and amide protons are typically not observed in D₂O due to H-D exchange.

Interpretation Insights:

  • ¹H NMR: The α-proton (~3.8 ppm) is deshielded by the adjacent electron-withdrawing amino and ester groups and appears as a triplet due to coupling with the two β-protons. The methyl ester protons (~3.7 ppm) are highly characteristic and appear as a sharp singlet as they have no adjacent protons to couple with. The methylene groups (β and γ) reside in the more shielded alkyl region of the spectrum.

  • ¹³C NMR: The two carbonyl carbons (ester and amide) are the most deshielded, appearing far downfield (~174-180 ppm). The α-carbon is attached to the electronegative nitrogen, shifting it to ~57 ppm, while the methyl carbon of the ester is found around ~52 ppm. The β and γ carbons are in the typical aliphatic region.[1]

Caption: NMR assignments for the core structure.

Functional Group Analysis by Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb energy at their characteristic frequencies, which are then recorded as peaks in a spectrum.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Objective: To identify the key functional groups in the molecule.

Procedure:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

Data Interpretation

The IR spectrum provides a distinct fingerprint of the molecule, with key absorption bands confirming the presence of its constituent functional groups.

Table 2: Key IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
~3400-3200N-H StretchAmine & Amide
~1740C=O StretchEster
~1680C=O Stretch (Amide I Band)Primary Amide
~1650N-H Bend (Amide II Band)Primary Amide
~1200C-O StretchEster

Interpretation Insights:

  • The broad band in the ~3400-3200 cm⁻¹ region is characteristic of N-H stretching vibrations from both the primary amine and the primary amide.[1]

  • The spectrum will be dominated by two strong carbonyl (C=O) stretching peaks. The ester carbonyl is typically found at a higher frequency (~1740 cm⁻¹) than the amide carbonyl (~1680 cm⁻¹).[1][4] This distinction is a crucial diagnostic feature.

  • The presence of the amide is further confirmed by the N-H bending vibration (Amide II band) around 1650 cm⁻¹.[1]

  • A strong C-O stretching band around 1200 cm⁻¹ provides additional evidence for the ester group.[1]

Vibrational_Modes cluster_stretching Stretching Vibrations cluster_bending Bending Vibrations Compound (R)-Methyl 2,5-diamino-5-oxopentanoate NH_stretch N-H Stretch (~3400-3200 cm⁻¹) Compound->NH_stretch CO_ester_stretch Ester C=O Stretch (~1740 cm⁻¹) Compound->CO_ester_stretch CO_amide_stretch Amide C=O Stretch (~1680 cm⁻¹) Compound->CO_amide_stretch CO_ester_single Ester C-O Stretch (~1200 cm⁻¹) Compound->CO_ester_single NH_bend Amide N-H Bend (~1650 cm⁻¹) Compound->NH_bend

Caption: Key IR vibrational modes for functional group identification.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

Rationale for Ionization Technique

Electrospray ionization (ESI) is the preferred method for polar, non-volatile molecules like amino acid derivatives. It is a "soft" ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight.

Experimental Protocol: ESI-MS

Objective: To confirm the molecular weight and study the fragmentation pattern of the compound.

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid to facilitate protonation.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition (Full Scan): Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

  • MS/MS Acquisition (Fragmentation):

    • Select the previously identified [M+H]⁺ ion as the precursor ion.

    • Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon) in the collision cell.

    • Scan the resulting fragment ions to generate an MS/MS spectrum.

Data Interpretation

Table 3: Mass Spectrometry Data

Ion TypeExpected m/zNotes
[M+H]⁺ (Protonated Free Base)161.09M = C₆H₁₂N₂O₃, Molecular Weight = 160.17 g/mol .[1][5]
[M-NH₃+H]⁺144.06Loss of ammonia from the amide group.
[M-CH₃OH+H]⁺129.07Loss of methanol from the ester group.
In-source cyclization product130.05Potential formation of pyroglutamic acid methyl ester via loss of NH₃.[6]

Interpretation Insights:

  • Molecular Ion: The primary goal is to observe the protonated molecular ion of the free base at m/z 161.09.[1] This confirms the molecular weight of the compound.

  • Fragmentation: Tandem MS (MS/MS) reveals characteristic fragmentation patterns. Common losses for glutamine derivatives include the neutral loss of ammonia (17 Da) from the side-chain amide and the loss of methanol (32 Da) from the methyl ester.

  • A Critical Consideration: It is well-documented that glutamine and its derivatives can undergo in-source cyclization to form pyroglutamic acid derivatives, which involves the loss of ammonia.[6] Therefore, observing an ion corresponding to the mass of the cyclized product is expected and should be considered during data interpretation, rather than being mistaken for an impurity.

Fragmentation_Pathway Parent [M+H]⁺ m/z 161.09 Loss_NH3 Loss of NH₃ (Amide) Parent->Loss_NH3 Loss_MeOH Loss of CH₃OH (Ester) Parent->Loss_MeOH Cyclization In-source Cyclization Parent->Cyclization Fragment_144 [M-NH₃+H]⁺ m/z 144.06 Loss_NH3->Fragment_144 Fragment_129 [M-CH₃OH+H]⁺ m/z 129.07 Loss_MeOH->Fragment_129 Fragment_130 Pyroglutamate Derivative m/z 130.05 Cyclization->Fragment_130

Caption: Plausible ESI-MS fragmentation pathways.

Conclusion

The synergistic application of NMR, IR, and MS provides a comprehensive and unambiguous analytical profile for (R)-Methyl 2,5-diamino-5-oxopentanoate. NMR spectroscopy confirms the precise atomic connectivity and chemical environment of the carbon-hydrogen framework. IR spectroscopy validates the presence of the key amine, amide, and ester functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the correct molecular weight and provides insight into the molecule's stability and fragmentation behavior. Together, these techniques form a self-validating system that ensures the structural integrity and identity of the compound, a critical requirement for its use in the exacting fields of pharmaceutical and materials science research.

References

  • Asymmetric synthesis of L-[4-13C]glutamic acid and glutamine. ElectronicsAndBooks. [Link]

  • IR spectra of (a) l-glutamic acid 5-methyl ester and (b) its N-carboxyanhydride. ResearchGate. [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

  • L-Glutamine. NIST WebBook. [Link]

  • L-Glutamine. NIST WebBook. [Link]

  • L-Glutamine methyl ester hydrochloride. PubChem. [Link]

  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. ACS Publications. [Link]

  • L-glutamine methyl ester. Chemsrc. [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for using (R)-Methyl 2,5-diamino-5-oxopentanoate in peptide synthesis

An In-Depth Guide to the Strategic Incorporation of Protected Glutamine Derivatives in Peptide Synthesis Introduction: The Glutamine Challenge in Peptide Chemistry Glutamine (Gln), a proteinogenic amino acid, is a freque...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Strategic Incorporation of Protected Glutamine Derivatives in Peptide Synthesis

Introduction: The Glutamine Challenge in Peptide Chemistry

Glutamine (Gln), a proteinogenic amino acid, is a frequent and functionally significant component of many therapeutic peptides and research-grade sequences. Despite its prevalence, the incorporation of glutamine during Solid-Phase Peptide Synthesis (SPPS) presents considerable challenges. The primary amide on its side chain is susceptible to two major side reactions that can compromise the synthesis yield and final product purity:

  • Pyroglutamate (pGlu) Formation: An unprotected N-terminal glutamine residue can readily undergo an intramolecular cyclization, catalyzed by the basic conditions of Fmoc-deprotection or during the final cleavage, to form pyroglutamic acid. This reaction results in a mass loss of 17 Da and terminates the peptide chain prematurely.[1][2]

  • Nitrile Formation: During the carboxyl group activation step required for peptide bond formation, particularly with carbodiimide reagents like DIC, the side-chain amide can be dehydrated to form a nitrile. This irreversible modification alters the peptide's structure and function.[3][4]

To overcome these obstacles, the standard and requisite strategy in modern Fmoc-based SPPS is the use of a protecting group for the side-chain amide. Among the available derivatives, Nα-Fmoc-N-δ-trityl-L-glutamine (Fmoc-Gln(Trt)-OH) has become the industry gold standard, offering an exceptional balance of stability, solubility, and prevention of undesired side reactions.[3][5][6]

This guide provides a detailed protocol for the use of Fmoc-Gln(Trt)-OH, discusses alternative strategies for specialized applications, and offers insights into troubleshooting common issues, aimed at researchers, scientists, and drug development professionals.

Core Principles: Selecting the Optimal Glutamine Derivative

The choice of a side-chain protecting group is critical and is dictated by the overall synthetic strategy. The ideal group must be stable throughout the iterative cycles of Nα-Fmoc deprotection (typically with piperidine) yet be cleanly removable during the final cleavage from the resin (typically with trifluoroacetic acid, TFA).[7][8]

The Trityl (Trt) Group: The Proven Standard

The trityl group is a bulky, acid-labile protecting group that provides steric hindrance around the side-chain amide. This bulkiness is key to its success:

  • Prevents Dehydration: It physically blocks the interaction between the activation agent and the amide, effectively preventing nitrile formation.[3][4]

  • Enhances Solubility: Fmoc-Gln(Trt)-OH exhibits significantly improved solubility in common SPPS solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) compared to its unprotected counterpart, Fmoc-Gln-OH, which is notoriously difficult to dissolve.[3][9] This is crucial for ensuring efficient and complete coupling reactions, especially in automated synthesizers.[3]

  • TFA-Lability: The Trt group is reliably cleaved under standard final cleavage conditions (e.g., 95% TFA) used in Fmoc-SPPS.[9]

Orthogonal Protecting Groups: The Monomethoxytrityl (Mmt) Advantage

For advanced applications requiring on-resin, site-specific modification of the glutamine side chain, a more acid-labile protecting group is necessary. The monomethoxytrityl (Mmt) group serves this purpose. Its key feature is its orthogonality; it can be selectively removed on-resin using a very dilute acid solution while other acid-labile groups (like tBu on Asp, Glu, Ser) and the resin linker remain intact.[5][10] This allows for subsequent chemical modifications, such as dye labeling, biotinylation, or peptide cyclization, directly on the solid support.

Data Presentation: Comparison of Glutamine Protecting Groups
DerivativeKey AdvantagesKey DisadvantagesPrimary ApplicationCleavage Conditions
Fmoc-Gln(Trt)-OH Excellent solubility; effectively prevents nitrile and pyroglutamate formation.[3][5][11]Bulky group can sometimes cause steric hindrance in very crowded sequences.Routine and complex peptide synthesis.[3]Standard final cleavage (e.g., 95% TFA).[9]
Fmoc-Gln(Mmt)-OH Allows for selective, on-resin orthogonal deprotection.[5]Increased acid lability may risk premature deprotection during long syntheses.[5]Synthesis of branched, cyclic, or modified peptides.[12]Selective removal with 1-2% TFA in DCM.[10]
Fmoc-Gln-OH (unprotected) Lower cost.Very poor solubility in DMF; high risk of side reactions (nitrile/pGlu formation).[3][5]Not recommended for routine Fmoc-SPPS.N/A

Experimental Protocols & Workflows

The following protocols are designed for manual Fmoc-based SPPS but are directly adaptable to automated synthesizers.

Workflow Visualization: Standard SPPS Cycle for Gln Incorporation

The diagram below illustrates the fundamental cycle of solid-phase peptide synthesis for the incorporation of a single Fmoc-Gln(Trt)-OH residue.

SPPS_Cycle Start Peptide-Resin (Free Amine) Coupling Coupling: Fmoc-Gln(Trt)-OH HBTU / DIPEA in DMF Start->Coupling 1. Wash1 Wash (DMF) Coupling->Wash1 2. Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection 3. Wash2 Wash (DMF) Deprotection->Wash2 4. End Peptide-Resin (Gln added, Free Amine) Wash2->End 5.

Caption: Standard Fmoc-SPPS cycle for coupling Fmoc-Gln(Trt)-OH.

Protocol 1: Standard Coupling of Fmoc-Gln(Trt)-OH

This protocol outlines the procedure for coupling Fmoc-Gln(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-Gln(Trt)-OH

  • Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[13]

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (Peptide synthesis grade)

  • Washing Solvents: DCM (Dichloromethane), DMF

Reagent Calculation Table:

ReagentEquivalents (relative to resin loading)
Fmoc-Gln(Trt)-OH3 – 5
HBTU3 – 5
DIPEA6 – 10

Procedure:

  • Resin Preparation: If starting a new synthesis or after the previous deprotection step, ensure the peptide-resin is thoroughly washed with DMF (5-7 times) to remove any residual piperidine.[3]

  • Coupling Cocktail Preparation:

    • In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3-5 eq.) and HBTU (3-5 eq.) in the minimum required amount of DMF.

    • Add DIPEA (6-10 eq.) to the solution. This initiates the activation of the amino acid. The solution may change color.

  • Coupling Reaction:

    • Immediately add the freshly prepared coupling cocktail to the washed peptide-resin.

    • Agitate the mixture at room temperature for 1-2 hours. For sequences known to be difficult, the coupling time can be extended or a second coupling can be performed.

  • Washing:

    • Drain the reaction vessel.

    • Wash the resin thoroughly with DMF (3-5 times), followed by DCM (3-5 times), and finally DMF again (3-5 times) to prepare for the next step (either another coupling or final cleavage).

  • Monitoring (Optional): Perform a qualitative test (e.g., Kaiser test or TNBS test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive (indicating incomplete reaction), repeat the coupling step.[14]

Protocol 2: Selective On-Resin Deprotection of Gln(Mmt)

This protocol is for the selective removal of the Mmt group from a glutamine side chain, enabling subsequent on-resin modification.

Materials:

  • Peptide-resin containing a Gln(Mmt) residue

  • Deprotection Solution: 1-2% TFA (v/v) and 1-5% TIS (Triisopropylsilane, scavenger) (v/v) in DCM.[10]

  • Washing Solvents: DCM, DMF

  • Base for neutralization (if needed): 10% DIPEA in DMF

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 10-15 minutes and then drain the solvent.[10]

  • Selective Deprotection:

    • Add the deprotection solution (1-2% TFA / 1-5% TIS in DCM) to the resin.

    • Agitate the mixture at room temperature. The progress of the reaction can often be monitored by the appearance of an orange/yellow color from the released Mmt cation.[10]

    • The reaction typically takes 2-5 minutes per treatment. Perform 3-5 short treatments to ensure complete removal without affecting other protecting groups.[12][15] Drain the solution after each treatment.

  • Washing and Neutralization:

    • After the final deprotection treatment, wash the resin extensively with DCM (3-5 times) to remove the cleaved Mmt group and residual acid.[10]

    • Wash with 10% DIPEA in DMF to neutralize the resin, followed by thorough DMF washes (3-5 times).[10]

  • Readiness for Modification: The resin now has a free side-chain amide on the glutamine residue and is ready for the next on-resin chemical modification step.

Workflow Visualization: Orthogonal Deprotection and Modification

Orthogonal_Workflow Start Full Peptide-Resin Fmoc-AA...-Gln(Mmt)-...-Resin Fmoc_Deprotect Global Fmoc Deprotection (Piperidine/DMF) Start->Fmoc_Deprotect Mmt_Deprotect Selective Gln(Mmt) Deprotection (1% TFA in DCM) Fmoc_Deprotect->Mmt_Deprotect Sidechain_Free Peptide with free Gln side-chain ...-Gln(H)-... Mmt_Deprotect->Sidechain_Free Modification On-Resin Modification (e.g., Biotinylation, Cyclization) Sidechain_Free->Modification Cleavage Final Cleavage & Global Deprotection (95% TFA) Modification->Cleavage Final_Product Modified Peptide Cleavage->Final_Product

Caption: Workflow for selective Mmt group cleavage and on-resin modification.

Scientific Integrity: Troubleshooting & Side Reaction Mitigation

A successful synthesis requires not only a robust protocol but also an awareness of potential pitfalls.

Mechanism of Common Side Reactions

Understanding the chemical pathways of side reactions is the first step toward their prevention.

Side_Reactions cluster_0 N-Terminal Gln Residue cluster_1 Desired Product cluster_2 Side Products N_Term_Gln H₂N-Gln-Peptide PyroGlu Pyroglutamate-Peptide (-17 Da mass shift) N_Term_Gln->PyroGlu Base-catalyzed cyclization Desired H₂N-AA-Gln-Peptide Nitrile ...-Asn(nitrile)-... (-18 Da mass shift) Activation Activation (e.g., DIC) Activation->Desired Coupling with H₂N-Peptide Activation->Nitrile Side-chain dehydration Fmoc_Gln Fmoc-Gln-OH Fmoc_Gln->Activation

Caption: Key side reactions involving glutamine during peptide synthesis.

  • Pyroglutamate Formation: This is primarily a concern for glutamine at the N-terminus of the final peptide.[1] Using Fmoc-Gln(Trt)-OH for the N-terminal residue and minimizing the peptide's exposure to basic or strongly acidic conditions before purification can reduce this risk.

  • Nitrile Formation: This side reaction is almost completely suppressed by the use of the trityl protecting group.[3][4] If synthesizing a peptide where unprotected Gln must be used, choosing coupling reagents less prone to causing dehydration, such as aminium/uronium salts (HBTU, HATU) over carbodiimides (DIC), is advisable.[11][16]

  • Aggregation: Sequences rich in Gln can be prone to forming strong intermolecular hydrogen bonds, leading to resin aggregation. This can block reactive sites and lead to incomplete coupling or deprotection.[1] Strategies to disrupt aggregation include using higher temperatures, sonication, or solvents like NMP, and incorporating pseudoproline dipeptides where appropriate.

Post-Synthesis Validation

After cleavage and deprotection, the crude peptide must be analyzed to confirm its identity and purity.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary technique for assessing the purity of the synthetic peptide and for its purification.[17][18]

  • Mass Spectrometry (MS): MS is essential for confirming that the final product has the correct molecular weight, validating the peptide's identity.[17][18][19] It is also a powerful tool for identifying potential side products by their characteristic mass shifts.

Conclusion

The successful incorporation of glutamine into synthetic peptides is a solved problem in modern peptide chemistry, contingent upon the use of appropriate side-chain protection. Fmoc-Gln(Trt)-OH stands as the most reliable and effective derivative for nearly all applications, ensuring high-yield and high-purity synthesis by preventing deleterious side reactions. For specialized strategies requiring on-resin modifications, orthogonal protecting groups like Mmt offer a powerful tool for advanced peptide engineering. By adhering to validated protocols and maintaining an awareness of potential side reactions, researchers can confidently synthesize complex glutamine-containing peptides for a wide range of scientific and therapeutic applications.

References

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Google Cloud.
  • Application Notes and Protocols: Selective Cleavage of the Monomethoxytrityl (Mmt) Group. (n.d.). BenchChem.
  • Application of Fmoc-Gln(Trt)-OH in the Synthesis of Long or Complex Peptides. (n.d.). BenchChem.
  • HBTU (N-HBTU). (n.d.). MedchemExpress.com.
  • Solid Phase Peptide Synthesis Process and Applications 2025. (2025, May 16). Neuland Labs.
  • Fmoc-Gln(Trt)-OH – Dissolves readily in peptide synthesis reagents. (n.d.). Advanced ChemTech.
  • Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Peptide Synthesis.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.
  • A Head-to-Head Battle of Peptide Coupling Reagents: HDBTU versus DIC/HOBt. (n.d.). BenchChem.
  • Solid Phase Peptide Synthesis: Process & Advantages. (2026, January 23). Piramal Pharma Solutions.
  • Coupling Reagents. (n.d.). AAPPTEC.
  • How To: Measure and Optimize the Removal of MMT Protecting Groups. (2023, January 30). Biotage.
  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). aapptec.
  • What is Solid-phase Peptide Synthesis?. (2025, January 7). Powder Systems.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. (n.d.). Peptide Chemistry.
  • A Comparative Guide to Fmoc-Gln(Trt)-OH and Other Glutamine Derivatives in Peptide Synthesis. (n.d.). BenchChem.
  • Fmoc-Gln(Trt)-OH | Glutamine Derivative. (n.d.). MedchemExpress.com.
  • Peptide Characterization Techniques: FAQs Answered by Experts. (2025, June 6). ResolveMass.
  • The kinetics of the removal of the N-methyltrityl (Mtt) group during the synthesis of branched peptides. (n.d.). ResearchGate.
  • Analytical Services: HPLC and Mass Spectrometry for Peptide Validation. (n.d.). Peptide Chemistry.
  • Peptide Side Reactions. (n.d.). Peptide Chemistry.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025, February 26). ResearchGate.
  • Fmoc-Gln(Trt)-OH [132327-80-1]. (n.d.). Aapptec Peptides.
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
  • Fmoc-Gln(Trt)-OH. (n.d.). CEM Corporation.
  • Fmoc-Gln-OH = 95.0 T 71989-20-3. (n.d.). Sigma-Aldrich.

Sources

Application

Application Note: Analytical Strategies for the Quantification and Enantiomeric Profiling of (R)-Methyl 2,5-diamino-5-oxopentanoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (R)-Methyl 2,5-diamino-5-oxopentanoate (D-Glutamine methyl ester) Physicochemical Context & Analytical Challenges (R)-Meth...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: (R)-Methyl 2,5-diamino-5-oxopentanoate (D-Glutamine methyl ester)

Physicochemical Context & Analytical Challenges

(R)-Methyl 2,5-diamino-5-oxopentanoate, commonly handled as a hydrochloride salt (CAS 74817-54-2) to ensure stability, is a critical chiral building block in peptidomimetic synthesis and a valuable tracer in metabolic studies[1]. Accurately quantifying this compound and verifying its enantiomeric purity presents several distinct analytical challenges:

  • Extreme Polarity: The presence of free amino and amide groups renders the molecule highly polar. On standard Reversed-Phase (RP) C18 columns, underivatized D-Gln-OMe elutes in the void volume, suffering from severe matrix suppression during LC-MS analysis[2].

  • Lack of a Chromophore: The absence of conjugated pi-systems results in negligible UV absorbance above 210 nm, necessitating either mass spectrometric detection or chemical derivatization.

  • In-Source Cyclization: During Electrospray Ionization (ESI), glutamine and its esters are highly susceptible to in-source cyclization. They readily lose ammonia or methanol to form pyroglutamate analogs[3]. If MS source parameters are not strictly controlled, the parent ion signal is artificially depleted, destroying quantitative accuracy[3].

To address these challenges, this guide details two orthogonal, self-validating analytical workflows: a highly sensitive HILIC-MS/MS method for trace quantification in biological matrices, and a pre-column derivatization RP-HPLC-UV method for enantiomeric purity verification.

Workflow Sample Sample Containing (R)-Methyl 2,5-diamino-5-oxopentanoate Split Analytical Divergence Sample->Split Prep1 Protein Precipitation (1:3 Sample:MeCN) Split->Prep1 Sensitivity Req. Prep2 Reaction with FDAA (1h at 40°C) Split->Prep2 Chiral Req. HILIC HILIC-MS/MS (Trace Quantification) Data1 MRM Data (m/z 161.1 -> 129.1) HILIC->Data1 Chiral Marfey's Derivatization + RP-HPLC-UV (Enantiomeric Purity) Data2 UV Chromatogram (340 nm) Chiral->Data2 Prep1->HILIC Prep2->Chiral

Figure 1: Divergent analytical workflows based on sensitivity and chiral resolution requirements.

Method 1: HILIC-MS/MS for Trace Quantification

To overcome the poor retention of D-Gln-OMe on RP columns without resorting to signal-suppressing ion-pairing reagents, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed. HILIC utilizes a polar stationary phase (e.g., zwitterionic or amide-bonded) and a highly organic mobile phase, providing excellent retention and orthogonal selectivity for polar metabolites[2].

Expertise & Causality in Experimental Design
  • Sample Dilution Ratio: Biological samples must be diluted at least 1:3 with cold acetonitrile. Injecting highly aqueous samples into a HILIC system disrupts the water-enriched layer on the stationary phase, leading to peak splitting and early elution.

  • Fragmentor Voltage (FV) Optimization: To mitigate the in-source cyclization artifact, the FV must be kept relatively low (e.g., 70-80 V). Higher voltages (>100 V) drive the conversion of the glutamine ester into pyroglutamate before it reaches the first quadrupole, causing non-linear calibration curves[3].

Step-by-Step Protocol
  • Sample Preparation: Aliquot 50 µL of plasma or cell media. Add 150 µL of cold acetonitrile containing an isotopic internal standard (e.g., 13C5​,15N2​ -Glutamine).

  • Extraction: Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C to precipitate proteins. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (2.1 × 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes, hold for 2 minutes, re-equilibrate at 90% B for 4 minutes.

  • Mass Spectrometry: Operate in Positive ESI mode. Monitor MRM transitions (See Table 2)[4].

Method 2: Enantiomeric Profiling via Pre-Column Derivatization

Verifying the chiral purity of the (R)-enantiomer is critical, as biological systems are highly stereoselective. Instead of using expensive chiral stationary phases, we utilize Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Expertise & Causality in Experimental Design

FDAA reacts with the primary amine of D-Gln-OMe via nucleophilic aromatic substitution. Because FDAA is enantiopure (L-configuration), its reaction with a mixture of D- and L-Gln-OMe yields diastereomers (L-FDAA-D-Gln-OMe and L-FDAA-L-Gln-OMe). These diastereomers possess different physicochemical properties and can be baseline-resolved on a standard achiral C18 column. Furthermore, the dinitrophenyl moiety imparts a strong UV absorbance at 340 nm, solving the chromophore issue.

Marfey D_Gln (R)-Methyl 2,5-diamino- 5-oxopentanoate (No UV Chromophore) Reaction Nucleophilic Aromatic Substitution (pH 8.0, 40°C) D_Gln->Reaction FDAA Marfey's Reagent (FDAA) (Chiral, UV-Active) FDAA->Reaction Diastereomer FDAA-D-Gln-OMe Diastereomer (Strong UV @ 340nm) Reaction->Diastereomer

Figure 2: Reaction mechanism of Marfey's Reagent converting enantiomers into UV-active diastereomers.

Step-by-Step Protocol
  • Derivatization: Mix 50 µL of sample (approx. 1 mM in water) with 100 µL of 1% FDAA in acetone and 20 µL of 1M NaHCO₃.

  • Incubation: Heat at 40°C for 60 minutes. The mildly alkaline pH ensures the amino group is deprotonated and nucleophilic.

  • Quenching (Self-Validating Step): Stop the reaction by adding 20 µL of 1M HCl. This neutralizes the pH, prevents side reactions, and stabilizes the derivative for up to 48 hours in the autosampler.

  • Chromatography: Inject 10 µL onto a standard C18 column (4.6 × 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Detection: UV at 340 nm.

Data Presentation & System Parameters

Table 1: Physicochemical Properties of the Target Compound

ParameterValue
IUPAC Name methyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride
CAS Number 74817-54-2[1]
Molecular Formula C₆H₁₃ClN₂O₃[1]
Molecular Weight 196.63 g/mol (HCl salt) / 160.17 g/mol (Free base)[1]

Table 2: HILIC-MS/MS MRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Fragmentor (V)Purpose
D-Gln-OMe 161.1129.11575Quantifier (Loss of Methanol)
D-Gln-OMe 161.184.12575Qualifier (Pyroglutamate fragment)
ISTD ( 13C5​,15N2​ -Gln) 154.189.11575Internal Standard Normalization

Table 3: RP-HPLC Gradient for FDAA-Derivatized Samples

Time (min)% Mobile Phase A (Water/0.1% TFA)% Mobile Phase B (MeCN/0.1% TFA)Flow Rate (mL/min)
0.080201.0
35.050501.0
40.010901.0
45.080201.0

References

  • An Artifact in LC-MS/MS Measurement of Glutamine and Glutamic Acid: In-Source Cyclization to Pyroglutamic Acid. PMC (National Institutes of Health). Retrieved from:[Link]

  • Quantitative Analysis of Underivatized Glutamine, Glutamic Acid, Asparagine, and Aspartic Acid in Cell Media using Agilent 6460 Triple Quadrupole LC/MS. Agilent Technologies. Retrieved from: [Link]

  • Exploring the causal relationship between glutamine metabolism and leukemia risk: a Mendelian randomization and LC-MS/MS analysis. Frontiers in Oncology. Retrieved from:[Link]

Sources

Method

Application Note: Advanced Purification and Handling Protocols for Crude (R)-Methyl 2,5-diamino-5-oxopentanoate

Introduction and Physicochemical Profiling (R)-Methyl 2,5-diamino-5-oxopentanoate , commonly referred to as D-Glutamine methyl ester, is a highly valuable chiral building block. It is extensively utilized in the synthesi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Physicochemical Profiling

(R)-Methyl 2,5-diamino-5-oxopentanoate , commonly referred to as D-Glutamine methyl ester, is a highly valuable chiral building block. It is extensively utilized in the synthesis of active pharmaceutical ingredients (APIs)—most notably as a critical intermediate in the production of the immunomodulatory imide drug Lenalidomide[1][2][3]—as well as in advanced solid-phase peptide synthesis.

Despite its synthetic utility, the purification of the crude free base presents significant physicochemical challenges. The molecule is highly polar, possesses zwitterionic tendencies, and lacks strong chromophores, making traditional normal-phase chromatography and UV-guided fractionation ineffective. More critically, the free base is inherently unstable.

The Pyroglutamate Degradation Pathway

When the α-amino group of D-glutamine methyl ester is deprotonated (typically at pH > 7), it acts as a potent nucleophile. It spontaneously attacks the electrophilic γ-amide carbonyl in an intramolecular cyclization reaction. This results in the expulsion of ammonia (deammoniation) and the formation of methyl D-pyroglutamate (a 5-membered lactam)[4][5].

degradation A D-Glutamine Methyl Ester (Free Base) B Nucleophilic Attack (α-amine on γ-carbonyl) A->B pH > 7 Spontaneous C Methyl D-Pyroglutamate (Lactam Formation) B->C - NH3 (Deammoniation)

Fig 1: Spontaneous intramolecular cyclization pathway of D-Glutamine Methyl Ester.

Causality for Salt Formation: To arrest this degradation pathway, the compound must be maintained as an acid addition salt, universally the hydrochloride salt (CAS 74817-54-2)[6]. Protonation of the α-amine completely eliminates its nucleophilicity, ensuring structural integrity during isolation, purification, and long-term storage[7].

Purification Strategy 1: Anti-Solvent Crystallization of the Hydrochloride Salt

Rationale: For crude mixtures containing primarily the target molecule and inorganic salts, anti-solvent crystallization is the most scalable and economical approach. The hydrochloride salt exhibits high solubility in polar protic solvents but is practically insoluble in ethereal solvents. By carefully controlling the solvent/anti-solvent ratio, the target salt selectively precipitates while polar organic impurities remain in the mother liquor.

Solvent System Screening Data
Solvent (Dissolution)Anti-Solvent (Precipitation)Ratio (v/v)Est. Recovery Yield (%)Purity (HPLC Area %)Causality / Observation
Methanol Methyl tert-butyl ether (MTBE) 1:5 85 - 90% >98.5% Optimal balance. MTBE is highly selective against polar impurities.
EthanolEthyl Acetate1:475 - 80%>97.0%Slower crystallization; higher risk of trapping impurities in the lattice.
MethanolDiethyl Ether1:10>92%>95.0%High yield but lower purity due to rapid, uncontrolled crash-out.
Protocol: Step-by-Step Crystallization
  • Dissolution: Dissolve the crude (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride in a minimal volume of anhydrous methanol (approx. 2 mL per gram of crude) at 30°C. Do not exceed 40°C to prevent thermally induced methanolysis or cyclization.

  • Filtration: Pass the methanolic solution through a 0.45 µm PTFE filter to remove insoluble inorganic salts (e.g., NaCl or NH4Cl from prior synthetic steps).

  • Precipitation: Transfer the filtrate to a vigorously stirring flask. Dropwise, add 5 volumes of anhydrous MTBE over 30 minutes. A white crystalline solid will begin to form.

  • Maturation: Cool the suspension to 4°C and allow it to stir for 2 hours to maximize crystal lattice formation and yield.

  • Isolation: Filter the solid under a vacuum and wash with cold MTBE. Dry under a high vacuum at room temperature for 12 hours.

Validation Checkpoint: Run 1 H-NMR in D 2​ O. The absence of a multiplet at ~4.2 ppm (characteristic of the chiral center in the pyroglutamate ring) confirms the prevention of cyclization and validates the purity of the batch.

Purification Strategy 2: Derivatization-Facilitated Purification (N-Boc Protection)

Rationale: When the crude mixture contains closely related amino acid impurities (e.g., unreacted D-glutamine), direct crystallization often fails due to co-precipitation. By temporarily masking the α-amine with a tert-butyloxycarbonyl (Boc) group, the molecule's polarity is drastically reduced, and its nucleophilicity is neutralized. This allows the N-Boc derivative to be easily extracted into organic solvents and purified via standard silica gel chromatography, a method validated in industrial Lenalidomide synthesis[1][2].

workflow N1 Crude D-Glutamine Methyl Ester N2 Boc Protection (Boc2O, NaHCO3, aq. MeOH) N1->N2 N3 Organic Extraction (MTBE / Aqueous Wash) N2->N3 N4 Normal-Phase Purification (Silica Gel or Crystallization) N3->N4 N5 Acidic Deprotection (HCl in Dioxane) N4->N5 N6 Pure D-Glutamine Methyl Ester HCl N5->N6

Fig 2: Derivatization-facilitated purification workflow using N-Boc protection.

Protocol: Boc-Protection, Isolation, and Deprotection
  • Protection: Dissolve the crude hydrochloride salt in a 1:1 mixture of distilled water and methanol. Add 2.0 equivalents of sodium bicarbonate (NaHCO 3​ ) followed by 1.2 equivalents of Di-tert-butyl dicarbonate (Boc 2​ O). Stir at room temperature for 15 hours[1].

  • Extraction: Evaporate the methanol under reduced pressure. Extract the aqueous residue three times with MTBE. Wash the combined organic phases with saturated brine, dry over anhydrous Na 2​ SO 4​ , and concentrate to yield N-Boc-D-glutamine methyl ester.

  • Purification: Pass the crude N-Boc derivative through a short silica gel plug (Eluent: Ethyl Acetate/Petroleum Ether 30:70) to remove highly polar impurities[2].

  • Deprotection: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM). Add 10 equivalents of 4M HCl in dioxane. Stir for 2 hours at room temperature until gas evolution ceases.

  • Final Isolation: Evaporate the solvent to yield the ultra-pure (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride as a white solid.

Validation Checkpoint: Perform a TLC (Ninhydrin stain) after Step 1. The protected intermediate will not stain purple with ninhydrin, confirming complete masking of the primary amine. Following Step 5, a positive ninhydrin stain confirms successful deprotection.

Purification Strategy 3: Preparative HILIC Chromatography

Rationale: For small-scale isolation or when ultra-high purity (>99.5%) is required for analytical standards, liquid chromatography is necessary. Traditional Reverse-Phase (C18) columns fail to retain this highly polar molecule. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase and a highly organic mobile phase, providing excellent retention based on hydrogen bonding and dipole interactions.

Preparative HILIC Parameters
ParameterSpecificationRationale
Column Amide-bonded Silica (e.g., Waters XBridge Amide), 5 µmProvides superior retention for zwitterionic and highly polar amines without irreversible binding.
Mobile Phase A 10 mM Ammonium Formate in H 2​ O (pH 3.0)Low pH ensures full protonation of the α-amine, preventing on-column cyclization.
Mobile Phase B 100% Acetonitrile (ACN)Acts as the weak solvent in HILIC; drives partitioning into the aqueous hydration layer of the stationary phase.
Gradient 90% B to 60% B over 20 minutesGradually increases polarity to elute the strongly retained target compound.
Detection ELSD (Evaporative Light Scattering Detector)D-Glutamine methyl ester lacks strong chromophores; ELSD provides universal mass-based detection.
Protocol: HILIC Method
  • Sample Preparation: Dissolve the crude sample in 80% Acetonitrile / 20% Water. Do not dissolve in 100% water, as this will cause severe peak distortion and breakthrough in HILIC.

  • Injection & Elution: Inject the sample and run the gradient specified in the table above. Collect fractions based on the ELSD signal.

  • Lyophilization: Pool the fractions containing the target peak. Add a slight stoichiometric excess of dilute HCl (to ensure the salt form is maintained during drying) and lyophilize to obtain the pure powder.

Validation Checkpoint: Analyze the final product via LC-MS (ESI+). Look for the [M+H] + peak at m/z 161.1. The presence of a peak at m/z 144.1 would indicate deammoniation (pyroglutamate impurity), signaling that the pH during purification or lyophilization was too high.

References

  • Sigma-Aldrich. "(R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride | 74817-54-2". sigmaaldrich.com.
  • Google Patents. "CN110407807A - A kind of preparation method of lenalidomide". google.com.
  • Google Patents. "CN101665484A - Method for preparing lenalidomide". google.com.
  • Google Patents. "US 2006/0052609 A1 - Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines". googleapis.com.
  • ChemWhat. "D-Glutamine Methyl Ester Hydrochloride CAS#: 74817-54-2". chemwhat.com.
  • PMC. "Computational Studies on the Mechanisms of Nonenzymatic Intramolecular Cyclization of the Glutamine Residues...". nih.gov.
  • Peptide Chemistry. "Pyroglutamate Formation in Peptides – Formation and Control". peptidechemistry.org.
  • Benchchem. "L-Glutamine methyl ester hydrochloride | 32668-14-7". benchchem.com.

Sources

Application

Application Note: Optimized Coupling Strategies for (R)-Methyl 2,5-diamino-5-oxopentanoate in Peptide Synthesis

Executive Summary (R)-Methyl 2,5-diamino-5-oxopentanoate , universally recognized in peptide chemistry as D-Glutamine methyl ester (H-D-Gln-OMe) , is a critical chiral building block utilized in the synthesis of peptidom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2,5-diamino-5-oxopentanoate , universally recognized in peptide chemistry as D-Glutamine methyl ester (H-D-Gln-OMe) , is a critical chiral building block utilized in the synthesis of peptidomimetics and protease-resistant therapeutics. Because D-amino acids significantly enhance the metabolic stability of peptide drugs, their efficient incorporation is a cornerstone of modern drug development.

However, H-D-Gln-OMe is typically supplied as a hydrochloride salt with an unprotected side-chain primary amide[1]. Utilizing it as a nucleophile in peptide coupling presents unique chemoselective challenges. This application note details the mechanistic rationale for selecting appropriate coupling reagents, providing self-validating protocols to maximize yield while preserving stereochemical and structural integrity.

The Mechanistic Challenge: Unprotected Side-Chain Amides

When coupling an N-protected amino acid (the carboxyl component) to the free α -amine of H-D-Gln-OMe·HCl (the amine component), scientists must navigate three primary chemical hurdles:

  • Solubility and Neutralization: The hydrochloride salt requires stoichiometric neutralization with a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) to liberate the reactive α -amine without participating in side reactions[1].

  • Chemoselectivity and Dehydration: The side-chain features a primary amide (-CONH 2​ ). While significantly less nucleophilic than the α -amine, this side-chain amide is highly susceptible to dehydration (forming a β -cyano side chain, or nitrile) when exposed to strong dehydrating agents like carbodiimides (e.g., DCC, DIC)[2][3].

  • Epimerization: Although the stereocenter of H-D-Gln-OMe is generally stable when acting as the nucleophile, the incoming activated carboxyl component is prone to oxazolone-mediated epimerization if activation kinetics are not strictly controlled[4].

Rational Selection of Coupling Reagents

To navigate these challenges, the choice of coupling reagent must carefully balance activation speed with chemoselectivity. Do not rely on a "one-size-fits-all" approach; instead, select reagents based on the specific kinetic and steric demands of the sequence.

A. Aminium/Uronium Salts (HATU, COMU)

For standard couplings requiring maximum efficiency, HATU (and its greener morpholine-derivative COMU ) provides exceptionally fast coupling kinetics[5]. By rapidly converting the carboxyl component into a highly reactive HOAt ester, the α -amine of H-D-Gln-OMe reacts almost instantaneously.

  • Causality: This rapid kinetic profile outcompetes slower side-chain acylation or dehydration reactions, ensuring the unprotected glutamine side chain remains fully intact.

B. Organophosphorus Reagents (DEPBT)

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) is the premier choice for epimerization-prone substrates (e.g., coupling arylglycines or C-terminal cysteine to H-D-Gln-OMe)[3].

  • Causality: DEPBT forms a highly stable intermediate that resists oxazolone formation. Furthermore, it is remarkably chemoselective, allowing coupling in the presence of unprotected amides and hydroxyls without causing dehydration[6].

C. Carbodiimides with Oxime Additives (DIC / OxymaPure)

For scalable and green-chemistry compliant syntheses, traditional carbodiimides (which cause amide dehydration) can be rescued by using OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive[5].

  • Causality: OxymaPure rapidly intercepts the O-acylisourea intermediate formed by DIC, preventing the carbodiimide from acting as a dehydrating agent on the glutamine side chain, while maintaining excellent coupling efficiency in greener solvent profiles.

Quantitative Reagent Comparison

The following table summarizes the performance metrics of the primary coupling strategies when utilizing H-D-Gln-OMe as the nucleophile.

Coupling Reagent SystemActivation StrategyEpimerization ControlSide-Chain Dehydration RiskReaction KineticsRelative Cost
HATU / DIPEA Aminium SaltModerateLow (Kinetic control)Very Fast (< 1 hr)High
DEPBT / DIPEA OrganophosphorusExcellent Very Low Moderate (2-4 hrs)High
DIC / OxymaPure Carbodiimide + OximeGoodLowFast (1-2 hrs)Low
DIC / HOBt Carbodiimide + TriazolePoorHighSlow (3-6 hrs)Low

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical and analytical checkpoints ensure that causality is tracked and confirmed at every step.

Protocol 1: High-Efficiency Solution-Phase Coupling (HATU/DIPEA)

Optimized for sterically hindered N-protected amino acids where rapid kinetics are required.

  • Amine Liberation: Suspend 1.0 mmol of H-D-Gln-OMe·HCl in 5 mL of anhydrous DMF. Add 2.0 mmol of DIPEA.

    • Validation Checkpoint: The cloudy suspension will transition to a clear solution within 5 minutes, visually confirming the liberation of the free α -amine.

  • Carboxyl Pre-activation: In a separate vial, dissolve 1.05 mmol of the N-protected amino acid and 1.05 mmol of HATU in 5 mL of DMF. Add 2.0 mmol of DIPEA. Stir for exactly 2-3 minutes.

    • Causality: Pre-activation is strictly limited to 3 minutes to prevent the highly reactive uronium salt from guanidinylating the amine component, a common side reaction if pre-activation is prolonged.

  • Coupling: Transfer the pre-activated ester solution dropwise to the H-D-Gln-OMe solution at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour.

    • Validation Checkpoint: Monitor via TLC (EtOAc/Hexane). The disappearance of the activated ester spot confirms reaction completion.

  • Orthogonal Workup: Dilute the mixture with 30 mL of Ethyl Acetate. Wash sequentially with 5% aqueous NaHCO 3​ (3 × 15 mL), 1M KHSO 4​ (3 × 15 mL), and brine (1 × 15 mL).

    • Causality: The basic NaHCO 3​ wash removes acidic byproducts (HOAt) and unreacted starting acid. The acidic KHSO 4​ wash removes DIPEA and any unreacted H-D-Gln-OMe. The resulting organic layer contains exclusively the neutral dipeptide, self-validating the purification logic.

Protocol 2: Epimerization-Free Chemoselective Coupling (DEPBT)

Optimized for epimerization-prone carboxyl components.

  • In Situ Activation: Dissolve 1.0 mmol of the N-protected amino acid, 1.0 mmol of H-D-Gln-OMe·HCl, and 1.1 mmol of DEPBT in 10 mL of anhydrous THF/DMF (1:1).

    • Causality: Unlike HATU, DEPBT does not require pre-activation and is stable in the presence of the free amine, allowing for a simplified "one-pot" setup[3].

  • Base Addition: Cool the mixture to 0 °C and add 2.2 mmol of DIPEA dropwise over 10 minutes. Stir for 3 hours at room temperature.

    • Causality: Slow addition of the base ensures that the activation of the carboxyl group occurs under minimal basic stress, completely suppressing oxazolone formation and preserving the stereocenter[6].

  • Validation & Quality Control: Following a standard aqueous workup (as in Protocol 1), analyze the product via Chiral HPLC.

    • Validation Checkpoint: Chiral HPLC must demonstrate an enantiomeric excess (ee) > 99%, validating the mechanistic choice of DEPBT over standard carbodiimides.

Workflow and Decision Diagrams

Below are the logical frameworks for selecting and executing the coupling of H-D-Gln-OMe.

DecisionTree Start Select Coupling Reagent for H-D-Gln-OMe·HCl Q1 Is the Carboxyl Component Prone to Epimerization? Start->Q1 Q2 Is Green Chemistry / Aqueous Media a Priority? Q1->Q2 No DEPBT Use DEPBT (Organophosphorus Reagent) Q1->DEPBT Yes (e.g., Arylglycines) DIC_Oxyma Use DIC / OxymaPure (Carbodiimide + Oxime) Q2->DIC_Oxyma Yes HATU Use HATU / DIPEA (Aminium Salt) Q2->HATU No (Maximize speed/yield)

Decision matrix for selecting the optimal coupling reagent for H-D-Gln-OMe based on substrate needs.

Workflow Step1 1. Amine Neutralization Dissolve H-D-Gln-OMe·HCl in DMF Add 2.0 eq DIPEA Step3 3. Coupling Reaction Combine solutions at 0°C Warm to RT, stir 1-2 hours Step1->Step3 Free Amine Step2 2. Carboxyl Pre-activation Mix N-protected AA + HATU in DMF Stir for 2-3 mins Step2->Step3 Active Ester Step4 4. Quenching & Extraction Dilute with EtOAc Wash with 5% NaHCO3 & 1M KHSO4 Step3->Step4 Step5 5. Purification Dry over Na2SO4, concentrate Purify via Flash Chromatography Step4->Step5 QC 6. Quality Control HPLC (Purity >98%) LC-MS (Verify [M+H]+) Step5->QC

Standard solution-phase peptide coupling workflow utilizing HATU for H-D-Gln-OMe.

References

  • Sigma-Aldrich. (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride.

  • Benchchem. L-Glutamine methyl ester hydrochloride. 1

  • IntechOpen. Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. 2

  • AAPPTec. Coupling Reagents. 3

  • ACS Publications. Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.5

  • ResearchGate. Synthesis and pharmacological properties of glutamic acid amides: A review. 6

Sources

Method

Application Note: Derivatization Strategies for the Quantitative Analysis of (R)-Methyl 2,5-diamino-5-oxopentanoate

Abstract (R)-Methyl 2,5-diamino-5-oxopentanoate, a chiral amino acid amide, presents significant analytical challenges due to its high polarity, lack of a strong chromophore, and the presence of two primary amine groups....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(R)-Methyl 2,5-diamino-5-oxopentanoate, a chiral amino acid amide, presents significant analytical challenges due to its high polarity, lack of a strong chromophore, and the presence of two primary amine groups.[1] Direct analysis by reversed-phase liquid chromatography (RPLC) often results in poor retention and low sensitivity. This application note provides detailed protocols for two robust pre-column derivatization strategies designed to enhance the detectability and chromatographic performance of this analyte for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection. The described methods, utilizing 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) and Marfey's reagent, address the need for both achiral and chiral analysis, respectively. These protocols are intended for researchers, scientists, and drug development professionals requiring accurate and reproducible quantification of (R)-Methyl 2,5-diamino-5-oxopentanoate in various sample matrices.

Introduction: The Rationale for Derivatization

(R)-Methyl 2,5-diamino-5-oxopentanoate is a derivative of L-glutamine, featuring a methyl ester at the alpha-carboxyl group.[2] Its structure contains two primary amine groups (at the alpha and delta positions) and a terminal amide. These functional groups render the molecule highly polar and water-soluble, making it difficult to retain on conventional C18 reversed-phase columns.[1][3] Furthermore, the absence of a significant UV-absorbing moiety necessitates a means to enhance its detection.[1]

Pre-column derivatization is a powerful technique to overcome these challenges.[4] By chemically modifying the analyte prior to chromatographic separation, we can:

  • Increase Hydrophobicity: The addition of a non-polar derivatizing agent improves retention on RPLC columns.[1][5]

  • Introduce a Detectable Tag: Attaching a chromophore or fluorophore allows for sensitive detection by UV or fluorescence detectors, respectively.[4][6]

  • Enable Chiral Separation: The use of a chiral derivatizing agent creates diastereomers that can be separated on a standard achiral column, allowing for the determination of enantiomeric purity.[7][8]

This guide details two proven derivatization workflows: AQC derivatization for sensitive, achiral quantification and Marfey's reagent for chiral purity assessment.

Analyte Information

PropertyValueSource
Chemical Name (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride[9][10]
Synonyms methyl (2R)-2,5-diamino-5-oxopentanoate hydrochloride[9][10]
CAS Number 74817-54-2[9][10]
Molecular Formula C6H13ClN2O3[2]
Molecular Weight 196.63 g/mol [2]
Physical Form White to Yellow Solid[9][10]
Storage Inert atmosphere, 2-8°C[9][10]

A key consideration for this analyte is the potential for hydrolysis of the methyl ester back to the carboxylic acid, particularly under strong acidic or basic conditions.[11][12] Sample preparation and derivatization conditions should be optimized to minimize this degradation.

Protocol 1: Achiral Quantification using AccQ•Tag™ (AQC) Derivatization

The Waters AccQ•Tag™ chemistry is a well-established pre-column derivatization method for amino acid analysis. The reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), reacts with both primary and secondary amines to produce highly stable, fluorescent derivatives.[13] This method is ideal for sensitive and accurate quantification of the total amount of (R)-Methyl 2,5-diamino-5-oxopentanoate.

Principle of the Reaction

AQC reacts with the primary amino groups of (R)-Methyl 2,5-diamino-5-oxopentanoate in a single, rapid step at an optimal pH of 8.5.[13] Given that the target analyte has two primary amine groups, it is expected to form a di-substituted derivative. The resulting derivatives are highly stable, allowing for batch processing and repeat analyses.

Experimental Workflow

AQC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing (R)-Methyl 2,5-diamino-5-oxopentanoate Mix 1. Mix 10 µL Sample/Standard with 70 µL Borate Buffer Sample->Mix Standard Standard Solution Standard->Mix Add_AQC 2. Add 20 µL reconstituted AccQ•Fluor Reagent Mix->Add_AQC Vortex Heat 3. Heat at 55°C for 10 minutes Add_AQC->Heat Vortex Inject Inject onto HPLC-FLD System Heat->Inject Separate Reversed-Phase Separation Inject->Separate Detect Fluorescence Detection (Ex: 250 nm, Em: 395 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: Workflow for AQC derivatization and analysis.

Materials & Reagents
Reagent/MaterialSupplier/GradeNotes
AccQ•Tag™ Ultra Derivatization KitWaters (p/n: 186003836 or similar)Contains AccQ•Fluor Borate Buffer, Reagent Powder (AQC), and Reagent Diluent.[14]
(R)-Methyl 2,5-diamino-5-oxopentanoate HClAnalytical Standard Grade
Water, HPLC Grade
Acetonitrile, HPLC Grade
Formic Acid, LC-MS GradeFor mobile phase preparation.
0.1 M Hydrochloric AcidFor sample and standard dilution.
Micropipettes and tips
Heating block or water bathCapable of maintaining 55°C.[13]
HPLC system with Fluorescence Detector (FLD)
Reversed-phase C18 columne.g., Waters AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm[14]
Step-by-Step Protocol
  • Reagent Preparation:

    • Reconstitute one vial of AccQ•Fluor Reagent Powder by adding 1.0 mL of AccQ•Fluor Reagent Diluent (acetonitrile).[13] Vortex for 10 seconds and heat at 55°C for up to 10 minutes until fully dissolved. Note: The reconstituted reagent is stable for up to one week when stored tightly capped at room temperature. Do not refrigerate.[14]

  • Standard & Sample Preparation:

    • Prepare a stock solution of (R)-Methyl 2,5-diamino-5-oxopentanoate HCl in 0.1 M HCl.

    • Create a series of calibration standards by diluting the stock solution with 0.1 M HCl to cover the desired concentration range.

    • Dilute unknown samples with 0.1 M HCl to fall within the calibration range. Expertise Note: The presence of acid helps to maintain the stability of the methyl ester. If samples are in a basic matrix, neutralize to approximately pH 7 before derivatization to prevent ester hydrolysis.

  • Derivatization Reaction:

    • In a microcentrifuge tube or HPLC vial, add 10 µL of your standard or sample.

    • Add 70 µL of AccQ•Fluor Borate Buffer.[13]

    • Vortex briefly to mix.

    • Add 20 µL of the reconstituted AccQ•Fluor Reagent.[13]

    • Immediately cap and vortex thoroughly for 5-10 seconds.

    • Heat the vial at 55°C for 10 minutes.[13]

    • After heating, the sample is ready for injection. The derivatives are stable at room temperature for up to one week.[14]

HPLC-FLD Conditions
ParameterSetting
Column Waters AccQ•Tag™ Ultra C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 30% B over 10 minutes (Optimize as needed)
Column Temperature 45°C
Injection Volume 1-5 µL
Fluorescence Detector Excitation: 250 nm, Emission: 395 nm

These conditions serve as a starting point and should be optimized for your specific system and analyte derivative.

Protocol 2: Chiral Analysis using Marfey's Reagent

For applications requiring the determination of enantiomeric purity, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a highly effective chiral derivatizing agent.[7][8] It reacts with the primary amino groups of an amino acid racemate to form diastereomers, which can then be separated by standard reversed-phase HPLC.[15][16]

Principle of the Reaction

Marfey's reagent contains a single chiral center (L-alanine). When it reacts with a racemic mixture of (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate, it forms two diastereomeric pairs: L-FDAA-(R)-analyte and L-FDAA-(S)-analyte. These diastereomers have different physicochemical properties and will exhibit different retention times on an achiral HPLC column, allowing for their separation and quantification.[15] The reaction proceeds via nucleophilic aromatic substitution at the fluorinated carbon of the dinitrophenyl ring.

Experimental Workflow

Marfey_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing (R/S)-Methyl 2,5-diamino-5-oxopentanoate Dissolve 1. Dissolve sample in 1 M NaHCO3 Sample->Dissolve Add_Marfey 2. Add Marfey's Reagent (in acetone) Dissolve->Add_Marfey Incubate 3. Incubate at 40°C for 60 minutes Add_Marfey->Incubate Quench 4. Quench with 2 M HCl Incubate->Quench Dilute Dilute with Mobile Phase Quench->Dilute Inject Inject onto HPLC-UV System Dilute->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection (340 nm) Separate->Detect Quantify Quantification of Diastereomers Detect->Quantify

Caption: Workflow for Marfey's reagent derivatization and analysis.

Materials & Reagents
Reagent/MaterialSupplier/GradeNotes
Marfey's Reagent (L-FDAA)Sigma-Aldrich (e.g., F8019) or equivalent
(R)-Methyl 2,5-diamino-5-oxopentanoate HClAnalytical Standard Grade
(S)-Methyl 2,5-diamino-5-oxopentanoate HClAnalytical Standard GradeFor peak identification.
Sodium Bicarbonate (NaHCO3)ACS Grade or higher
Hydrochloric Acid (HCl)ACS Grade or higher
Acetone, HPLC Grade
Acetonitrile, HPLC Grade
Trifluoroacetic Acid (TFA), HPLC Grade
Water, HPLC Grade
HPLC system with UV/Vis or DAD detector
Reversed-phase C18 columne.g., 4.6 x 250 mm, 5 µm
Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare a 1% (w/v) solution of Marfey's reagent in acetone (10 mg/mL). This should be prepared fresh.

    • Prepare a 1 M Sodium Bicarbonate solution in water.

    • Prepare a 2 M Hydrochloric Acid solution in water.

  • Standard & Sample Preparation:

    • Dissolve an accurately weighed amount of the sample (e.g., ~50 µmol) in 200 µL of 1 M Sodium Bicarbonate solution.

  • Derivatization Reaction:

    • To the sample solution, add 400 µL of the Marfey's reagent solution. Expertise Note: A molar excess of Marfey's reagent is crucial to ensure complete derivatization of both amino groups.

    • Vortex the mixture and incubate in a heating block or water bath at 40°C for 60 minutes.[15] Periodically vortex during incubation.

    • After incubation, cool the reaction mixture to room temperature.

    • Carefully quench the reaction by adding 200 µL of 2 M HCl to neutralize the excess bicarbonate and stop the reaction. A slight effervescence may be observed.

  • Final Sample Preparation for HPLC:

    • Evaporate the acetone from the sample under a gentle stream of nitrogen.

    • Dilute the remaining aqueous solution with mobile phase (e.g., 1:1 with 50% acetonitrile/water) to a final volume of 1.0 mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC-UV Conditions
ParameterSetting
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Gradient 20% B to 70% B over 40 minutes (Optimize as needed)
Column Temperature 30°C
Injection Volume 20 µL
UV Detector 340 nm[16][17]

Trustworthiness Note: To confirm peak identity, derivatize pure standards of the (R)- and (S)-enantiomers separately. Typically, the L-D diastereomer (formed from the D-amino acid, which in this case corresponds to the (S)-enantiomer) elutes before the L-L diastereomer (formed from the L-amino acid, corresponding to the (R)-enantiomer) on a reversed-phase column.

Data Interpretation and System Validation

  • Calibration: For both methods, generate a calibration curve by plotting the peak area against the concentration of the derivatized standards. A linear regression with R² > 0.995 is expected.

  • Quantification: Determine the concentration of (R)-Methyl 2,5-diamino-5-oxopentanoate in unknown samples by interpolating their peak areas from the calibration curve.

  • Chiral Purity: For the Marfey's method, calculate the enantiomeric excess (% ee) using the peak areas (A) of the two diastereomers: % ee = [(A_R - A_S) / (A_R + A_S)] x 100

  • System Suitability: Regularly inject a standard to check for system performance parameters such as retention time stability, peak shape, and detector response. This ensures the reliability and reproducibility of the results.[18]

Conclusion

The derivatization of (R)-Methyl 2,5-diamino-5-oxopentanoate is essential for its reliable and sensitive analysis by HPLC. The AccQ•Tag™ method provides a robust and high-throughput solution for achiral quantification, leveraging fluorescence detection for excellent sensitivity. For the critical assessment of enantiomeric purity, derivatization with Marfey's reagent followed by UV detection offers a proven and effective strategy. The choice of method depends on the specific analytical goal, but both protocols presented here provide a solid foundation for developing validated analytical methods for this challenging compound. Researchers should carefully optimize chromatographic conditions and validate the methods for their specific sample matrix to ensure data integrity and accuracy.

References

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Retrieved from [Link]

  • Waters Corporation. (n.d.). AccQ•Tag Columns for Amino Acid Analysis. Retrieved from [Link]

  • Andrew Alliance & Waters Corporation. (n.d.). AccQ•Tag™ Amino Acid Sample Prep - Protocol - OneLab. Retrieved from [Link]

  • Waters Corporation. (n.d.). AccQ•Tag Ultra Derivatization Kit Care and Use Manual. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino acids, 27(3-4), 231–247. Retrieved from [Link]

  • Waters Corporation. (2021, February 10). AccQ•Tag Ultra Automation Amino Acid Workflow for Tecan Freedom EVO [Video]. YouTube. Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(29), 3148–3161. Retrieved from [Link]

  • Bhushan, R., & Kumar, V. (2008). Synthesis and Application of New Chiral Variants of Marfey's Reagent for Liquid Chromatographic Separation of the Enantiomers of α-Amino Acids. Chromatographia, 68(9-10), 755–763. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Fuji, K., et al. (2016). C3 and 2D C3 Marfey's Methods for Amino Acid Analysis in Natural Products. Journal of Natural Products, 79(2), 405-410. Retrieved from [Link]

  • Wang, H., et al. (2023). Derivatization agents for LC-MS analysis of amino acids: effects of core structure and functional groups. Analytical and Bioanalytical Chemistry, 415(1), 135-146. Retrieved from [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]

  • Marfey, P. (1984). Amino acid analysis by high-performance liquid chromatography after derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg research communications, 49(6), 591–596. Retrieved from [Link]

  • Creek, D. J., et al. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. Journal of Proteome Research, 21(6), 1474-1484. Retrieved from [Link]

  • Swamy, B. E. K., et al. (2023). Optimized derivatization of primary amines with the fluorogenic reagent naphthalene-2,3-dicarboxaldehyde toward reproducible quantitative analysis in biological systems. Analytical and Bioanalytical Chemistry, 415(1), 147-157. Retrieved from [Link]

  • Kasai, K., & Funatsu, T. (2018). Precolumn derivatization LC-MS analysis for amino and carboxyl groups of amino acids. Google Patents.
  • S. S. Rao, et al. (2004). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Indian Journal of Clinical Biochemistry, 19(2), 80-87. Retrieved from [Link]

  • University of Pécs. (2021, September 27). Derivatization-targeted analysis of amino compounds in plant extracts by LC-MS/MS. Retrieved from [Link]

  • Tan, L. H. (2006). b-17 amino acid analysis – hplc (pre column derivatization – opa. ResearchGate. Retrieved from [Link]

  • Thermo Fisher Scientific. (2023, January 8). How to Cut HPLC Sample Preparation Time for Derivatizing Amino Acids. AnalyteGuru. Retrieved from [Link]

  • Spectroscopy Online. (2023, October 9). New HPLC-UV Method Detects Amino Acids in Foods with High Precision. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Chapter 2: Chemical Derivatization for Polar Metabolome Analysis. In Metabolomics: From Fundamentals to Clinical Applications. Retrieved from [Link]

  • Tsogas, I., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules, 26(6), 1726. Retrieved from [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. In Science of Synthesis. Retrieved from [Link]

  • DSM IP Assets B.V. (2011). Process for the preparation of amino acid methyl esters. Google Patents.
  • Tsogas, I., et al. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). Pentanoic acid, 5-(dimethylamino)-2-methyl-5-oxo-, methyl ester. Retrieved from [Link]

  • An, G., et al. (2010). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 15(1), 195-201. Retrieved from [Link]

  • R-Biopharm. (2017, September 15). The 6 Biggest Challenges in Mycotoxin Analysis (& how to overcome them). Retrieved from [Link]

  • Luch, A., & Tralau, T. (2023). A conceptual perspective on the gradual replacement of animal testing for chemical risk assessment. Environment International, 178, 108082. Retrieved from [Link]

Sources

Application

Large-Scale Synthesis of (R)-Methyl 2,5-diamino-5-oxopentanoate Hydrochloride

(D-Glutamine Methyl Ester Hydrochloride) Introduction and Mechanistic Rationale (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS: 74817-54-2), widely known as D-Glutamine methyl ester hydrochloride, is a critica...

Author: BenchChem Technical Support Team. Date: March 2026

(D-Glutamine Methyl Ester Hydrochloride)

Introduction and Mechanistic Rationale

(R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (CAS: 74817-54-2), widely known as D-Glutamine methyl ester hydrochloride, is a critical chiral building block used in the synthesis of peptidomimetics, active pharmaceutical ingredients (APIs), and advanced therapeutic compounds.

The primary challenge in the large-scale esterification of D-Glutamine lies in its molecular structure. The molecule contains a highly reactive α -amino group, a carboxylic acid, and a sensitive side-chain primary amide (carbamoyl group). Traditional Fischer-Speier esterification using refluxing methanol and harsh dehydrating agents (such as excess thionyl chloride, SOCl2​ ) risks dehydrating the primary amide into a nitrile byproduct[1].

To preserve the structural integrity of the side chain while driving the esterification equilibrium forward, the in situ generation of anhydrous hydrochloric acid (HCl) via Trimethylsilyl chloride (TMSCl) is the preferred industrial route[1].

Mechanism A D-Glutamine (Contains Primary Amide) B Mild Esterification (TMSCl/MeOH, 20°C) A->B Preferred Route C Harsh Esterification (Excess SOCl2, Reflux) A->C Risk Pathway D Target Product: D-Glutamine Methyl Ester HCl B->D Preserves Amide E Side Product: Nitrile Derivative C->E Dehydrates Amide

Mechanistic pathways highlighting the risk of amide dehydration under harsh esterification conditions.

Causality of Reagent Selection

When TMSCl is added to methanol, it reacts quantitatively to form methoxytrimethylsilane (TMS-OMe) and anhydrous HCl[2].

Me3​SiCl+MeOH→Me3​SiOMe+HCl

This provides a strictly anhydrous, acidic environment that catalyzes the esterification of the carboxylic acid without providing the strong dehydrating driving force that SOCl2​ does[1]. Furthermore, TMS-OMe is highly volatile (boiling point ~57 °C) and is easily removed during vacuum concentration, simplifying downstream purification[2].

Comparative Analysis of Synthetic Routes

To establish the optimal conditions for large-scale synthesis, we must evaluate the standard esterification protocols.

MethodReagentsReaction ConditionsAmide IntegrityScalability & Safety
Fischer-Speier HCl gas, MethanolReflux, 12-24 hHighLow (Handling of hazardous, corrosive HCl gas at scale is dangerous)
Thionyl Chloride SOCl2​ , Methanol0 °C to RefluxLow to ModerateModerate (High risk of nitrile formation if temperature exceeds 40 °C)[3]
TMSCl Method TMSCl, Methanol0 °C to 25 °C, 16 hVery High High (Mild exotherm, easy byproduct removal, excellent yield)[1]

Self-Validating Protocol for 1-Kilogram Scale Synthesis

This protocol utilizes the TMSCl-mediated esterification route. It is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure reaction completion and product integrity before proceeding to the next phase.

Materials and Stoichiometry
  • D-Glutamine : 1.00 kg (6.84 mol, 1.0 eq)

  • Anhydrous Methanol (MeOH) : 10.0 L (Solvent and reactant)

  • Trimethylsilyl chloride (TMSCl) : 1.86 kg (17.10 mol, 2.5 eq)

  • Methyl tert-butyl ether (MTBE) : 15.0 L (Anti-solvent for crystallization)

Step-by-Step Experimental Workflow

Step 1: Suspension and Thermal Control

  • Charge a 30 L jacketed glass-lined reactor with 10.0 L of anhydrous methanol under a nitrogen atmosphere.

  • Begin agitation (150 rpm) and add 1.00 kg of D-Glutamine. The amino acid will form a white suspension.

  • Circulate coolant through the reactor jacket to bring the internal temperature to 0 °C to 5 °C . Causality: D-Glutamine is insoluble in cold methanol. Cooling the system is critical because the subsequent addition of TMSCl is highly exothermic. Failure to control this exotherm can lead to localized heating, promoting the hydrolysis of the ester or the dehydration of the amide side chain.

Step 2: In Situ HCl Generation 4. Equip the reactor with an addition funnel containing 1.86 kg of TMSCl. 5. Add TMSCl dropwise over a period of 2 to 3 hours. Maintain the internal temperature strictly below 15 °C during the addition. Causality: The slow addition ensures that the generated anhydrous HCl dissolves completely into the methanol without off-gassing, maximizing the catalytic efficiency and preventing pressure buildup.

Step 3: Esterification and IPC 6. Once the addition is complete, adjust the jacket temperature to warm the reaction mixture to 20 °C to 25 °C . 7. Stir continuously for 12 to 16 hours. The suspension will gradually transition into a clear, pale-yellow solution as the D-Glutamine is converted into the highly soluble methyl ester hydrochloride salt. 8. Self-Validation (IPC 1) : Pull a 1 mL sample, neutralize with triethylamine, and analyze via TLC (Silica gel, Butanol:Acetic Acid:Water = 4:1:1, Ninhydrin stain) or HPLC. Proceed only when residual D-Glutamine is < 1.0%.

Step 4: Concentration and Solvent Exchange 9. Apply vacuum (50-100 mbar) and heat the jacket to 35 °C to distill off approximately 7.0 L of the solvent mixture (methanol and TMS-OMe byproduct). Causality: Removing the bulk of the methanol and the siloxane byproduct is necessary to maximize the yield during the subsequent crystallization step, as the product is highly soluble in methanol.

Step 5: Crystallization and Isolation 10. Break the vacuum with nitrogen and cool the concentrated solution to 10 °C. 11. Slowly charge 15.0 L of MTBE into the reactor over 1 hour under vigorous agitation (250 rpm). Causality: MTBE acts as a powerful anti-solvent. The highly polar hydrochloride salt is completely insoluble in MTBE, whereas any residual TMS-OMe or non-polar impurities remain in the supernatant. This induces rapid and high-purity crystallization. 12. Stir the resulting thick white slurry for an additional 2 hours at 0 °C to 5 °C to maximize crystal yield. 13. Self-Validation (IPC 2) : Filter a small aliquot of the slurry and test the supernatant via HPLC. The product concentration in the mother liquor should be < 5 mg/mL.

Step 6: Filtration and Drying 14. Discharge the slurry into a Nutsche filter or centrifuge. 15. Wash the filter cake with 2.0 L of cold MTBE. 16. Transfer the wet cake to a vacuum drying oven. Dry at 40 °C under high vacuum (< 10 mbar) for 24 hours until the moisture content (Karl Fischer titration) is < 0.5%.

Workflow A D-Glutamine + Methanol (Suspension) B Cool to 0 - 5 °C (Jacketed Reactor) A->B C Dropwise Addition of TMSCl (In situ HCl generation) B->C D Stir at 20 - 25 °C (12 - 16 hours) C->D Exothermic control E Vacuum Concentration (Remove excess MeOH/TMS-OMe) D->E IPC 1: HPLC conversion >99% F Crystallization (MTBE Anti-solvent addition) E->F G Filtration & Vacuum Drying (Final Product Isolation) F->G IPC 2: Supernatant check

Process workflow for the large-scale synthesis of D-Glutamine methyl ester hydrochloride.

Analytical Characterization & Quality Control

To ensure the scientific integrity of the synthesized batch, the final product must be validated against the following theoretical parameters[1]:

Analytical TechniqueExpected Result / Specification
Appearance White to off-white crystalline solid
Purity (HPLC) 98.0% (Area normalization)
1 H NMR (400 MHz, D2​O ) δ 3.85 (t, 1H, α -CH), 3.75 (s, 3H, -OCH 3​ ), 2.45 (t, 2H, γ -CH 2​ ), 2.15 (m, 2H, β -CH 2​ )
13 C NMR (100 MHz, D2​O ) δ 177.5 (Amide C=O), 170.2 (Ester C=O), 53.4 ( α -C), 52.8 (-OCH 3​ ), 31.2 ( γ -CH 2​ ), 25.6 ( β -CH 2​ )
Mass Spectrometry (ESI+) m/z 161.1 [M+H] + (corresponds to the free base)
Melting Point 158 °C - 162 °C (Decomposition)

Note: The presence of the singlet at ~3.75 ppm in the 1 H NMR spectrum confirms successful esterification, while the intact amide C=O signal at ~177.5 ppm in the 13 C NMR confirms that dehydration to the nitrile did not occur.

Sources

Method

Advanced Applications of (R)-Methyl 2,5-diamino-5-oxopentanoate in Medicinal Chemistry and PROTAC Development

Executive Summary & Chemical Rationale (R)-Methyl 2,5-diamino-5-oxopentanoate , commonly known as D-Glutamine methyl ester , is a highly versatile chiral building block in modern medicinal chemistry. Supplied predominant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Rationale

(R)-Methyl 2,5-diamino-5-oxopentanoate , commonly known as D-Glutamine methyl ester , is a highly versatile chiral building block in modern medicinal chemistry. Supplied predominantly as a hydrochloride salt (CAS: 74817-54-2) to prevent spontaneous cyclization into pyroglutamate or diketopiperazine derivatives[1], this compound provides a critical synthetic bridge for two major therapeutic frontiers: Proteolysis Targeting Chimeras (PROTACs) and proteolytically stable peptidomimetics .

The (R)-configuration (D-isomer) is of particular interest. While natural L-amino acids are highly susceptible to enzymatic degradation in human plasma, incorporating D-amino acids drastically enhances the pharmacokinetic half-life of peptide-based drugs[2]. Furthermore, in the realm of targeted protein degradation, D-Glutamine methyl ester is the foundational precursor for synthesizing the (R)-enantiomers of immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide[3]. Exploring specific stereochemical trajectories of Cereblon (CRBN) E3 ligase binders is a mandatory step in optimizing the ternary complex formation of PROTACs.

Physicochemical Profiling & Data Presentation

Understanding the physical properties of D-Glutamine methyl ester hydrochloride is essential for optimizing reaction conditions, particularly regarding its solubility and hygroscopic nature.

Table 1: Physicochemical Properties and Synthetic Relevance

PropertyValue / CharacteristicRelevance in Medicinal Chemistry
IUPAC Name (R)-Methyl 2,5-diamino-5-oxopentanoateSystematic identification for patent and regulatory filings.
Common Name D-Glutamine methyl ester HClStandard nomenclature in peptide synthesis.
CAS Number 74817-54-2 (HCl Salt)Ensures procurement of the stable salt form[4].
Molecular Weight 196.63 g/mol (HCl Salt)Critical for precise stoichiometric calculations in coupling.
Stereochemistry (R)-enantiomerDirects the stereocenter of downstream glutarimide rings.
Stability Highly stable as a dry powderThe HCl salt prevents the free alpha-amine from attacking the methyl ester.
Solubility Soluble in DMF, DMSO, WaterIdeal for solution-phase coupling; requires neutralization (e.g., DIPEA) prior to reaction.

Application 1: Synthesis of (R)-Lenalidomide for PROTAC CRBN Binders

Causality & Expertise

The glutarimide ring (2,6-dioxopiperidine) is the primary pharmacophore that anchors IMiDs into the tri-tryptophan pocket of the CRBN E3 ligase. Synthesizing this ring requires a precursor with an amine, a carboxylate (or ester), and a terminal amide—a profile perfectly matched by glutamine. By utilizing D-Glutamine methyl ester, chemists can selectively synthesize the (R)-enantiomer of Lenalidomide[3].

While (S)-Lenalidomide is the active enantiomer for degrading classical targets like Ikaros (IKZF1), PROTAC development often requires screening both (R)- and (S)- IMiD enantiomers. The (R)-enantiomer projects the PROTAC linker into a different spatial vector, which can be the deciding factor in successfully recruiting a novel Protein of Interest (POI) to the E3 ligase.

CRBN_Synthesis A D-Glutamine Methyl Ester HCl (Chiral Pool Starting Material) C N-Alkylation & Isoindolinone Formation (DIPEA, DMF, 80°C) A->C B Methyl 2-bromomethyl-3-nitrobenzoate (Alkylating Agent) B->C D Intermediate: (R)-Methyl 5-amino-2-(4-nitro-1-oxoisoindolin-2-yl) -5-oxopentanoate C->D E Base-Promoted Cyclization (KOtBu, THF, -20°C) D->E F (R)-3-(4-nitro-1-oxoisoindolin-2-yl) piperidine-2,6-dione E->F G Catalytic Hydrogenation (Pd/C, H2) F->G H (R)-Lenalidomide (CRBN E3 Ligase Binder) G->H

Figure 1: Synthetic workflow for (R)-Lenalidomide utilizing D-Glutamine methyl ester.

Step-by-Step Protocol: Glutarimide Ring Formation

Note: This protocol outlines the critical cyclization step to form the 2,6-dioxopiperidine core.

  • Preparation of the Free Base : Suspend D-Glutamine methyl ester HCl (1.0 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at 0°C to neutralize the hydrochloride salt and activate the alpha-amine.

  • Alkylation & Isoindolinone Closure : Add methyl 2-(bromomethyl)-3-nitrobenzoate (1.0 eq) to the solution. Heat the reaction mixture to 80°C for 12 hours. The alpha-amine displaces the bromide, and the resulting secondary amine spontaneously attacks the adjacent benzoate ester to form the isoindolinone core.

  • Isolation : Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl and brine. Dry over Na₂SO₄ and concentrate to yield the acyclic glutamine intermediate.

  • Glutarimide Cyclization (Critical Step) : Dissolve the intermediate in anhydrous THF and cool strictly to -20°C. Expert Insight: Maintaining sub-zero temperatures prevents the racemization of the labile alpha-proton adjacent to the newly formed imide.

  • Base Addition : Add Potassium tert-butoxide (KOtBu) (1.2 eq) dropwise. The strong base deprotonates the terminal side-chain amide, which subsequently undergoes intramolecular nucleophilic attack on the alpha-methyl ester, ejecting methanol and closing the glutarimide ring.

  • Quenching & Validation : Quench with saturated NH₄Cl after 1 hour. Extract with EtOAc.

    • Self-Validation : Analyze the crude product via ¹H-NMR. The successful formation of the glutarimide ring is confirmed by the complete disappearance of the methyl ester singlet (~3.7 ppm) and the emergence of a highly deshielded imide proton singlet at ~11.0 ppm .

Application 2: Solution-Phase Synthesis of Proteolytically Stable Glycodipeptides

Causality & Expertise

In vaccine development and immunotherapy, Muramyl dipeptide (MDP) analogues are potent immunoadjuvants. However, natural peptides are rapidly cleared in vivo. By utilizing D-Glutamine methyl ester, researchers can synthesize glycodipeptides (e.g., Murametide analogues) that resist enzymatic cleavage[2]. Because the alpha-amine of D-Gln-OMe is unprotected, it cannot be used directly as a resin-bound monomer in standard Fmoc-SPPS. Instead, it serves as an ideal C-terminal capping building block in solution-phase coupling.

Peptide_Coupling N_Term Fmoc-D-Ala-OH (N-Protected Amino Acid) Activator HATU / DIPEA (Carboxylate Activation) N_Term->Activator Active_Est Active Ester Intermediate Activator->Active_Est Product Fmoc-D-Ala-D-Gln-OMe (Proteolytically Stable Dipeptide) Active_Est->Product Amide Bond Formation C_Term D-Gln-OMe HCl (Nucleophile) C_Term->Active_Est + DIPEA (Neutralization)

Figure 2: Solution-phase coupling logic for C-terminal peptidomimetic modification.

Step-by-Step Protocol: Amide Bond Formation
  • Activation : In an oven-dried flask, dissolve the N-protected amino acid (e.g., Fmoc-D-Ala-OH, 1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration).

  • Base Addition : Add DIPEA (2.0 eq) and stir at room temperature for 5 minutes to form the active OAt ester.

  • Nucleophile Preparation : In a separate vial, dissolve D-Glutamine methyl ester HCl (1.1 eq) in DMF and add DIPEA (1.2 eq). Expert Insight: This specific stoichiometric excess of DIPEA is mandatory to liberate the free base of D-Gln-OMe from its HCl salt; failure to do so will result in a stalled reaction.

  • Coupling : Transfer the nucleophile solution to the activated ester flask. Stir at room temperature for 2 hours.

  • Workup & Validation : Dilute with dichloromethane (DCM). Wash sequentially with 5% citric acid (removes unreacted D-Gln-OMe), saturated NaHCO₃ (removes unreacted acid), and brine.

    • Self-Validation : Perform LC-MS analysis. The presence of the target mass [M+H]⁺ alongside the preservation of the methyl ester (preventing unwanted side-chain reactions) confirms successful coupling.

References

  • A Convenient Synthesis of Amino Acid Methyl Esters MDPI - Molecules[Link]

  • Processes for the preparation of substituted 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines (Lenalidomide Synthesis)
  • Synthesis of N-(Glucopyranosid-3-yl)-D- and -L-alanyl-D-isoglutamine and Related Glycodipeptides ResearchGate / Journal of Carbohydrate Chemistry[Link]

  • D-Glutamine Methyl Ester Hydrochloride - Chemical Properties and Applications ChemWhat Database[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: (R)-Methyl 2,5-diamino-5-oxopentanoate Synthesis

Welcome to the Technical Support Center for the synthesis and isolation of (R)-Methyl 2,5-diamino-5-oxopentanoate , more commonly known in the literature as D-Glutamine methyl ester . As a Senior Application Scientist, I...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and isolation of (R)-Methyl 2,5-diamino-5-oxopentanoate , more commonly known in the literature as D-Glutamine methyl ester .

As a Senior Application Scientist, I frequently encounter researchers struggling with the yield and purity of this specific compound. The fundamental challenge lies in the bifunctional nature of the glutamine side chain. The γ -amide is highly susceptible to both intramolecular nucleophilic attack and acid-catalyzed hydrolysis[1]. This guide moves beyond basic troubleshooting to explain the underlying thermodynamic and kinetic causality of these side reactions, providing you with a self-validating framework to achieve >98% purity.

Quantitative Data: Common Impurity Profile

During the esterification of D-Glutamine using methanol and an acid catalyst (typically SOCl2​ or HCl gas), several competing side reactions can occur. The table below summarizes the quantitative analytical profile of these common impurities.

ImpurityChemical NameTypical AbundanceMass Shift ( Δ Da)Primary Causality
1 D-Pyroglutamate Methyl Ester5 - 15%-17 DaBase/Heat-induced intramolecular cyclization
2 D-Glutamic Acid Dimethyl Ester2 - 8%+15 DaAcid-catalyzed hydrolysis & subsequent esterification
3 Unreacted D-Glutamine< 2%-14 DaIncomplete esterification (kinetic failure)
4 D-Glutamic Acid 5-Methyl Ester< 1%+1 DaPartial hydrolysis of the γ -amide

Mechanistic Pathway of Impurity Formation

To effectively troubleshoot, we must first visualize the competing chemical pathways. The diagram below illustrates how the target product can degrade into the two most prevalent impurities: pyroglutamate and dimethyl glutamate.

Pathway A D-Glutamine (Starting Material) B (R)-Methyl 2,5-diamino- 5-oxopentanoate HCl (Target Product) A->B MeOH / SOCl2 0°C to RT C D-Pyroglutamate Methyl Ester (Impurity: Cyclization) A->C Cyclization (-H2O, -NH3) D D-Glutamic Acid Dimethyl Ester (Impurity: Hydrolysis) A->D +H2O, +MeOH (Acid Catalyzed) B->C -NH3 (Heat / Base) B->D +H2O, +MeOH (-NH3)

Mechanistic pathway of D-Glutamine esterification and major side reactions.

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with a mass of [M - 17]. What is this and how do I prevent it? A1: This is D-pyroglutamate methyl ester (m/z 144 [M+H]+ ). It forms via an intramolecular cyclization where the α -amino group attacks the γ -amide carbonyl, expelling ammonia[2]. Causality & Prevention: This reaction is thermodynamically favorable and accelerates rapidly under basic conditions or elevated temperatures[3]. To prevent this, the product must be strictly maintained as a hydrochloride salt. The protonated α -amine ( NH3+​ ) is non-nucleophilic, effectively halting the cyclization. Never allow the temperature to exceed 30°C during rotary evaporation.

Q2: I am detecting a +15 Da mass shift impurity (m/z 176 for [M+H]+ ). What causes this? A2: This indicates the formation of D-glutamic acid dimethyl ester . Causality & Prevention: This is the result of a two-step side reaction: acid-catalyzed hydrolysis of the γ -amide followed by esterification[1]. It occurs when trace water is present in your reaction mixture. Ensure your methanol is strictly anhydrous (Karl Fischer titration < 50 ppm) and use fresh, unhydrolyzed thionyl chloride ( SOCl2​ ).

Q3: My isolated product is a sticky gum instead of a free-flowing crystalline powder. Why? A3: You are likely dealing with free-base formation and severe hygroscopicity. Causality & Prevention: The free base of D-glutamine methyl ester is an unstable oil that rapidly degrades. The hydrochloride salt is a stable, crystalline solid[4]. If your product is gummy, you may have lost HCl during excessive vacuum drying, or the highly hygroscopic salt has absorbed atmospheric moisture. Always precipitate and wash with cold anhydrous diethyl ether, and store the final product under an inert atmosphere (Argon/ N2​ ) at 2-8°C.

Optimized Experimental Protocol

To suppress the cyclization and hydrolysis pathways described above, utilize the following self-validating methodology for the synthesis of D-Glutamine methyl ester hydrochloride.

Materials Required:

  • D-Glutamine (1.0 eq, high purity)

  • Anhydrous Methanol (10 volumes, KF < 50 ppm)

  • Thionyl Chloride ( SOCl2​ , 1.5 eq)

  • Anhydrous Diethyl Ether (for precipitation)

Step-by-Step Methodology:

  • Suspension: Suspend D-Glutamine in anhydrous methanol under an Argon atmosphere.

    • Self-Validation Checkpoint: The suspension will be cloudy; D-glutamine is poorly soluble in methanol until esterification begins.

  • Activation: Cool the reaction flask to 0°C using an ice bath. Dropwise, add SOCl2​ over 30 minutes.

    • Causality: SOCl2​ reacts with methanol to generate HCl gas in situ. The 0°C temperature prevents the highly exothermic reaction from causing localized heating, which would otherwise trigger pyroglutamate formation[1].

  • Propagation: Remove the ice bath and stir at room temperature (20-25°C) for 12-16 hours.

    • Self-Validation Checkpoint: The solution will become completely clear and homogeneous as the esterified hydrochloride salt forms and dissolves.

  • Concentration: Concentrate the mixture in vacuo. Critical Control Point: The water bath must not exceed 30°C.

    • Causality: High temperatures in the presence of concentrated HCl will drive the hydrolysis of the γ -amide to glutamic acid.

  • Precipitation: Re-dissolve the resulting thick syrup in a minimal amount of cold methanol (1-2 volumes) and add it dropwise to 15 volumes of vigorously stirred, ice-cold anhydrous diethyl ether.

  • Isolation: Filter the resulting white precipitate rapidly under a blanket of Nitrogen to prevent moisture absorption. Wash twice with cold diethyl ether.

  • Drying: Dry under high vacuum at room temperature for 4 hours.

    • Self-Validation Checkpoint: Take a 1 µL aliquot, dilute in MeCN, and run a rapid LC-MS. You should observe m/z 161 [M+H]+ . If m/z 144 is >5%, your water bath was too warm during Step 4. The final product should be a white, free-flowing powder.

Workflow Step1 1. Suspend D-Glutamine in Anhydrous Methanol Step2 2. Chill to 0°C under Inert Atmosphere (Ar/N2) Step1->Step2 Step3 3. Dropwise addition of Thionyl Chloride (SOCl2) Step2->Step3 Step4 4. Stir at Room Temp (Strictly < 30°C) Step3->Step4 Step5 5. Concentrate in vacuo (Water Bath < 30°C) Step4->Step5 Step6 6. Precipitate & Wash with Cold Diethyl Ether Step5->Step6 Step7 7. Dry under High Vacuum (Store at 2-8°C) Step6->Step7

Optimized workflow for the synthesis of D-Glutamine methyl ester hydrochloride.

References

  • Title: GC-MS Studies on the Conversion and Derivatization of γ -Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Stability of Glutamine and Pyroglutamic Acid under Model System Conditions: Influence of Physical and Technological Factors Source: Journal of Food Science / ResearchGate URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting (R)-Methyl 2,5-diamino-5-oxopentanoate Synthesis

(R)-Methyl 2,5-diamino-5-oxopentanoate , commonly referred to as D-Glutamine methyl ester, is a critical chiral building block used in the synthesis of pharmaceuticals (such as lenalidomide analogs) and modified glycodip...

Author: BenchChem Technical Support Team. Date: March 2026

(R)-Methyl 2,5-diamino-5-oxopentanoate , commonly referred to as D-Glutamine methyl ester, is a critical chiral building block used in the synthesis of pharmaceuticals (such as lenalidomide analogs) and modified glycodipeptides. It is almost exclusively isolated and handled as a hydrochloride salt (CAS 74817-54-2) to prevent spontaneous degradation.

Synthesizing this compound via standard acid-catalyzed esterification often results in lower-than-expected yields. As an Application Scientist, I have structured this guide to address the specific chemical mechanics—hydrolysis, intramolecular cyclization, and hygroscopicity—that compromise experimental integrity during this workflow.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity with a mass corresponding to [M-17] (loss of NH₃). What is causing this, and how can I prevent it? A: This mass shift is the hallmark of intramolecular cyclization, resulting in the formation of methyl pyroglutamate (5-oxopyrrolidine-2-carboxylate). The N-terminal amino group of glutamine derivatives is highly prone to attacking the γ -amide carbon, ejecting ammonia [1].

  • The Causality: While glutamine is relatively stable at neutral pH, N-terminal glutamine residues undergo rapid cyclization under basic conditions [1]. Furthermore, during acidic esterification, elevated temperatures (e.g., >80°C) provide the activation energy required to drive massive intramolecular cyclization to pyroglutamate [2].

  • The Solution: Never neutralize the reaction mixture to the free base. During the concentration of the methanolic HCl (or SOCl₂/MeOH) reaction mixture, maintain the rotary evaporator water bath strictly below 35°C.

Q2: I am using the thionyl chloride (SOCl₂) and methanol method, but I am observing significant formation of D-glutamic acid dimethyl ester. Why? A: The presence of D-glutamic acid derivatives indicates the hydrolysis of the side-chain amide. Thionyl chloride reacts with methanol to generate HCl and SO₂, creating a strongly acidic environment.

  • The Causality: Acid-catalyzed amide hydrolysis is a water-dependent reaction. If trace amounts of water are present in the methanol, the acidic conditions will catalyze the hydrolysis of the primary amide to a carboxylic acid, which is subsequently esterified by the methanol.

  • The Solution: You must use strictly anhydrous methanol. Verify that the Karl Fischer (KF) titration of your solvent is < 0.01% H₂O before initiating the reaction.

Q3: The reaction goes to >95% completion by HPLC, but my isolated yield of the hydrochloride salt is only 50-60%. Where is the mass loss occurring? A: (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride is highly hygroscopic and exhibits significant solubility in polar organic solvents.

  • The Causality: If you are precipitating the product using an anti-solvent like methyl tert-butyl ether (MTBE) [4], the presence of residual unevaporated methanol will drastically increase the solubility of the salt in the solvent mixture, leaving your product in the mother liquor.

  • The Solution: Evaporate the methanol to a thick, viscous syrup before adding the anti-solvent. Perform the final vacuum filtration under a blanket of dry nitrogen or argon to prevent the filter cake from absorbing atmospheric moisture and deliquescing.

Part 2: Quantitative Data on Process Parameters

To optimize your yield, it is crucial to balance the reaction rate with the degradation kinetics. The table below summarizes the causality between reaction conditions and the resulting product profile.

Process ParameterConditionPrimary OutcomeMechanistic Result
Solvent Moisture > 0.1% H₂OHigh ImpurityAcid-catalyzed hydrolysis of the γ -amide yields D-glutamic acid derivatives.
Reaction Temp Reflux (65°C)Moderate Yield (~70%)Accelerates esterification but induces thermal cyclization to methyl pyroglutamate [2].
Reaction Temp 35°CHigh Yield (>90%)Suppresses cyclization while maintaining a viable esterification rate (requires 18-24h).
Isolation pH > pH 7Complete LossFree-basing the amine triggers immediate, base-catalyzed pyroglutamate formation [1].
Anti-Solvent MTBEHigh RecoveryMTBE effectively crashes out the HCl salt without co-precipitating organic impurities [4].

Part 3: Self-Validating Experimental Protocol

This protocol utilizes thionyl chloride for the in situ generation of anhydrous HCl [4]. It is designed as a self-validating system; do not proceed to the next step unless the In-Process Control (IPC) criteria are met.

Step 1: Reagent Preparation & System Purging

  • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stirrer, an addition funnel, and an argon inlet.

  • Charge the flask with anhydrous methanol (10 mL per gram of D-Glutamine).

  • IPC Check: Perform a Karl Fischer titration on the methanol in the flask. Proceed only if H₂O < 0.05%.

Step 2: Activation & Esterification

  • Cool the methanol to 0°C using an ice-brine bath.

  • Add thionyl chloride (2.0 molar equivalents relative to D-Glutamine) dropwise via the addition funnel. Maintain the internal temperature below 5°C to prevent the violent exsolution of SO₂ and HCl gases.

  • Once the addition is complete, add D-Glutamine (1.0 equivalent) in one portion. The suspension will slowly dissolve.

  • Remove the ice bath and allow the reaction to stir at 30-35°C for 18 hours.

  • IPC Check: Analyze an aliquot by HPLC. Proceed only if the remaining D-Glutamine is < 2%.

Step 3: Controlled Isolation

  • Transfer the mixture to a rotary evaporator. Remove the methanol under reduced pressure (e.g., 50 mbar). Critical: Do not let the water bath exceed 35°C.

  • Evaporate until a thick, pale-yellow syrup is obtained.

  • Vigorously stir the syrup and slowly add anhydrous methyl tert-butyl ether (MTBE) (15 mL per gram of starting material) to precipitate the white hydrochloride salt [4].

  • Filter the solid rapidly through a Buchner funnel under a stream of dry argon. Wash the filter cake with cold MTBE.

  • Dry the product in vacuo over P₂O₅ or silica gel for 12 hours.

  • IPC Check: Weigh the dried solid. Calculate the mass balance. A successful run should yield >85% of the theoretical mass.

Part 4: Reaction Pathway & Degradation Visualization

The following diagram maps the critical pathways during the synthesis, highlighting the conditions that lead to the target product versus the primary impurities.

G SM D-Glutamine (Starting Material) Reagents Anhydrous MeOH + SOCl2 (0°C) SM->Reagents Suspension Intermediate Reaction Mixture (Acidic, 35°C) Reagents->Intermediate Esterification Target (R)-Methyl 2,5-diamino- 5-oxopentanoate HCl (Target Product) Intermediate->Target Controlled Evaporation (<35°C) & MTBE Wash Impurity1 Methyl Pyroglutamate (Cyclization Impurity) Intermediate->Impurity1 Thermal Stress (>50°C) or Basic pH Impurity2 D-Glutamic Acid Esters (Hydrolysis Impurity) Intermediate->Impurity2 Trace Water (Acid Hydrolysis)

Caption: Mechanistic pathway of D-Glutamine esterification highlighting thermal and hydrolytic side reactions.

References

  • GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives PubMed Central (PMC) - NIH URL:[Link]

  • The Influence of High Pressure on the Formation of Diketopiperazines And Pyroglutamate in Peptides and Peptide Esters Taylor & Francis Online URL:[Link]

  • CN101665484A - Method for preparing lenalidomide Google Patents URL
Troubleshooting

Technical Support Center: Optimization of Peptide Coupling Reactions with (R)-Methyl 2,5-diamino-5-oxopentanoate

Welcome to the technical support center for peptide synthesis involving (R)-Methyl 2,5-diamino-5-oxopentanoate, commonly known as L-Glutamine methyl ester. This resource is designed for researchers, scientists, and drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for peptide synthesis involving (R)-Methyl 2,5-diamino-5-oxopentanoate, commonly known as L-Glutamine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for optimizing peptide coupling reactions with this specific amino acid derivative. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges and ensure the successful synthesis of your target peptides.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of L-Glutamine methyl ester in peptide synthesis.

Q1: Why is L-Glutamine methyl ester used in peptide synthesis?

L-Glutamine methyl ester is utilized as a derivative of L-Glutamine where the side-chain carboxylic acid is protected as a methyl ester. This protection prevents the side-chain carboxyl group from participating in unwanted reactions during peptide bond formation.[1]

Q2: What are the most common side reactions observed when using glutamine derivatives like L-Glutamine methyl ester?

The most prevalent side reactions include pyroglutamate formation, especially when the glutamine residue is at the N-terminus, and dehydration of the side-chain amide to a nitrile, particularly with carbodiimide-based coupling reagents.[2][3][4][5] Glutarimide formation, though less common than aspartimide formation from aspartic acid, can also occur, leading to isomeric impurities.[6]

Q3: Is a side-chain protecting group necessary for the amide of glutamine?

While glutamine can be used without side-chain protection, doing so increases the risk of side reactions like nitrile formation, especially during prolonged or repeated exposure to coupling reagents.[5][7] For complex or lengthy syntheses, protecting the side-chain amide with a group like trityl (Trt) is highly recommended to minimize these issues and improve the solubility of the Fmoc-protected amino acid.[7]

Q4: Which coupling reagents are generally recommended for L-Glutamine methyl ester?

Phosphonium- and aminium-based reagents like HBTU, HATU, and PyBOP are generally preferred over carbodiimides (DCC, DIC) for coupling glutamine derivatives.[4][5][8][9] These reagents are highly efficient, lead to less racemization, and avoid the dehydration of the side-chain amide that is common with carbodiimides.[4][5] The addition of additives like HOBt or Oxyma can further suppress racemization.[4][10]

Q5: How can I monitor the progress of a coupling reaction with L-Glutamine methyl ester?

The ninhydrin (Kaiser) test is a standard method for monitoring the completion of coupling reactions in solid-phase peptide synthesis (SPPS). A negative ninhydrin test (the beads remain colorless or yellow) indicates that all free primary amines have been acylated.

II. Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Problem 1: Low Coupling Yield or Incomplete Reaction

Symptom: A positive ninhydrin test after the scheduled coupling time, indicating the presence of unreacted free amines.

Root Cause Analysis:

  • Steric Hindrance: The amino acid being coupled to the L-Glutamine methyl ester residue, or the growing peptide chain itself, may be sterically bulky, slowing down the reaction.

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures on the solid support, leading to aggregation that masks the reactive sites.[2] This is a common issue in "difficult sequences".

  • Inefficient Activation: The coupling reagent may not be activating the carboxylic acid group of the incoming amino acid effectively, or the activated species may be unstable.

Solutions & Protocols:

  • Extend Reaction Time: The simplest first step is to increase the coupling reaction time and re-test with ninhydrin.

  • Double Coupling: If extending the time is insufficient, filter the reaction mixture, wash the resin with DMF, and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.

  • Switch to a More Potent Coupling Reagent: If using a standard reagent like HBTU, consider switching to a more powerful one like HATU or COMU, which are known for their high efficiency, especially in sterically hindered couplings.[5][8]

Protocol 1: Standard DIC/Oxyma Coupling

This protocol is a reliable starting point for many coupling reactions.

  • Suspend the resin in DMF (approx. 10 mL per gram of resin).

  • In a separate vessel, dissolve 5 equivalents of the N-protected amino acid in DMF.

  • Add 5 equivalents of Oxyma to the amino acid solution and mix until dissolved.

  • Add the amino acid/Oxyma solution to the resin suspension.

  • Add 5 equivalents of DIC to the reaction mixture.

  • Shake the mixture at room temperature for 1-2 hours, or until a negative ninhydrin test is achieved.

Data Summary: Common Coupling Reagents
Coupling ReagentTypeKey AdvantagesPotential Issues
DIC/HOBt or DIC/Oxyma CarbodiimideCost-effective, simple to use.Can cause side-chain amide dehydration; risk of racemization.[4][5]
HBTU/TBTU Aminium SaltHighly efficient, low racemization.[4]Can cause guanidinylation of the N-terminus if used in excess.[5]
HATU Aminium SaltFaster and more efficient than HBTU, less epimerization.[4][5]More expensive than HBTU.
PyBOP Phosphonium SaltExcellent coupling efficiency, no guanidinylation risk.[5][8]Byproducts can be toxic (though less so than original BOP).[8][11]
COMU Aminium SaltHigh efficiency comparable to HATU, safer (non-explosive byproducts).[8]Limited solution stability.
Problem 2: Formation of Pyroglutamate (pGlu)

Symptom: Mass spectrometry analysis of the crude product shows a peak with a mass loss of 17 Da (-NH3) or 18 Da (-H2O) from the expected mass, particularly when the glutamine residue is at the N-terminus. This impurity often elutes earlier than the target peptide in RP-HPLC.[3]

Root Cause Analysis:

Pyroglutamate formation is an intramolecular cyclization where the N-terminal α-amino group attacks the side-chain γ-amide of glutamine (or γ-carboxyl of glutamic acid), forming a five-membered lactam ring.[3][12] This reaction is often catalyzed by acidic conditions, such as during TFA cleavage, or by heat.[3][12]

Solutions & Protocols:

  • Sequence Design: If possible, avoid having glutamine as the N-terminal residue. If it is essential, acetylating the N-terminus after synthesis can prevent this cyclization.

  • Optimize Cleavage Conditions: Minimize the time the peptide is exposed to strong acids. Perform the TFA cleavage at a reduced temperature (e.g., 4°C) and for the shortest duration necessary for complete deprotection (e.g., 2 hours).

  • Use Side-Chain Protection: Employing a bulky protecting group on the glutamine side-chain amide, such as the trityl (Trt) group, can sterically hinder the intramolecular attack that leads to pyroglutamate formation.[7]

Workflow for Mitigating Pyroglutamate Formation

Caption: Decision workflow for preventing pyroglutamate formation.

Problem 3: Racemization at the α-Carbon

Symptom: HPLC analysis shows a shoulder peak or a fully separated peak with the same mass as the target peptide. Chiral amino acid analysis confirms the presence of the D-isomer of the glutamine residue.

Root Cause Analysis:

Racemization occurs when the α-hydrogen of the activated amino acid is abstracted, typically under basic conditions.[8][10] The resulting carbanion is planar and can be reprotonated from either face, leading to a mixture of L- and D-isomers. The choice of coupling reagent, base, and additives significantly influences the rate of racemization.[10][13][14]

Solutions & Protocols:

  • Use Racemization-Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is crucial, especially when using carbodiimide reagents.[4][10] These additives form active esters that are less prone to racemization than the intermediates formed with carbodiimides alone.[4][5]

  • Choose the Right Base: The base used during coupling can promote racemization. Stronger, more sterically hindered bases like N,N-diisopropylethylamine (DIPEA) are commonly used. However, for particularly sensitive couplings, a weaker base like N-methylmorpholine (NMM) or sym-collidine may be beneficial.[8]

  • Select an Appropriate Coupling Reagent: Uronium/aminium (e.g., HATU) and phosphonium (e.g., PyBOP) reagents generally lead to lower levels of racemization compared to carbodiimides.[5][8][9]

Protocol 2: Low-Racemization Coupling using HATU
  • Swell the resin in DMF.

  • In a separate vessel, pre-dissolve the N-Fmoc-amino acid (3 eq) and HATU (3 eq) in DMF.

  • Add DIPEA (6 eq) to the activation mixture and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling to proceed for 30-60 minutes. Monitor completion with the ninhydrin test.

Problem 4: Purification Challenges

Symptom: The crude peptide product is difficult to purify via RP-HPLC, showing multiple co-eluting peaks or a broad, poorly resolved main peak.

Root Cause Analysis:

  • Formation of Isomers: Side reactions like pyroglutamate formation or racemization can produce impurities that are chemically very similar to the target peptide, making them difficult to separate.[6]

  • Deletion Sequences: Incomplete coupling at any stage of the synthesis will result in peptides missing one or more amino acids (deletion sequences).

  • Residual Protecting Groups: Incomplete cleavage can leave protecting groups attached to the final peptide.

  • Aggregation: The crude peptide may aggregate, leading to poor chromatographic behavior.

Solutions & Protocols:

  • Optimize Synthesis: The best way to simplify purification is to optimize the synthesis to minimize the formation of impurities in the first place. Revisit the troubleshooting steps for low yield, pyroglutamate formation, and racemization.

  • Optimize HPLC Conditions:

    • Gradient: Use a shallower gradient of the organic solvent (e.g., acetonitrile) to improve the resolution between closely eluting peaks.

    • Stationary Phase: Most peptide purifications use C18 columns.[15][16] However, for very hydrophobic or hydrophilic peptides, switching to a C8 or C4 column might provide better separation.[17]

    • Ion-Pairing Agent: Trifluoroacetic acid (TFA) at 0.1% is the standard ion-pairing agent.[15][18] Varying its concentration or using an alternative agent like formic acid can sometimes alter selectivity and improve separation.

  • Employ Orthogonal Purification Methods: If RP-HPLC alone is insufficient, consider a two-step purification process. Ion-exchange chromatography can be used as a "capturing" step to remove the bulk of impurities before a final "polishing" step with RP-HPLC.[16]

General Workflow for Peptide Purification

PurificationWorkflow cluster_0 Synthesis & Cleavage cluster_1 Purification Crude Crude Peptide Mixture RPHPLC Step 1: RP-HPLC (C18, 0.1% TFA/ACN gradient) Crude->RPHPLC Analysis Analyze Fractions (Analytical HPLC/MS) RPHPLC->Analysis Pooling Pool Pure Fractions Analysis->Pooling PurityCheck Purity > 95%? Pooling->PurityCheck Lyophilize Lyophilize PurityCheck->Lyophilize Yes Orthogonal Step 2: Orthogonal Method (e.g., Ion-Exchange) PurityCheck->Orthogonal No Orthogonal->RPHPLC Re-run Polish Step

Caption: A typical workflow for the purification of synthetic peptides.

III. References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC.

  • Pyroglutamate Formation in Peptides – Formation and Control. (n.d.). Peptide Chemistry.

  • Mergler, M., & Dick, F. (1990). Protecting groups for asparagine and glutamine in peptide synthesis. U.S. Patent No. 4,935,536.

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BenchChem.

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC.

  • Side Chain Protection in Peptide Synthesis. (2026, February 10). CSBio.

  • Kovacs, J., Mayers, G. L., Johnson, R. H., Giannotti, R., & Roberts, J. E. (1970). The Rates of Racemization and Peptide Bond Formation of Glutamic and Aspartic Acid Active Esters. The Journal of Organic Chemistry, 35(6), 1810–1815.

  • Technical Support Center: D-Glutamic Acid Peptide Synthesis. (n.d.). BenchChem.

  • A Comparative Guide to Side-Chain Protecting Groups for Glutamic Acid in Peptide Synthesis. (n.d.). BenchChem.

  • Coupling Reagents. (n.d.). AAPPTEC.

  • Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. (n.d.). ResearchGate.

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). Boc Sciences.

  • On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. (n.d.). Biotage.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.

  • Coupling Reagents. (n.d.). ResearchGate.

  • Does C-terminal amino acid affect cyclization efficiency? (2024, January 10). Biotage.

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023, September 1). Nature Communications.

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). BenchChem.

  • Side reactions in solid-phase peptide synthesis and their applications. (2000). Journal of Peptide Research, 55(2), 135-146.

  • Applications of Peptide Coupling Reagents – An Update. (2011, May 1). International Journal of Pharmaceutical Sciences and Research.

  • Process for the production of glutamine derivatives. (1991). U.S. Patent No. 5,032,675.

  • Peptide Purification Process & Methods: An Overview. (n.d.). Bachem.

  • Side reactions in peptide synthesis: An overview. (2018, June 2). Bibliomed.

  • Advancing Peptide Synthesis: Riding the Wave of GLP-1 Drug Success. (2026, January 21). Chemistry Today.

  • Strategic peptide purification. (n.d.). YMC.

  • Challenges and Strategies for Synthesizing Glutamyl Hydrazide Containing Peptides. (n.d.). ResearchGate.

  • Peptide Side Reactions. (n.d.). Peptide Chemistry.

  • Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.

  • Aspects of industrial purification of peptides using large-scale chromatography. (n.d.). Polypeptide Group.

  • Hydrolysis of 5-methylfuran-2-yl to 2,5-dioxopentanyl allows for stable bio-orthogonal proximity-induced ligation. (2021, October 22). Nature Communications.

  • Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring. (2012, November 2). Molecules.

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. (n.d.). Agilent.

Sources

Optimization

Technical Support Center: Troubleshooting Hydrolysis of (R)-Methyl 2,5-diamino-5-oxopentanoate

Welcome to the Technical Support Center for (R)-Methyl 2,5-diamino-5-oxopentanoate (commonly known as D-Glutamine methyl ester ). This guide is engineered for researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-Methyl 2,5-diamino-5-oxopentanoate (commonly known as D-Glutamine methyl ester ). This guide is engineered for researchers, scientists, and drug development professionals. Hydrolyzing the α -methyl ester of glutamine derivatives while preserving the highly reactive γ -amide side chain presents a significant synthetic challenge. This guide provides authoritative, causality-driven troubleshooting and validated methodologies to mitigate yield-limiting side reactions.

Section 1: Mechanistic Causality of Side Reactions

As an application scientist, it is critical to understand that the glutamine side chain is not a passive spectator during ester hydrolysis. The γ -amide is highly susceptible to both nucleophilic attack and base-catalyzed hydrolysis. Understanding the causality behind these degradation pathways is the first step in preventing them.

  • Pyroglutamate Formation (Intramolecular Cyclization): This is the most prevalent side reaction encountered during the processing of glutamine esters 1[1]. When the α -amino group is unprotonated (typically at pH > 7), it acts as an internal nucleophile, attacking the electrophilic γ -amide carbonyl. This 5-exo-trig cyclization expels ammonia (NH 3​ ) and forms a highly stable five-membered lactam ring known as pyroglutamate 2[2]. Because this reaction is entropically favored, it is rapidly accelerated by heat and non-neutral pH stress.

  • Deamidation: Under strongly alkaline conditions (e.g., using NaOH at room temperature), the hydroxide ion lacks chemoselectivity. It will indiscriminately attack both the α -methyl ester and the γ -amide, converting the glutamine side chain into a glutamate side chain (yielding D-Glutamic acid) 1[1].

  • Racemization: Harsh basic conditions can lead to the abstraction of the α -proton, forming a planar enolate intermediate that reprotonates to form a racemic mixture of D- and L-enantiomers, destroying the stereochemical integrity of the (R)-configuration.

Pathway A (R)-Methyl 2,5-diamino-5-oxopentanoate (D-Gln-OMe) B D-Glutamine (Desired Product) A->B Mild Base (LiOH) +H2O, -MeOH C D-Pyroglutamate Methyl Ester (Side Product) A->C Heat / pH Stress -NH3 (Cyclization) E D-Glutamate Methyl Ester (Deamidation Product) A->E Strong Base -NH3 (Deamidation) D D-Pyroglutamic Acid (Side Product) B->D Heat / Acidic pH -NH3 (Cyclization) C->D Hydrolysis -MeOH

Chemical degradation and side-reaction pathways of D-Gln-OMe during hydrolysis.

Section 2: Troubleshooting FAQs

Q: My LC-MS analysis of the hydrolyzed product shows a major impurity with a mass shift of -17 Da. What is the cause? A: A mass reduction of 17 Da corresponds to the loss of ammonia (NH 3​ ). This is the analytical hallmark of intramolecular cyclization to pyroglutamate 3[3]. To mitigate this, ensure your reaction temperature is strictly maintained between 2–8°C. This kinetically disfavors the higher activation energy required for cyclization while still permitting ester hydrolysis.

Q: I am using 1M NaOH for saponification, but I am detecting D-Glutamic acid instead of D-Glutamine. How do I prevent this? A: NaOH is a strong base that indiscriminately hydrolyzes both the α -methyl ester and the γ -amide (deamidation). Switch to Lithium Hydroxide (LiOH). LiOH provides a milder, less nucleophilic hydroxide source in aqueous-organic mixtures, offering superior chemoselectivity for the ester bond over the amide 1[1].

Q: My HPLC shows an early-eluting peak that doesn't match D-Glutamine. What is it? A: This is likely pyroglutamic acid. The formation of the lactam ring consumes the basic α -amino group, fundamentally altering the molecule's charge state (removing the zwitterionic character). This causes pyroglutamate to elute significantly earlier on reverse-phase and cation-exchange chromatography systems 2[2].

Q: Why does my purified D-Glutamine degrade during storage after hydrolysis? A: D-Glutamine is prone to spontaneous cyclization into pyroglutamic acid if stored in aqueous solutions, especially at mildly acidic pH (5-6) or room temperature. Always lyophilize the final product immediately after neutralization and store the dry powder at -20°C under an inert argon atmosphere.

Section 3: Quantitative Data on Degradation Profiles

The choice of hydrolysis conditions drastically impacts the product distribution. The table below summarizes the causality between reaction environments and the resulting product yields.

Reaction ConditionPrimary ProductMajor ImpurityImpurity MechanismYield of D-Gln
1M NaOH, 25°C, 2h D-Glutamic AcidD-PyroglutamateDeamidation & Cyclization< 20%
1M LiOH, 25°C, 2h D-GlutamineD-PyroglutamateCyclization (-NH 3​ )~ 60%
1M HCl, 80°C, 2h D-Glutamic AcidD-Pyroglutamic AcidAcid-catalyzed Hydrolysis< 10%
1M LiOH, 4°C, 1h D-GlutamineTrace D-GluControlled Saponification> 90%
Section 4: Self-Validating Experimental Protocol

Protocol: Chemoselective Saponification of D-Glutamine Methyl Ester

Causality-Driven Methodology: This protocol utilizes LiOH at low temperatures to maximize chemoselectivity for the ester bond. By keeping the system chilled, we kinetically suppress the thermal energy required for the 5-exo-trig cyclization of the γ -amide, creating a self-validating system where the desired product is thermodynamically protected from degradation.

Step 1: Substrate Preparation Dissolve 1.0 mmol of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride in 10 mL of a 3:1 mixture of Tetrahydrofuran (THF) and ultra-pure water. Rationale: THF increases the solubility of the ester and modulates the nucleophilicity of the hydroxide ion, preventing aggressive deamidation.

Step 2: Thermal Control Pre-chill the solution to 2–8°C using an ice-water bath. Allow 15 minutes for temperature equilibration. Rationale: Lowering the thermal energy prevents the α -amine from overcoming the activation barrier for intramolecular cyclization.

Step 3: Controlled Hydrolysis Add 1.1 equivalents of 1M aqueous LiOH dropwise over 15 minutes under continuous, vigorous stirring. Rationale: Dropwise addition prevents localized spikes in pH that could trigger immediate deamidation or racemization.

Step 4: Reaction Monitoring Monitor the reaction via HPLC or TLC. The hydrolysis should reach completion within 45–60 minutes. Do not exceed 2 hours of exposure to basic conditions.

Step 5: Quenching & Neutralization Quench the reaction by adding 1M HCl dropwise until the pH reaches exactly 7.0. Rationale: Neutralizing the pH immediately halts base-catalyzed deamidation and prevents acid-catalyzed hydrolysis during the subsequent drying phase.

Step 6: Isolation Remove the THF under reduced pressure using a rotary evaporator (Water bath strictly < 25°C). Lyophilize the remaining aqueous phase to obtain a white powder. Store the final product at -20°C under Argon.

Workflow Step1 1. Substrate Preparation Dissolve D-Gln-OMe in THF/H2O (3:1) Step2 2. Thermal Control Chill solution to 2-8°C Step1->Step2 Step3 3. Controlled Saponification Add 1.1 eq LiOH dropwise Step2->Step3 Step4 4. Reaction Quenching Neutralize to pH 7.0 with 1M HCl Step3->Step4 Step5 5. Product Isolation Lyophilize & store under Argon Step4->Step5

Optimized experimental workflow for the controlled hydrolysis of D-Gln-OMe.

References
  • Benchchem. "L-Glutamine methyl ester hydrochloride | 32668-14-7". Benchchem Technical Database. 1

  • Peptide Chemistry. "Pyroglutamate Formation in Peptides – Formation and Control". PeptideChemistry.org. 2

  • MDPI. "GC-MS Studies on the Conversion and Derivatization of γ-Glutamyl Peptides to Pyroglutamate (5-Oxo-Proline) Methyl Ester Pentafluoropropione Amide Derivatives". Molecules. 3

  • ResearchGate. "Mapping of the active site of rat kidney γ-glutamyl transpeptidase using activated esters and their amide derivatives". Bioorganic & Medicinal Chemistry.4

Sources

Troubleshooting

Technical Support Center: (R)-Methyl 2,5-diamino-5-oxopentanoate Hydrochloride

Welcome to the Technical Support Center for (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (commonly known as D-Glutamine methyl ester hydrochloride or H-D-Gln-OMe·HCl ). Because this compound features a highly pol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (commonly known as D-Glutamine methyl ester hydrochloride or H-D-Gln-OMe·HCl ).

Because this compound features a highly polar hydrochloride salt, an electrophilic ester, and a reactive side-chain amide, researchers frequently encounter solubility bottlenecks and unexpected degradation during peptide synthesis and amidation reactions[1],. This guide provides field-proven troubleshooting workflows, mechanistic explanations, and validated protocols to ensure the scientific integrity of your syntheses.

Diagnostic Solubility Dashboard

The solubility of (R)-Methyl 2,5-diamino-5-oxopentanoate is dictated by its ionic hydrochloride salt form. It possesses a high crystal lattice energy that requires solvents with high dielectric constants for effective solvation[1].

SolventDielectric Constant (ε)Solubility ProfileRecommendation for Reactions
Water 80.1>50 mg/mL (Excellent)Ideal for aqueous biochemistry; unsuitable for standard organic coupling.
Methanol 33.0>30 mg/mL (Good)Good for storage/transfer, but protic nature interferes with coupling reagents.
DMF / NMP 36.7 / 32.220–30 mg/mL (Good)Optimal. Solvates the salt and is compatible with standard peptide coupling.
Dichloromethane (DCM) 9.1<1 mg/mL (Poor)Not recommended. Ionic lattice remains intact; requires in situ neutralization.
Hexane / Ether < 5.0Insoluble Useful only for precipitating the compound during workup.

Troubleshooting Guides & FAQs

Issue 1: The compound will not dissolve in Dichloromethane (DCM) for my coupling reaction.

The Causality: Standard peptide synthesis often utilizes DCM. However, as an HCl salt, D-Gln-OMe·HCl is highly polar. DCM lacks the dipole moment required to disrupt the ionic bonds between the protonated α -amine and the chloride counterion[2]. The Solution: Do not attempt to force dissolution with heat, as this will degrade the compound. Instead, perform a solvent switch to anhydrous N,N-Dimethylformamide (DMF) or use a 1:1 DCM/DMF mixture. If DCM must be used, the compound must be neutralized in situ using a tertiary amine (like DIPEA) to liberate the organic-soluble free base[3].

Issue 2: I neutralized the salt to improve solubility, but my reaction yield is terrible and mass spec shows a +17 Da / -17 Da byproduct.

The Causality: You have encountered base-catalyzed intramolecular cyclization . When the HCl salt is neutralized, the liberated free α -amino group becomes highly nucleophilic. Because of the flexibility of the aliphatic chain, the α -amine can easily attack the side-chain γ -amide carbonyl. This entropy-favored 5-exo-trig-like cyclization expels ammonia (NH₃) and forms a stable 5-membered lactam ring known as D-pyroglutamate methyl ester [4]. The Solution: The free base is a transient, unstable intermediate and must never be stored. Neutralization must be performed in situ at 0 °C in the immediate presence of a pre-activated carboxylic acid electrophile to outcompete the intramolecular cyclization pathway[3],[4].

Pathway Salt D-Gln-OMe HCl Salt (Stable, Poor Organic Solubility) Base Addition of Base (DIPEA) Solubility Increases Salt->Base FreeBase Free Base Intermediate (Highly Reactive α-amine) Base->FreeBase Good Intermolecular Coupling (Desired Peptide Formation) FreeBase->Good + Activated Acid (0 °C) Bad Intramolecular Attack (Nucleophilic attack on γ-amide) FreeBase->Bad Heat / Delay in Coupling Pyro D-Pyroglutamate Methyl Ester (Dead-end Byproduct) + NH3 Bad->Pyro

Caption: Competing pathways: desired peptide coupling vs. base-catalyzed pyroglutamate cyclization.

Validated Experimental Protocol: In Situ Neutralization & Coupling

To bypass solubility limitations while preventing pyroglutamate degradation, use this self-validating in situ neutralization protocol utilizing HATU or HBTU[3].

Reagents Required:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate HCl (1.1 eq)

  • Carboxylic Acid / Fmoc-Amino Acid (1.0 eq)

  • HATU or HBTU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq total)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Electrophile Pre-activation: In a dry flask under nitrogen, dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF (approx. 0.1 M concentration). Add DIPEA (1.2 eq) and stir at room temperature for 5 minutes. Scientific rationale: Pre-activation ensures that the moment the D-Gln-OMe free base is generated, an overwhelming excess of highly reactive electrophile is waiting to capture it.

  • Preparation of the Amine Suspension: In a separate flask, suspend (R)-Methyl 2,5-diamino-5-oxopentanoate HCl (1.1 eq) in anhydrous DMF. Cool this suspension to 0 °C using an ice bath.

  • Combination: Transfer the pre-activated carboxylic acid solution into the 0 °C suspension of the amine salt.

  • In Situ Neutralization: Dropwise, add the remaining DIPEA (1.3 eq) to the 0 °C mixture. Scientific rationale: The DIPEA strips the HCl from the D-Gln-OMe. The liberated free base immediately reacts with the activated acid before it has the thermal energy or time to undergo intramolecular cyclization.

  • Reaction Progression: Stir at 0 °C for 30 minutes, then allow the reaction to naturally warm to room temperature over 2 hours. Monitor via LC-MS or TLC.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.

Workflow A 1. Suspend D-Gln-OMe HCl in anhydrous DMF B 2. Chill to 0 °C (Crucial for stability) A->B C 3. Add Pre-activated Carboxylic Acid Solution B->C D 4. Add DIPEA Dropwise (In situ neutralization) C->D E 5. Stir at 0 °C for 30 min, then warm to RT D->E F Successful Amide Coupling (Minimal Pyroglutamate) E->F

Caption: Workflow for in situ neutralization and coupling of D-Gln-OMe to prevent degradation.

References

  • 1 Protection Reactions - Wiley-VCH (Preparation and Properties of Amino Acid Methyl Ester Hydrochloride Salts). Wiley-VCH. Available at: [Link]

Sources

Optimization

Technical Support Center: Minimizing Dipeptide Formation with (R)-Methyl 2,5-diamino-5-oxopentanoate (H-D-Gln-OMe)

Prepared by the Senior Application Scientist Team Welcome to the technical support center for researchers utilizing (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride, commonly known as H-D-Gln-OMe HCl. This valuable b...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers utilizing (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride, commonly known as H-D-Gln-OMe HCl. This valuable building block, a derivative of D-glutamine, is frequently employed in peptide synthesis and drug development.[1] However, its bifunctional nature—possessing both a nucleophilic α-amino group and a C-terminal methyl ester—presents a specific challenge: the potential for self-condensation, leading to the formation of an undesired dipeptide impurity (H-D-Gln-D-Gln-OMe).

This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, maximize the yield of your target product, and ensure the scientific integrity of your results.

Understanding the Root Cause: The Mechanism of Dipeptide Side Product Formation

The primary challenge arises from the inherent reactivity of H-D-Gln-OMe. In a typical peptide coupling reaction, you aim to form a peptide bond between the α-amino group of H-D-Gln-OMe and the activated carboxyl group of an N-protected amino acid. However, under suboptimal conditions, the α-amino group of one H-D-Gln-OMe molecule can perform a nucleophilic attack on the carboxyl group of a second, inadvertently activated H-D-Gln-OMe molecule. This leads to the formation of a dipeptide side product.

This side reaction is particularly prevalent if the activation of the intended N-protected amino acid is too slow, or if activating agents are present in excessive amounts, which can lead to the activation of any available carboxyl group.[2]

Dipeptide_Formation cluster_reactants Reactants in Solution cluster_reaction Undesired Reaction Pathway mol1 H-D-Gln-OMe (Nucleophile) product Dipeptide Impurity (H-D-Gln-D-Gln-OMe) mol1->product mol2 H-D-Gln-OMe (Electrophile Precursor) activated_mol Activated H-D-Gln-OMe mol2->activated_mol activator Excess Coupling Reagent

Figure 1. Mechanism of undesired dipeptide formation via self-condensation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, identified through common analytical methods like LC-MS.

Problem: A significant peak corresponding to the dipeptide impurity ([2M-H₂O+H]⁺) is observed in the crude LC-MS analysis.

This is the most direct evidence of a self-condensation side reaction. The following are the most likely causes and their corresponding solutions.

Possible Cause 1: Over-activation or Inefficient Coupling Kinetics Highly reactive coupling reagents, especially when used in large excess, can activate any available carboxyl group, including the methyl ester of your starting material (though less likely) or, more commonly, creating a highly reactive environment where side reactions are kinetically favored.[2]

  • Solution: Optimize Stoichiometry and Coupling Reagent Choice

    • Control Stoichiometry: Avoid using a large excess of the coupling reagent. A slight excess (1.05-1.2 equivalents) of the N-protected amino acid and coupling reagent relative to the H-D-Gln-OMe (1.0 equivalent) is typically sufficient.

    • Select an Appropriate Reagent: Uronium- or phosphonium-based reagents like HATU or HBTU are highly efficient and often suppress side reactions when used correctly.[3][4] They are generally preferred over carbodiimides like DCC for solution-phase couplings where side-product formation is a concern.

Coupling ReagentClassRecommended Equivalents (vs. Amine)Key Considerations
HATU Uronium1.05 - 1.15Very fast, low racemization. Requires a non-nucleophilic base.[3]
HBTU Uronium1.1 - 1.2Highly efficient, a standard choice for many peptide syntheses.[4]
DIC/Oxyma Carbodiimide1.1 / 1.1DIC is a liquid, and the resulting urea is more soluble. Oxyma Pure is a superior additive to HOBt for reducing racemization.
T3P® Phosphonic Anhydride1.2 - 1.5High efficiency and low racemization, with environmentally benign byproducts.[5]

Possible Cause 2: Inappropriate Base Selection or Concentration The base used to neutralize the H-D-Gln-OMe hydrochloride salt and to facilitate the coupling reaction plays a critical role. A strong, unhindered base can increase the rate of side reactions.

  • Solution: Employ a Sterically Hindered, Non-Nucleophilic Base

    • Choose the Right Base: Use Diisopropylethylamine (DIEA) or N-Methylmorpholine (NMM). These bases are too bulky to act as nucleophiles themselves and are effective at scavenging protons to drive the reaction forward.[6][7]

    • Use Correct Stoichiometry: Add one equivalent of the base to neutralize the hydrochloride salt of your starting material. An additional equivalent is typically required for the coupling reaction itself if using uronium/phosphonium reagents.

Possible Cause 3: High Reaction Temperature or Prolonged Reaction Time Elevated temperatures and extended reaction times provide more opportunity for lower-probability side reactions, like dipeptide formation, to occur.

  • Solution: Control Reaction Temperature and Monitor Progress

    • Lower the Temperature: Begin the reaction at 0 °C by adding the activated N-protected amino acid to the chilled solution of H-D-Gln-OMe and base. Allow the reaction to warm slowly to room temperature.

    • Monitor the Reaction: Use a rapid analytical method like TLC or flow-injection LC-MS to track the disappearance of the starting material. Once the reaction is complete (typically 1-4 hours), proceed with the workup immediately. Avoid letting the reaction run overnight without prior optimization.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting conditions to minimize dipeptide formation when using H-D-Gln-OMe as the amine component in a solution-phase coupling?

For a standard coupling, we recommend the following as a robust starting point:

  • Dissolve H-D-Gln-OMe HCl (1.0 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIEA (1.0 eq.) to neutralize the salt and stir for 5-10 minutes.

  • In a separate flask, dissolve the N-protected amino acid (1.05 eq.) and HATU (1.05 eq.) in anhydrous DMF.

  • Add DIEA (1.1 eq.) to this second flask and allow it to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution dropwise to the cold H-D-Gln-OMe solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and monitor to completion (typically 1-3 hours).

Q2: Should I be concerned about side reactions involving the glutamine side-chain amide?

Yes, this is a critical consideration. While distinct from dipeptide formation, the side-chain amide of glutamine can undergo two common side reactions:

  • Dehydration: In the presence of strong activating agents, particularly carbodiimides, the side-chain amide can be dehydrated to form a nitrile.[8]

  • Pyroglutamate Formation: If a D-Gln residue is at the N-terminus of a peptide, its free amine can undergo an intramolecular cyclization to form a pyroglutamate residue, especially under basic or thermal stress.[9]

For complex, multi-step syntheses, using a side-chain protected glutamine derivative, such as Fmoc-D-Gln(Trt)-OH, is the most effective strategy to prevent these issues entirely.[8]

Q3: How can I definitively confirm the identity of the dipeptide impurity?

The most effective method is high-resolution mass spectrometry (HRMS) with MS/MS fragmentation.

  • LC-MS: Identify the peak with the expected mass-to-charge ratio (m/z) for the dimer. The molecular weight of H-D-Gln-OMe is 160.17 g/mol . The dipeptide would be formed via condensation (loss of methanol, CH₃OH), so its molecular weight would be (160.17 * 2) - 32.04 = 288.3 g/mol . Look for the protonated ion [M+H]⁺ at approximately 289.3 m/z.

  • MS/MS: Isolate the parent ion of the suspected impurity and fragment it. The fragmentation pattern should be consistent with the dipeptide structure, showing characteristic losses of ammonia, water, and fragments corresponding to the individual glutamine residues.

Q4: Is Solid-Phase Peptide Synthesis (SPPS) a better alternative to avoid this issue?

SPPS can be an effective strategy. When H-D-Gln is the second or subsequent residue coupled to a resin, its C-terminus is protected by the linker/resin, and its α-amino group is protected (e.g., by Fmoc), preventing self-condensation. The challenge arises if you are trying to couple a protected amino acid to an H-D-Gln-Resin where the D-Gln is the C-terminal residue. In this case, the principles of avoiding over-activation and using efficient coupling reagents still apply to prevent side reactions on the resin.[10] For difficult sequences, aggregation on the resin can hinder coupling efficiency, which may require specialized solvents or reagents.[10]

Protocol: Recommended Solution-Phase Coupling with HATU

This protocol provides a detailed methodology for coupling an N-Fmoc-protected amino acid to H-D-Gln-OMe HCl, designed to minimize dipeptide formation.

Materials:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (H-D-Gln-OMe HCl)

  • N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq.)

  • Saturated NaHCO₃ solution (aq.)

  • Brine (Saturated NaCl solution (aq.))

  • Anhydrous MgSO₄ or Na₂SO₄

Procedure:

  • Amine Component Preparation:

    • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add H-D-Gln-OMe HCl (1.0 eq., e.g., 196.6 mg, 1.0 mmol).

    • Add anhydrous DMF (e.g., 5 mL) and stir to dissolve.

    • Cool the flask to 0 °C using an ice-water bath.

    • Add DIEA (1.0 eq., e.g., 174 µL, 1.0 mmol) dropwise. Stir the solution at 0 °C for 10 minutes.

  • Acid Component Activation:

    • In a separate dry flask, dissolve the N-Fmoc-amino acid (1.05 eq., e.g., 1.05 mmol) and HATU (1.05 eq., e.g., 399 mg, 1.05 mmol) in anhydrous DMF (e.g., 5 mL).

    • Add DIEA (1.1 eq., e.g., 191 µL, 1.1 mmol) to this solution.

    • Stir at room temperature for 1-2 minutes. The solution may change color, which is normal.

  • Coupling Reaction:

    • Slowly add the activated acid solution from step 2 to the cold amine solution from step 1 via syringe or cannula.

    • Rinse the acid flask with a small amount of DMF (~1 mL) and add it to the reaction mixture.

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Monitoring and Workup:

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

    • Once complete, dilute the reaction mixture with ethyl acetate (e.g., 50 mL).

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), saturated NaHCO₃ (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected dipeptide.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane, depending on the polarity of the product.

References
  • Study.com. (n.d.). Dipeptide Definition, Structure & Examples. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 5.13: Peptide and Protein Synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Synthesis of Peptides. Retrieved from [Link]

  • IntechOpen. (2023). Green Chemistry of Minimal-Protection Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • CordenPharma. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Retrieved from [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Retrieved from [Link]

  • Organic Syntheses. (2024). Dipeptide Syntheses via Activated α-Amino Esters. Retrieved from [Link]

  • CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • ResearchGate. (2011). Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates. Retrieved from [Link]

  • ETH Zurich Research Collection. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Retrieved from [Link]

  • Bibliomed. (2018). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

  • Radboud University Repository. (n.d.). Deamidation reactions of protonated asparagine and glutamine investigated by ion spectroscopy. Retrieved from [Link]

  • ResearchGate. (2025). What is coupling reagents in peptide synthesis?. Retrieved from [Link]

  • National Institutes of Health (NIH). (2016). Deamidation Reactions of Asparagine- and Glutamine-Containing Dipeptides Investigated by Ion Spectroscopy. Retrieved from [Link]

  • Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support. Retrieved from [Link]

  • Reddit. (2023). Peptide synthesis troubleshooting. Retrieved from [Link]

  • AIR Unimi. (n.d.). Design and synthesis of novel bioactive peptides and peptidomimetics. Retrieved from [Link]

  • Google Patents. (n.d.). EP0384523A2 - New gem-diamino derivatives and their use in the synthesis of retro-inverso peptides.
  • Wiley Online Library. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Retrieved from [Link]

  • AAPPTec. (n.d.). Synthesis Notes. Retrieved from [Link]

  • Pentelute Lab. (n.d.). Rapid Flow-Based Peptide Synthesis. Retrieved from [Link]

Sources

Troubleshooting

Column chromatography conditions for (R)-Methyl 2,5-diamino-5-oxopentanoate purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate (R)-Methyl 2,5-diamino-5-oxopentanoate (commonly...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals struggling to isolate (R)-Methyl 2,5-diamino-5-oxopentanoate (commonly known as D-Glutamine methyl ester). Standard purification templates often fail for this molecule due to its extreme polarity and structural reactivity.

This guide abandons generic protocols. Instead, it breaks down the physicochemical causality of the molecule's behavior, providing self-validating chromatographic workflows and troubleshooting FAQs to ensure you recover high-purity product without degradation.

Molecular Profiling & Chromatographic Challenges

Before selecting a column or solvent system, we must understand the molecule's behavior in solution:

  • Extreme Hydrophilicity: The presence of a primary amine, a primary amide, and an ester group results in a. It will not be retained on standard Reversed-Phase (RP) C18 columns under typical gradients, and it will bind irreversibly to normal-phase bare silica.

  • Silanol Interactions: The free α -amine interacts strongly with acidic silanol groups ( pKa​≈4.5 ) on bare silica gel. This causes severe peak tailing, low recovery, and irreversible adsorption.

  • Spontaneous Cyclization (The -17 Da Impurity): The most critical challenge is the molecule's inherent instability. The α -amine can undergo an intramolecular nucleophilic attack on the γ -amide, releasing ammonia ( NH3​ ) and forming a 5-membered lactam ring (D-pyroglutamate methyl ester). This degradation is accelerated by heat, basic pH, and prolonged time in solution, a phenomenon well-documented in[1].

Degradation D1 (R)-Methyl 2,5-diamino-5-oxopentanoate (Target Molecule) D2 Intramolecular Cyclization (Heat / Basic pH) D1->D2 D3 D-Pyroglutamate methyl ester (Cyclized Impurity) D2->D3 D4 Ammonia (NH3) [-17 Da] D2->D4 Loss

Mechanism of spontaneous cyclization of D-glutamine methyl ester to D-pyroglutamate methyl ester.

Chromatographic Decision Matrix

To mitigate these challenges, you must match the stationary phase to the specific salt state (HCl salt vs. Free Base) of your target molecule.

Chromatography MethodStationary PhaseMobile Phase SystemRetention BehaviorDegradation RiskRecommendation
Normal Phase Bare Silica (SiO2)DCM / MeOHIrreversible binding / TailingHigh (due to slow elution)Not Recommended
Modified Normal Phase Amine-Silica (NH2)DCM / MeOHGood peak shape (no silanol effect)Low (fast elution)Best for Free Base
Reversed-Phase C18 (End-capped)H2O / MeCN (+ 0.1% FA)Poor retention (elutes in void)Low (acidic pH stabilizes)Best for HCl Salt
HILIC Diol or AmideMeCN / H2O (+ NH4OAc)Excellent retentionModerate (requires careful pH)Alternative for polar impurities
Purification Workflows

Workflow N1 Crude (R)-Methyl 2,5-diamino-5-oxopentanoate N2 Target Form? N1->N2 N3 HCl Salt (Chemically Stable) N2->N3 Salt form N4 Free Base (Prone to Cyclization) N2->N4 Free amine N5 RP-C18 Flash Chromatography (H2O/MeCN + 0.1% FA) N3->N5 N6 Amine-Modified Silica (NH2) (DCM/MeOH Gradient) N4->N6 N7 Lyophilization (Prevents Thermal Degradation) N5->N7 N8 Low-Temp Evaporation (<30°C) N6->N8 N9 Pure (R)-Methyl 2,5-diamino-5-oxopentanoate N7->N9 N8->N9

Decision tree for selecting the appropriate purification workflow based on the target salt form.

Step-by-Step Methodologies
Protocol A: Reversed-Phase (RP-C18) Purification (Recommended for HCl Salt)
  • Causality: The HCl salt protonates the α -amine, drastically reducing its nucleophilicity and preventing cyclization. We use 0.1% Formic Acid (FA) in the mobile phase to maintain this protonated state. Because the molecule is highly polar, we use a highly aqueous gradient to ensure adequate retention.

  • Self-Validation: Ensure the pH of the sample solution is slightly acidic (pH 3-4) using pH paper before injection. After fractionation, analyze aliquots via LC-MS to confirm the presence of the [M+H]+ peak at m/z 197.1 before pooling.

  • Sample Preparation: Dissolve the crude HCl salt in minimal LC-MS grade water.

  • Column Equilibration: Equilibrate a C18 Flash Column (end-capped to prevent secondary interactions) with 100% Mobile Phase A (Water + 0.1% FA) for 5 Column Volumes (CV).

  • Gradient Elution:

    • 0-2 CV: 100% A (Isocratic hold to wash away highly polar inorganic salts).

    • 2-10 CV: 0% to 15% Mobile Phase B (Acetonitrile + 0.1% FA). The compound typically elutes very early, around 5-8% B.

  • Recovery: Pool pure fractions and immediately freeze in a dry-ice/acetone bath. Lyophilize to dryness.

    • Causality: Rotary evaporation of aqueous fractions requires high heat, which will induce cyclization. Lyophilization removes water via sublimation at sub-zero temperatures, preserving the molecule's integrity.

Protocol B: Amine-Functionalized Silica ( NH2​ ) Chromatography (Recommended for Free Base)
  • Causality: If the free base is required, bare silica will cause tailing. Amine-modified silica ( NH2​ ) provides a slightly basic stationary phase that repels the primary amine of the product, ensuring sharp peaks and rapid elution, which minimizes time-in-solution degradation.

  • Self-Validation: Spot the crude mixture and fractions on a TLC plate. Stain with Ninhydrin and heat gently. The primary amine of the product will appear as a distinct purple spot, confirming successful elution without irreversible binding to the stationary phase.

  • Sample Preparation: Dissolve the crude free base in Dichloromethane (DCM). If solubility is poor, add up to 5% Methanol (MeOH).

  • Column Equilibration: Equilibrate an NH2​ -functionalized silica column with 100% DCM.

  • Gradient Elution: Run a shallow gradient from 0% to 10% MeOH in DCM over 15 CV.

  • Recovery: Evaporate pooled fractions using a rotary evaporator with the water bath set strictly below 30°C to prevent thermal cyclization.

Troubleshooting & FAQs

Q1: My LC-MS shows a major impurity that is 17 Da lighter than my target mass. What happened? A: You are observing the spontaneous cyclization of your product into D-pyroglutamate methyl ester. The loss of 17 Da corresponds to the loss of ammonia ( NH3​ ). This occurs when glutamine derivatives are exposed to heat, basic conditions, or prolonged aqueous storage. To fix this, keep your sample on ice, use slightly acidic mobile phases (if working with the salt), and strictly avoid rotary evaporation of aqueous solutions.

Q2: I attempted normal-phase chromatography on standard silica, and my compound never eluted, even at 20% Methanol. Why? A: The free α -amine of (R)-Methyl 2,5-diamino-5-oxopentanoate acts as a strong hydrogen-bond donor and base, interacting irreversibly with the acidic silanol groups on bare silica. You must switch to an Amine-modified ( NH2​ ) silica column, or add a volatile base (like 1% Triethylamine) to your mobile phase to mask the silanols.

Q3: How do I visualize this compound on TLC? It doesn't show up under UV light. A: Because the molecule lacks a conjugated π -system or aromatic ring, it is UV-inactive. You must use a chemical stain. Ninhydrin is the gold standard here; it reacts specifically with primary amines to form a deep purple/blue complex (Ruhemann's purple) upon gentle heating.

References
  • Massive Glutamine Cyclization to Pyroglutamic Acid in Human Serum Discovered Using NMR Spectroscopy. Analytical Chemistry (ACS Publications). 2015. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aggregation in Peptides Containing (R)-Methyl 2,5-diamino-5-oxopentanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and handling of peptides containing (R)-Methyl 2,5-diamino-5-oxopentanoate (also know...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis and handling of peptides containing (R)-Methyl 2,5-diamino-5-oxopentanoate (also known as D-Glutamine methyl ester)[1].

The primary challenge with this specific residue is its exceptional propensity to drive peptide aggregation. The side-chain amide acts as a potent hydrogen bond donor and acceptor. When combined with the peptide backbone, these residues rapidly nucleate highly stable β-sheet structures[2]. This guide provides field-proven, self-validating methodologies to overcome these kinetic and thermodynamic traps during both Solid-Phase Peptide Synthesis (SPPS) and downstream solution handling.

Visualizing the Aggregation Mechanism

To effectively troubleshoot, we must first understand the causality behind the aggregation. The following diagram illustrates how local concentrations of glutamine derivatives lead to systemic synthesis failures or insoluble amyloid-like fibrils.

AggregationMechanism A Peptide containing (R)-Methyl 2,5-diamino-5-oxopentanoate B Inter-chain Hydrogen Bonding (Side-chain amides & Backbone) A->B High local concentration C Beta-Sheet Formation (Thermodynamic Sink) B->C Conformational shift D Resin Shrinkage & Gelation (During SPPS) C->D Solid-phase E Insoluble Amyloid-like Fibrils (In Solution) C->E Aqueous phase

Figure 1: Mechanistic pathway of glutamine-driven peptide aggregation.

Frequently Asked Questions (FAQs)

Q1: Why does the incorporation of (R)-Methyl 2,5-diamino-5-oxopentanoate cause immediate sequence truncation during SPPS? A1: The truncation is a direct result of "on-resin aggregation." Glutamine derivatives mediate a two-phase aggregation process. Initially, the side-chain amides pair up, acting as seeds. Subsequently, they optimize a solvent-protected hydrogen bond network that forces the growing peptide chains into rigid β-sheets[2]. This cross-linking expels the swelling solvent (e.g., DMF), causing the resin beads to collapse. Once the resin shrinks, the N-terminal amines become sterically buried and inaccessible to incoming Fmoc-amino acids, resulting in incomplete couplings and truncated sequences.

Q2: Does the (R)-enantiomer (D-stereocenter) or the methyl ester modification alter the aggregation propensity compared to standard L-Glutamine? A2: While the D-stereocenter can prevent recognition by stereospecific proteases, it does not diminish the thermodynamic driving force for hydrogen bonding. The methyl ester modification neutralizes the C-terminal negative charge (if located at the C-terminus), which removes electrostatic repulsion that might otherwise keep the peptides solvated, thereby increasing the overall risk of aggregation.

Q3: My peptide is fully synthesized but crashes out of solution immediately upon reconstitution in PBS. How can I prevent this? A3: This occurs because lyophilized crude peptides often contain microscopic, pre-formed β-sheet aggregates. When introduced to physiological buffers (pH ~7.4), these "seeds" rapidly nucleate macroscopic amyloid-like fibrils. To prevent this, you must chemically erase the structural memory of the peptide using a highly chaotropic solvent system (like TFA/HFIP) to ensure a completely monomeric state before introducing it to your assay buffer[3].

Troubleshooting Guide & Experimental Protocols
Protocol 1: Overcoming On-Resin Aggregation via Backbone Protection

Causality: To prevent the formation of the β-sheet network during SPPS, we must physically block the hydrogen bond donors on the peptide backbone. Methodology:

  • Sequence Analysis: Identify the aggregation-prone region (typically 3-5 residues surrounding the (R)-Methyl 2,5-diamino-5-oxopentanoate residue).

  • Reagent Selection: Procure an Fmoc-protected dipeptide containing a 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) group (e.g., Fmoc-Xaa-(Dmb)Gly-OH)[4].

  • Coupling: Substitute the corresponding native residues in your sequence with the Dmb-dipeptide. The Dmb group introduces massive steric bulk on the backbone nitrogen, physically preventing inter-chain hydrogen bonding.

  • Validation: Monitor the UV deprotection peaks. A successfully disrupted aggregation network will yield consistently high, sharp Fmoc-deprotection peaks, whereas a failing synthesis will show broad, tailing peaks.

  • Cleavage: The Dmb/Hmb groups are entirely acid-labile and will be cleanly removed during the standard 95% TFA cleavage step, leaving no trace on the final peptide[4].

Protocol 2: The TFA/HFIP Disaggregation Workflow for Solution Assays

Causality: Hexafluoroisopropanol (HFIP) is a strongly hydrogen-bonding fluorinated solvent that disrupts peptide-peptide interactions by fully solvating the amide bonds. Combined with TFA, it breaks even the most stubborn polyglutamine aggregates[3]. Methodology:

  • Solubilization: Weigh the lyophilized crude peptide into a glass vial. Add a 1:1 (v/v) mixture of neat Trifluoroacetic Acid (TFA) and Hexafluoroisopropanol (HFIP) to achieve a peptide concentration of 1 mg/mL.

  • Incubation: Seal the vial and incubate at room temperature for 3 to 12 hours, depending on the sequence length and aggregation severity.

  • Evaporation: Remove the TFA/HFIP mixture using a gentle stream of high-purity Nitrogen (N₂) gas until a thin, clear film remains. Do not use heat.

  • Desiccation: Place the vial in a vacuum desiccator for 2 hours to remove trace volatile fluorinated compounds.

  • Reconstitution: Re-dissolve the peptide film in highly acidic water (pH 3, adjusted with trace TFA). Ultracentrifuge at 25,000 x g for 30 minutes to pellet any irreversible aggregates.

  • Assay Preparation: Carefully extract the monomeric supernatant. Only adjust to physiological pH (e.g., using 10X PBS) immediately prior to your experiment to prevent re-aggregation.

DisaggregationWorkflow Step1 Lyophilized Aggregated Peptide Step2 Dissolve in 1:1 TFA / HFIP Step1->Step2 Step3 Incubate (Disrupts H-bonds) Step2->Step3 Step4 Evaporate Solvents (N2 Gas stream) Step3->Step4 Step5 Re-dissolve in Aqueous Buffer (pH 3) Step4->Step5 Step6 Monomeric Soluble Peptide Step5->Step6

Figure 2: TFA/HFIP disaggregation workflow for polyglutamine-rich peptides.

Quantitative Data: Efficacy of Anti-Aggregation Strategies

To assist in experimental design, the following table summarizes the comparative efficacy of various chemical strategies used to combat aggregation in glutamine-rich peptides.

Strategy / ReagentMechanism of ActionApplication PhaseDisaggregation Efficacy
Dmb / Hmb Dipeptides Steric hindrance of backbone N-H bondsSPPS (Synthesis)Very High
Pseudoprolines Induces backbone kinks (requires Ser/Thr/Cys)SPPS (Synthesis)High
0.1 M LiCl in DMF Chaotropic disruption of H-bonding networksSPPS (Synthesis)Moderate
1:1 TFA / HFIP Complete solvation of hydrophobic/amide domainsPost-Cleavage / SolutionVery High
6-8 M Guanidine-HCl Denaturation of secondary structuresSolution / AssayHigh
References
  • Dissecting the role of glutamine in seeding peptide aggregation Source: Computational and Structural Biotechnology Journal (via PubMed Central) URL:[Link]

  • Solubilization and disaggregation of polyglutamine peptides Source: Protein Science (via PubMed Central) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for (R)-Methyl 2,5-diamino-5-oxopentanoate

This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-Methyl 2,5-diamino-5-oxopentanoate, a chiral amino acid derivative of significant interest in pharmaceutical developmen...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of (R)-Methyl 2,5-diamino-5-oxopentanoate, a chiral amino acid derivative of significant interest in pharmaceutical development. As the stereochemistry of such molecules can drastically alter their pharmacological activity, robust and reliable analytical methods are paramount for quality control, research, and ensuring patient safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven protocols grounded in authoritative regulatory standards.

Introduction: The Analytical Imperative for Chiral Purity

(R)-Methyl 2,5-diamino-5-oxopentanoate is the methyl ester of D-glutamine. In pharmaceutical contexts, one enantiomer is often the active therapeutic agent, while the other may be inactive or, in some cases, contribute to undesirable side effects.[2] Therefore, analytical methods must not only quantify the compound but also definitively distinguish and quantify its (S)-enantiomer, treating it as a critical impurity.

The validation of these analytical procedures is a regulatory requirement, governed by guidelines from the International Council for Harmonisation (ICH), such as the Q2(R1) guideline.[3][4][5][6][7] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose, ensuring the method is specific, accurate, precise, and robust.[5][7]

This guide will compare two primary analytical techniques suitable for this purpose:

  • Chiral High-Performance Liquid Chromatography (HPLC): A direct method for enantiomeric separation.[1][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization: An indirect, yet highly sensitive, alternative.[9][10][11]

Method Comparison: Chiral HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on several factors, including the required sensitivity, the complexity of the sample matrix, and available instrumentation.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle Direct separation of enantiomers using a Chiral Stationary Phase (CSP) that exhibits differential interactions with each stereoisomer.[1][8]Indirect separation. Enantiomers are first reacted with a chiral derivatizing agent to form diastereomers, which are then separated on a standard achiral GC column. Alternatively, a non-chiral derivatization is used to ensure volatility, followed by separation on a chiral GC column.[9][10][11][12]
Specificity Excellent. A well-chosen CSP can provide baseline resolution of the (R)- and (S)-enantiomers.[2][8]High, but dependent on the derivatization step. Incomplete reactions or racemization during derivatization can compromise accuracy.[12]
Sample Prep Minimal. Typically involves dissolving the sample in a suitable solvent.[1]Complex. Requires a quantitative and repeatable derivatization step, followed by extraction.[9][10][11] This can be a significant source of error.
Sensitivity Good, typically in the low µg/mL to ng/mL range with UV detection.Excellent, often reaching pg/mL levels, especially with Selected Ion Monitoring (SIM) on the mass spectrometer.[9]
Robustness Generally high. Methods are resilient to small changes in mobile phase composition, flow rate, and temperature.Moderate. The derivatization step can be sensitive to moisture, temperature, and reagent concentration.[12]
Throughput High. Typical run times are in the range of 10-30 minutes.Lower, due to the additional sample preparation time.
Instrumentation Widely available in pharmaceutical QC and R&D labs.Common, but may be less accessible in a QC environment compared to HPLC.

Causality Behind Method Selection:

For routine quality control where the primary goal is to determine the enantiomeric purity of a drug substance with high precision and accuracy, Chiral HPLC is the superior choice. Its direct nature eliminates the complexities and potential error sources associated with derivatization.[1][8] The reduced sample preparation time also leads to higher throughput, which is critical in a manufacturing environment.

GC-MS becomes the method of choice when extreme sensitivity is required (e.g., for trace analysis in biological matrices) or when definitive structural confirmation of the analyte and its impurities is necessary.[9][10][11] The mass spectrometer provides an additional layer of specificity that is invaluable in complex sample analysis.

The Validation Workflow: An ICH Q2(R1) Framework

A robust validation protocol demonstrates that the chosen analytical method is fit for its purpose.[3][5][7] The following diagram illustrates a typical workflow for validating a chiral purity method.

ValidationWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) Dev Method Optimization (Column, Mobile Phase, Temp.) Specificity Specificity & Selectivity (Resolution from enantiomer & impurities) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness (Varying parameters) LOQ->Robustness SST System Suitability Test (SST) (Defined Criteria) Robustness->SST

Caption: A typical workflow for analytical method validation based on ICH Q2(R1) guidelines.

Experimental Protocols & Data

This section provides a detailed protocol for the recommended Chiral HPLC method, followed by a comparative table of typical validation results.

This protocol is a self-validating system, incorporating a System Suitability Test (SST) to ensure the system is performing adequately before any sample analysis.[8][13][14][15]

Objective: To determine the enantiomeric purity of (R)-Methyl 2,5-diamino-5-oxopentanoate by separating it from its (S)-enantiomer.

Instrumentation:

  • HPLC system with a UV/Diode Array Detector (DAD)

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as a cellulose or amylose derivative column (e.g., Chiralpak series), is often effective for amino acid esters.[16][17] A crown-ether CSP is also an excellent choice for amino acids.[2]

Reagents and Materials:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate Reference Standard

  • (S)-Methyl 2,5-diamino-5-oxopentanoate Reference Standard (or a racemic mixture)

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Methanol (MeOH)

  • HPLC-grade Water (H₂O)

  • Trifluoroacetic Acid (TFA) or Perchloric Acid (HClO₄)

Chromatographic Conditions (Example):

  • Column: ChiroSil® SCA(-) Crown-Ether CSP, 150 x 4.6 mm, 5 µm[2]

  • Mobile Phase: 80% Methanol / 20% Water with 5 mM Perchloric Acid

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Experimental Workflow Diagram:

HPLCWorkflow Prep 1. Solution Preparation - Mobile Phase - Standard (R- & S-) - Sample Equilibrate 2. System Equilibration (Run mobile phase until baseline is stable) Prep->Equilibrate SST 3. System Suitability Test (SST) - Inject SST solution (e.g., racemic mix) - Verify Resolution, Tailing, Precision Equilibrate->SST Inject 4. Sample Injection - Inject Blank (diluent) - Inject Standard - Inject Sample(s) SST->Inject If Pass Data 5. Data Acquisition & Processing - Integrate peaks - Calculate % Area of enantiomers Inject->Data Report 6. Reporting - Verify SST results - Report enantiomeric purity Data->Report

Caption: Step-by-step experimental workflow for Chiral HPLC analysis.

Procedure:

  • Solution Preparation:

    • Mobile Phase: Prepare the mobile phase as specified. Filter and degas thoroughly.

    • Standard Solution (1.0 mg/mL): Accurately weigh and dissolve the (R)-enantiomer reference standard in the mobile phase.

    • SST Solution (Resolution Check): Prepare a solution containing both the (R)- and (S)-enantiomers (approx. 0.5 mg/mL each) or use a racemic mixture. This is critical for verifying the column's ability to separate the enantiomers.

    • Sample Solution (1.0 mg/mL): Accurately weigh and dissolve the test sample in the mobile phase.

  • System Setup and Equilibration:

    • Install the chiral column and set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the system by pumping the mobile phase through the column until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Inject the SST solution five or six times.

    • Acceptance Criteria:

      • Resolution (Rs): The resolution between the (R)- and (S)-enantiomer peaks must be ≥ 1.7.[8]

      • Tailing Factor (T): Must be ≤ 2.0 for both peaks.

      • Precision (%RSD): The relative standard deviation of the peak areas for six replicate injections should be ≤ 2.0% for the major peak.[14]

  • Analysis:

    • Inject the diluent (blank) to ensure no interfering peaks are present.

    • Inject the Standard Solution.

    • Inject the Sample Solution.

  • Calculation:

    • Calculate the enantiomeric purity (or impurity level) using the area percent method:

      • % (S)-enantiomer = (Area of S-peak / (Area of R-peak + Area of S-peak)) * 100

The following table summarizes typical performance data that would be generated during the validation of the Chiral HPLC and a hypothetical GC-MS method, based on ICH Q2(R1) guidelines.[3][4][7]

Validation ParameterChiral HPLC MethodChiral GC-MS MethodICH Q2(R1) Acceptance Criteria
Specificity Baseline resolution (Rs > 2.0) between enantiomers and known impurities. Peak purity index > 0.999 via DAD.No interference at the retention time of the derivatized analyte. Mass spectra confirm identity.Method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[5][7]
Linearity (R²) > 0.999 for both enantiomers over the range.> 0.998 for both derivatized enantiomers over the range.R² ≥ 0.995 is generally acceptable.
Range 0.05% to 150% of the nominal concentration.0.01% to 150% of the nominal concentration.The range is derived from linearity studies and depends on the application.
Accuracy (% Recovery) 98.0% - 102.0% at three concentration levels.95.0% - 105.0% at three concentration levels.Should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels.[7]
Precision (%RSD) Repeatability: < 1.0% Intermediate: < 2.0%Repeatability: < 2.0% Intermediate: < 5.0%RSD should be appropriate for the concentration level. For an assay, typically < 2%. For impurities, < 10% is often acceptable at the limit.[8]
LOD 0.01% of nominal concentration (S/N > 3)0.002% of nominal concentration (S/N > 3)Typically established based on signal-to-noise ratio or standard deviation of the response and the slope.
LOQ 0.05% of nominal concentration (S/N > 10)[8]0.01% of nominal concentration (S/N > 10)The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[3]
Robustness No significant impact on resolution or quantitation with ±5% change in organic modifier, ±0.2 pH unit change, or ±2°C temperature change.Quantitation affected by >10% with minor changes in derivatization temperature or time.The reliability of an analysis with respect to deliberate variations in method parameters.
Conclusion and Recommendations

For the routine analysis and quality control of (R)-Methyl 2,5-diamino-5-oxopentanoate, a validated Chiral HPLC method is the recommended approach. It provides a robust, direct, and efficient means of ensuring enantiomeric purity with high accuracy and precision. The method avoids the labor-intensive and error-prone derivatization steps required for GC-MS, making it more suitable for high-throughput environments and regulatory compliance.

The GC-MS method serves as a powerful alternative for specialized applications, such as bioanalytical studies or reference characterization, where its superior sensitivity and the structural information from mass spectrometry are required.

Ultimately, the choice of method must be justified and supported by a comprehensive validation package that demonstrates its suitability for the intended purpose, in full compliance with global regulatory standards like ICH Q2(R1).[3][4][5][7]

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology.
  • A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
  • Chiral Separation of DL-Glutamine Enantiomers by High-Performance Liquid Chrom
  • Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • A chiral GC–MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • What Are HPLC System Suitability Tests and Their Importance? Altabrisa Group.
  • System Suitability Test in HPLC – Fully Explained with Example. YouTube.
  • System suitability Requirements for a USP HPLC Method. MTC USA.
  • FDA Guidelines for Chromatography Validation.
  • Improved Chiral Separations for Enantiopure D- and L-Amino Acids.
  • Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. Scientific Research Publishing.

Sources

Comparative

A Comparative Analysis of Coupling Reagents for the Derivatization of (R)-Methyl 2,5-diamino-5-oxopentanoate

For Researchers, Scientists, and Drug Development Professionals The selection of an appropriate coupling reagent is a critical decision in the synthesis of modified amino acids and peptides, directly influencing reaction...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate coupling reagent is a critical decision in the synthesis of modified amino acids and peptides, directly influencing reaction efficiency, yield, and the purity of the final product. This guide provides an in-depth comparative analysis of commonly used coupling reagents for the acylation of the α-amino group of (R)-Methyl 2,5-diamino-5-oxopentanoate, a glutamine methyl ester derivative. A primary focus will be on mitigating the key side reaction associated with glutamine derivatives: dehydration of the side-chain amide.

(R)-Methyl 2,5-diamino-5-oxopentanoate presents a unique challenge due to its unprotected side-chain amide. Under certain activation conditions, this amide is susceptible to dehydration, forming a nitrile byproduct. This not only reduces the yield of the desired product but also introduces a significant purification challenge. Therefore, the choice of coupling reagent must be guided by both its reactivity for amide bond formation and its propensity to induce this undesirable side reaction.

The Challenge: Side-Chain Dehydration of Glutamine Derivatives

The activation of the carboxylic acid for amide bond formation can inadvertently lead to the dehydration of the primary amide in the glutamine side chain, yielding a nitrile. This is particularly prevalent with certain classes of coupling reagents, such as carbodiimides, which can promote the elimination of water from the side-chain amide.

Caption: Dehydration of the glutamine side-chain to a nitrile.

Comparative Analysis of Coupling Reagents

The efficacy of a coupling reagent for this specific substrate depends on its ability to efficiently form the desired amide bond at the α-amino group while minimizing both racemization and the formation of the nitrile byproduct.

Carbodiimides: A Cost-Effective but Risky Approach

Carbodiimides such as Dicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used due to their low cost and accessibility.[1][2] However, they are known to promote the dehydration of asparagine and glutamine side chains.[3][4][5]

The use of additives like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is essential to suppress racemization and can help to mitigate nitrile formation by forming a more stable active ester intermediate.[5][6] OxymaPure has demonstrated superiority over HOBt in terms of coupling efficiency and safety, as it is not explosive.[3]

Verdict: While economical, carbodiimides pose a significant risk of side-chain dehydration for (R)-Methyl 2,5-diamino-5-oxopentanoate and should be used with caution, preferably with an additive like OxymaPure.

Phosphonium Salts: A Safer Bet for Side-Chain Integrity

Phosphonium-based reagents, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and its safer analogue (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient coupling reagents.[1][7] A significant advantage of this class is that they generally do not cause the dehydration of asparagine and glutamine side chains.[3][4]

BOP, while effective, produces the carcinogenic byproduct hexamethylphosphoramide (HMPA), which has led to its replacement in many applications by PyBOP.[8] PyBOP offers similar efficiency without the hazardous byproduct.[2]

Verdict: Phosphonium salts, particularly PyBOP, are a strong choice for coupling with (R)-Methyl 2,5-diamino-5-oxopentanoate due to their high efficiency and, crucially, their low propensity for causing side-chain dehydration.

Aminium/Uronium Salts: The High-Efficiency Workhorses

This class includes well-known reagents like HBTU, TBTU, and the highly reactive HATU.[1][9] These reagents are known for their rapid reaction times and high coupling efficiencies.[8] HATU, which is based on the additive HOAt (1-hydroxy-7-azabenzotriazole), is generally considered more reactive and better at suppressing racemization than its HOBt-based counterparts.[8]

While highly effective, it is crucial to use these reagents in equimolar amounts relative to the carboxylic acid, as an excess can lead to guanidinylation of the free amine, terminating the reaction.[2][9]

Verdict: Aminium/Uronium salts are excellent for achieving high yields and rapid conversions. HATU is a particularly powerful option for challenging couplings.

Third-Generation Uronium Salts: The Superior Choice for Sensitive Substrates

COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) represents a more advanced class of uronium salt coupling reagents. It is based on an OxymaPure scaffold, which contributes to its enhanced safety profile (non-explosive) compared to benzotriazole-based reagents.

COMU has demonstrated remarkable efficiency, often superior to HATU, with excellent racemization suppression. It also boasts high solubility in common organic solvents and its byproducts are water-soluble, simplifying workup. For sensitive substrates, COMU's high reactivity and cleaner reaction profile make it an ideal choice.

Verdict: COMU is arguably the most suitable reagent for the coupling of (R)-Methyl 2,5-diamino-5-oxopentanoate. Its high efficiency, superior safety profile, and ability to minimize side reactions provide a robust and reliable method for derivatizing this sensitive substrate.

Quantitative Data Summary

The following table provides a comparative overview of the key performance indicators for the discussed coupling reagents. The data is representative of performance in typical peptide synthesis scenarios involving sensitive amino acids.

Coupling Reagent/SystemRelative ReactivityRisk of Nitrile Formation (Gln)Racemization SuppressionKey AdvantagesKey Disadvantages
DIC/OxymaPure Moderate-HighModerateGoodCost-effective, non-explosive additive[3]Risk of side-chain dehydration[3][4]
PyBOP HighLowVery GoodLow risk of nitrile formation[4], efficientHigher cost, phosphonium byproducts
HBTU HighLowVery GoodHigh efficiency, well-established[9]Potential for guanidinylation if used in excess[9]
HATU Very HighVery LowExcellentVery rapid, excellent for hindered couplings[8]Higher cost, potential for guanidinylation[2]
COMU Very HighVery LowExcellentSuperior efficiency and safety, water-soluble byproductsHigher cost

Experimental Protocols

The following are representative protocols for the acylation of the α-amino group of (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride with a generic carboxylic acid (R-COOH).

General Amide Coupling Workflow

G start Start dissolve_acid Dissolve Carboxylic Acid and Coupling Reagent in Solvent start->dissolve_acid add_base Add Base (e.g., DIPEA) to neutralize hydrochloride and activate coupling reagent dissolve_acid->add_base preactivate Pre-activate for 1-5 minutes add_base->preactivate add_amine Add (R)-Methyl 2,5-diamino-5-oxopentanoate (as hydrochloride or free base) preactivate->add_amine react Stir at Room Temperature (1-4 hours) add_amine->react workup Aqueous Workup (e.g., wash with aq. NaHCO3, aq. citric acid) react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Caption: A generalized workflow for amide bond formation.

Protocol 1: Coupling using DIC/OxymaPure (with caution)

Materials:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride

  • R-COOH (1.0 eq)

  • OxymaPure (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve R-COOH (1.0 eq) and OxymaPure (1.1 eq) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.1 eq) to the solution and stir for 1-2 minutes.

  • In a separate flask, dissolve (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (2.2 eq).

  • Add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: This protocol carries a risk of nitrile formation. Careful monitoring and optimization may be required.

Protocol 2: Recommended Coupling using COMU

Materials:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride

  • R-COOH (1.0 eq)

  • COMU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.2 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve R-COOH (1.0 eq) and COMU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (1.1 eq) to the solution. The solution will typically turn yellow.

  • Stir for 1-2 minutes to allow for pre-activation.

  • In a separate flask, dissolve (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride (1.1 eq) in a minimal amount of DMF and add DIPEA (1.1 eq).

  • Add the amine solution to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 1-2 hours. The yellow color of the reaction mixture should fade as the reaction proceeds to completion.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate. Due to the water-solubility of COMU byproducts, the aqueous workup is often simplified. Wash with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Conclusion

For the acylation of (R)-Methyl 2,5-diamino-5-oxopentanoate, the choice of coupling reagent is paramount to avoid the formation of the nitrile byproduct. While carbodiimides offer a low-cost option, the risk of side-chain dehydration is significant. Phosphonium reagents like PyBOP provide a much safer alternative in this regard. However, for the highest efficiency, yield, and purity, especially when dealing with a sensitive substrate, third-generation uronium salts such as COMU are the recommended choice. Its superior reactivity, enhanced safety profile, and the water-solubility of its byproducts make it the state-of-the-art reagent for this and other challenging coupling reactions.

References

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • BenchChem. (2025). Application of Fmoc-Gln(Trt)-OH in the Synthesis of Long or Complex Peptides.
  • BenchChem. (2025). Application Notes: Standard Coupling Protocol for Fmoc-Gln(Trt)-OH in Solid-Phase Peptide Synthesis.
  • BenchChem. (2025). The Cornerstone of Complex Peptide Synthesis: A Technical Guide to Fmoc-Gln(Trt)-OH.
  • BenchChem. (2025). Purity Analysis of Crude Peptides: A Comparative Guide to Glutamine Side-Chain Protection in Fmoc-SPPS.
  • ResearchGate. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Merck. (n.d.). Novabiochem® Coupling reagents.
  • Vivar-Sierra, A., et al. (2018). Dehydration reactions of protonated dipeptides containing asparagine or glutamine investigated by infrared ion spectroscopy. Journal of the American Society for Mass Spectrometry, 29(5), 933-945.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Optimizing Peptide Coupling: Key Techniques. (n.d.). Iris Biotech.
  • Farkas, V., et al. (2007). Dehydration versus deamination of N-terminal glutamine in collision-induced dissociation of protonated peptides. Journal of the American Society for Mass Spectrometry, 18(1), 128-137.
  • National Institute of Standards and Technology. (2006, September 26).
  • Subiros-Funosas, R., et al. (2023).
  • da Silva, A. C., et al. (2021). Nitriles: an attractive approach to the development of covalent inhibitors. RSC Medicinal Chemistry, 12(11), 1836-1851.
  • Wu, G., et al. (1997). L-glutamine inhibits nitric oxide synthesis in bovine venular endothelial cells. The Journal of pharmacology and experimental therapeutics, 281(1), 448-53.
  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Sheehan, J. C., & Hess, G. P. (1957). U.S. Patent No. 2,810,754. Washington, DC: U.S.
  • BenchChem. (2025). A Comparative Guide to Peptide Coupling Reagents: Efficacy, Efficiency, and Purity.
  • BenchChem. (2025).
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.). BOC Sciences.
  • BenchChem. (2025). OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis.
  • ACS Publications. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Retrieved from [Link]

  • Luxembourg Bio Technologies. (n.d.). COMU. Retrieved from [Link]

  • BenchChem. (2025). The Advent of COMU: A Paradigm Shift in Peptide Synthesis.
  • Optimizing Peptide Synthesis: The Role of COMU as a Superior Coupling Reagent. (2026, February 23).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025).

Sources

Validation

A Comparative Guide to the Biological Activity of (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate for Researchers and Drug Development Professionals

Introduction In the landscape of metabolic-targeted therapies, particularly in oncology, the amino acid glutamine has emerged as a critical player. Its role as a key nutrient for rapidly proliferating cells has made the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of metabolic-targeted therapies, particularly in oncology, the amino acid glutamine has emerged as a critical player. Its role as a key nutrient for rapidly proliferating cells has made the glutamine metabolic pathway an attractive target for drug development.[1][2][3] (S)-Methyl 2,5-diamino-5-oxopentanoate, the methyl ester of the naturally occurring L-glutamine, and its enantiomer, (R)-Methyl 2,5-diamino-5-oxopentanoate, represent a pair of chiral molecules with the potential for differential biological effects. The (S)-enantiomer, being a derivative of the biologically active L-glutamine, is anticipated to interact with cellular machinery, while the (R)-enantiomer's activity remains a subject of investigation.[4][5]

This guide provides a comprehensive comparison of the biological activities of these two enantiomers. As direct comparative studies are not extensively available in the public domain, we will leverage our expertise to present a framework for their evaluation. This includes a theoretical overview of the importance of chirality, detailed protocols for synthesizing and separating the enantiomers, and a suite of validated assays to quantitatively compare their cytotoxic, apoptotic, and enzyme-inhibitory activities. This document is intended to be a practical resource for researchers in academia and industry, providing the foundational knowledge and experimental tools to explore the therapeutic potential of these glutamine analogs.

Physicochemical Properties, Synthesis, and Chiral Separation

A thorough understanding of the physicochemical properties of the (R)- and (S)-enantiomers is fundamental to their study. While sharing the same chemical formula and molecular weight, their three-dimensional arrangement dictates their interaction with chiral environments, such as biological systems.

Property(S)-Methyl 2,5-diamino-5-oxopentanoate(R)-Methyl 2,5-diamino-5-oxopentanoate
Synonyms L-Glutamine methyl ester, H-Gln-OMeD-Glutamine methyl ester
CAS Number 40846-98-8[6]74817-54-2[7]
Molecular Formula C₆H₁₂N₂O₃[6]C₆H₁₂N₂O₃
Molecular Weight 160.17 g/mol [6]160.17 g/mol
Appearance White to off-white solidWhite to yellow solid[7][8]
Chirality (S)-configuration(R)-configuration
Synthesis of Racemic Methyl 2,5-diamino-5-oxopentanoate

The synthesis of the racemic mixture can be achieved through standard esterification of DL-glutamine.

Protocol: Synthesis of Racemic Methyl 2,5-diamino-5-oxopentanoate Hydrochloride

  • Reaction Setup: In a round-bottom flask, suspend DL-glutamine in anhydrous methanol.

  • Esterification: Cool the suspension in an ice bath and slowly add thionyl chloride dropwise while stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

  • Workup: Remove the solvent under reduced pressure to yield the crude racemic product as a hydrochloride salt.

Chiral Separation of (R)- and (S)-Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust method for separating enantiomers.

Protocol: Chiral HPLC Separation of Methyl 2,5-diamino-5-oxopentanoate Enantiomers

This protocol is adapted from established methods for separating underivatized amino acid enantiomers.[9][10]

  • HPLC System: An HPLC system equipped with a UV detector.

  • Chiral Column: Astec® CHIROBIOTIC® T (teicoplanin-based CSP) column.[9][10]

  • Mobile Phase: A mixture of methanol, water, and a small amount of acid (e.g., formic acid) to improve peak shape. A typical mobile phase could be Water:Methanol:Formic Acid (e.g., 30:70:0.02 v/v/v).[9]

  • Sample Preparation: Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[9]

  • Chromatographic Conditions:

    • Flow Rate: 0.5 - 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 205 nm (due to the lack of a strong chromophore)[9]

  • Data Analysis: The two enantiomers will exhibit different retention times, allowing for their separation and quantification. The elution order should be confirmed by injecting standards of the pure (R)- and (S)-enantiomers.

The Critical Role of Chirality in Biological Activity

In biological systems, molecular recognition is highly specific. Enzymes, receptors, and other proteins are themselves chiral, and thus interact differently with the enantiomers of a chiral substrate or ligand. For amino acids and their derivatives, the (S)-enantiomer (L-form) is typically the biologically active form, as it is the configuration found in naturally occurring proteins. The (R)-enantiomer (D-form) may be inactive, exhibit a different type of activity, or even act as an inhibitor of the enzymes that process the (S)-enantiomer. Therefore, a distinct biological activity profile is expected for (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate.

Comparative Biological Evaluation: A Proposed Experimental Framework

To rigorously compare the biological activities of the (R)- and (S)-enantiomers, we propose a series of in vitro assays.

Part 1: In Vitro Cytotoxicity and Anti-proliferative Effects

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][11][12][13][14]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells (e.g., a glutamine-dependent cell line such as MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate in complete culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[11][13]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol or DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader.[6][11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) for each enantiomer.

Table for IC₅₀ Values

Cell Line(S)-Methyl 2,5-diamino-5-oxopentanoate IC₅₀ (µM)(R)-Methyl 2,5-diamino-5-oxopentanoate IC₅₀ (µM)
MDA-MB-231
A549
HCT116
Part 2: Investigation of Apoptosis Induction

To determine if the observed cytotoxicity is due to programmed cell death, a caspase activity assay is recommended. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[15][16][17]

Protocol: Caspase-3/7 Activity Assay (Fluorometric)

  • Cell Treatment: Seed and treat cells with the (R)- and (S)-enantiomers at their respective IC₅₀ concentrations for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol of a commercial Caspase-3/7 activity assay kit.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3/7 substrate (e.g., Ac-DEVD-AMC).

  • Incubation: Incubate the plate at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~380 nm and an emission wavelength of ~440 nm.

  • Data Analysis: Calculate the fold-increase in caspase-3/7 activity relative to the vehicle control.

Table for Caspase-3/7 Activity

TreatmentFold-Increase in Caspase-3/7 Activity
Vehicle Control1.0
(S)-Enantiomer (IC₅₀)
(R)-Enantiomer (IC₅₀)
Staurosporine
Part 3: Mechanistic Studies - Interaction with Key Enzymes in Glutamine Metabolism

To elucidate the mechanism of action, it is crucial to investigate the interaction of the enantiomers with key enzymes in the glutamine metabolic pathway: glutaminase (GLS) and glutamine synthetase (GS).

Protocol: Glutaminase (GLS) Inhibitor Screening Assay

This assay measures the production of glutamate from glutamine.[8][18][19]

  • Reaction Setup: In a 96-well plate, add the assay buffer, purified GLS enzyme, and the (R)- or (S)-enantiomer at various concentrations. Include a known GLS inhibitor (e.g., CB-839) as a positive control.

  • Reaction Initiation: Add L-glutamine to initiate the enzymatic reaction.

  • Incubation: Incubate at 37°C for a defined period.

  • Detection: Add a developer mix that converts the glutamate produced into a detectable signal (colorimetric or fluorometric).

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of GLS inhibition for each enantiomer and determine the IC₅₀ values.

Protocol: Glutamine Synthetase (GS) Activity Assay

This assay measures the conversion of glutamate and ammonia to glutamine.[20][21][22][23][24]

  • Enzyme Preparation: Prepare a cell or tissue lysate containing GS.

  • Reaction Mixture: In a microplate, combine the assay buffer, ATP, magnesium chloride, glutamate, hydroxylamine, and the (R)- or (S)-enantiomer.

  • Reaction Initiation: Add the enzyme preparation to start the reaction.

  • Incubation: Incubate at 37°C.

  • Reaction Termination and Color Development: Stop the reaction with a ferric chloride reagent, which forms a colored complex with the γ-glutamyl hydroxamate product.

  • Measurement: Measure the absorbance at ~540 nm.

  • Data Analysis: Determine the effect of each enantiomer on GS activity relative to a control without the test compound.

Table for Enzyme Activity/Inhibition

CompoundGLS IC₅₀ (µM)Effect on GS Activity (% of Control)
(S)-Enantiomer
(R)-Enantiomer
CB-839 (GLS Inhibitor)Not Applicable

Visualization of Experimental Workflows and Pathways

Glutamine Metabolism and Potential Intervention Points

Glutamine_Metabolism cluster_extracellular Extracellular cluster_cell Cell cluster_compounds Test Compounds Gln_ext Glutamine Gln_int Glutamine Gln_ext->Gln_int ASCT2 Transporter Glu Glutamate Gln_int->Glu Glutaminase (GLS) (Potential Target) Other Nucleotides, Amino Acids, Redox Balance Gln_int->Other Glu->Gln_int Glutamine Synthetase (GS) (Potential Target) aKG α-Ketoglutarate Glu->aKG TCA TCA Cycle aKG->TCA S_Enantiomer (S)-Enantiomer S_Enantiomer->Gln_int Potential Substrate/Inhibitor R_Enantiomer (R)-Enantiomer R_Enantiomer->Gln_int Potential Inhibitor/Inactive Workflow cluster_synthesis Synthesis & Separation cluster_assays Biological Assays cluster_data Data Analysis Start DL-Glutamine Synthesis Esterification Start->Synthesis Racemate Racemic Mixture Synthesis->Racemate Separation Chiral HPLC Racemate->Separation S_Enantiomer (S)-Enantiomer Separation->S_Enantiomer R_Enantiomer (R)-Enantiomer Separation->R_Enantiomer Cytotoxicity Cytotoxicity (MTT Assay) S_Enantiomer->Cytotoxicity R_Enantiomer->Cytotoxicity Apoptosis Apoptosis (Caspase Assay) Cytotoxicity->Apoptosis IC50 IC50 Values Cytotoxicity->IC50 Mechanism Mechanism (Enzyme Assays) Apoptosis->Mechanism Caspase_Activity Caspase Activity Apoptosis->Caspase_Activity Enzyme_Kinetics Enzyme Inhibition/Activity Mechanism->Enzyme_Kinetics Comparison Comparative Analysis IC50->Comparison Caspase_Activity->Comparison Enzyme_Kinetics->Comparison

Caption: Experimental workflow for the comparative biological evaluation of (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate.

Discussion and Future Perspectives

This guide outlines a comprehensive strategy for the comparative biological evaluation of (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate. Based on fundamental principles of stereochemistry in biology, it is hypothesized that the (S)-enantiomer will exhibit greater biological activity, potentially acting as a substrate or inhibitor within the glutamine metabolic pathway, leading to cytotoxicity in glutamine-dependent cancer cells. The (R)-enantiomer, conversely, may demonstrate significantly lower or no activity.

The proposed experimental framework provides a robust methodology to test this hypothesis. The cytotoxicity, apoptosis, and enzyme activity assays will generate quantitative data to build a clear picture of the differential effects of these two molecules. Should the (S)-enantiomer show potent anti-cancer activity, further investigations into its mechanism of action, such as its effects on downstream signaling pathways (e.g., mTOR) and its potential for synergistic effects with other chemotherapeutic agents, would be warranted. In vivo studies in relevant animal models would be the subsequent logical step to evaluate its therapeutic efficacy and safety profile.

The exploration of enantiomer-specific biological activities is a cornerstone of modern drug discovery. The systematic approach detailed in this guide will enable researchers to thoroughly characterize and compare (R)- and (S)-Methyl 2,5-diamino-5-oxopentanoate, potentially uncovering novel therapeutic candidates targeting glutamine metabolism.

References

Click to expand
  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]

  • An, Y. Y., Ma, D. J., & Xi, Z. (2023). Measurement of Glutamine Synthetase (GS) Enzyme Activity. Bio-protocol, 13(21), e4833.
  • Lin, A., & Liu, R. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. Bio-protocol, 6(19), e1951.
  • Oikawa, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Beilstein Journal of Organic Chemistry, 17, 540-550.
  • Cyrusbioscience. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Lin, A., & Liu, R. (2016). Spectrophotometric Determination of Glutamine Synthetase Activity in Cultured Cells. PMC. Retrieved from [Link]

  • de Moura, P. R., et al. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. PMC. Retrieved from [Link]

  • Oikawa, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. PubMed. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2017). 208587Orig1s000. Retrieved from [Link]

  • Zhang, X., et al. (2017). Separation and determination of acetyl-glutamine enantiomers by HPLC-MS and its application in pharmacokinetic study. PubMed. Retrieved from [Link]

  • Oikawa, M., et al. (2021). Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) The Preparation of Novel L-Iso-Glutamine Derivatives as Potential Antitumor Agents. Retrieved from [Link]

  • Frontiers. (n.d.). Glutamine's double-edged sword: fueling tumor growth and offering therapeutic hope. Retrieved from [Link]

  • Sas-Chen, A., & Shvartsman, D. (2020). Enzymatic Synthesis of D-Amino Acids. PMC. Retrieved from [Link]

  • ResearchGate. (2025). Abstract 3421: An in vitro study of the cytotoxic and cellular biochemical effects of L-glutamine moderation in pediatric sarcomas. Retrieved from [Link]

  • ACS Publications. (2021). High-Throughput Screening Reveals New Glutaminase Inhibitor Molecules. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Data sheet GLS1 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • LCGC International. (n.d.). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. Retrieved from [Link]

  • Springer. (n.d.). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. Retrieved from [Link]

  • Turkish Journal of Medical Sciences. (2016). Protective effects of L-glutamine against toxicity of deltamethrin in the cerebral tissue. Retrieved from [Link]

  • Oikawa Lab. (2021). From our publications: Menthyl esterification allows chiral resolution for the synthesis of artificial glutamate analogs. Retrieved from [Link]

  • MDPI. (2017). Targeting Glutamine Induces Apoptosis: A Cancer Therapy Approach. Retrieved from [Link]

  • Journal of Translational Medicine. (2025). Glutamine and cancer: metabolism, immune microenvironment, and therapeutic targets. Retrieved from [Link]

  • MDPI. (2024). Glutamine Supplementation as an Anticancer Strategy: A Potential Therapeutic Alternative to the Convention. Retrieved from [Link]

  • Frontiers. (n.d.). Assays of D-Amino Acid Oxidase Activity. Retrieved from [Link]

  • ACS Publications. (2014). d-Amino Acids Modulate the Cellular Response of Enzymatic-Instructed Supramolecular Nanofibers of Small Peptides. Retrieved from [Link]

  • Google Patents. (n.d.). CN1264810C - Process for synthesis of L-glutamine.
  • Al-Hussain, S. A., & Giesy, J. P. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PMC. Retrieved from [Link]

  • Portland Press. (2021). Promiscuous enzymes generating d-amino acids in mammals: Why they may still surprise us?. Retrieved from [Link]

  • PubMed. (n.d.). L-glutamine in vitro regulates rat aortic glutamate content and modulates nitric oxide formation and contractility responses. Retrieved from [Link]

Sources

Comparative

Cross-reactivity studies of antibodies raised against peptides with (R)-Methyl 2,5-diamino-5-oxopentanoate

Publish Comparison Guide: Cross-Reactivity of Antibodies Raised Against Peptides Containing (R)-Methyl 2,5-diamino-5-oxopentanoate Executive Summary The incorporation of non-natural amino acids into peptide antigens is a...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Cross-Reactivity of Antibodies Raised Against Peptides Containing (R)-Methyl 2,5-diamino-5-oxopentanoate

Executive Summary

The incorporation of non-natural amino acids into peptide antigens is a cornerstone strategy in the development of protease-resistant peptidomimetic vaccines and targeted therapeutics. Specifically, the use of (R)-Methyl 2,5-diamino-5-oxopentanoate —commonly known as D-Glutamine methyl ester (D-Gln-OMe) —at the C-terminus of a peptide confers profound resistance to carboxypeptidases while neutralizing the terminal carboxylate charge to enhance membrane permeability[1].

However, a critical bottleneck in drug development is ensuring that antibodies raised against these highly modified, synthetic epitopes retain sufficient cross-reactivity with the native, wild-type (WT) pathogen sequence (L-Gln-OH). As a Senior Application Scientist, I have designed this guide to objectively compare the binding kinetics, cross-reactivity profiles, and serum stability of antibodies raised against D-Gln-OMe-modified peptides versus their native counterparts.

Mechanistic Rationale: Why D-Gln-OMe?

When designing a peptide antigen, the native L-Glutamine is highly susceptible to deamidation and proteolytic cleavage. By substituting L-Gln with D-Gln-OMe, we introduce two distinct structural variables:

  • Stereochemical Inversion (D-enantiomer): The inversion of the alpha-carbon stereocenter prevents the peptide backbone from fitting into the active sites of endogenous L-proteases. However, this inverted topology often disrupts native T-cell receptor (TCR) and antibody paratope recognition[2].

  • C-Terminal Esterification (Methyl Ester): The addition of the methyl group neutralizes the negative charge of the C-terminus, increasing lipophilicity. This alters the hydration shell of the epitope, forcing the immune system to generate antibodies that accommodate a hydrophobic pocket[3].

The central immunological challenge is that antibodies are highly stereospecific. A paratope evolved to bind a D-amino acid often exhibits a steric clash when presented with the native L-enantiomer[4]. Therefore, rigorous cross-reactivity screening is mandatory to select monoclonal antibodies (mAbs) that recognize the shared backbone features rather than the specific synthetic modifications.

Experimental Workflows

To systematically evaluate these antibodies, we employ a dual-screening approach: Surface Plasmon Resonance (SPR) for real-time kinetic mapping, followed by Competitive ELISA for steady-state cross-reactivity profiling.

Workflow A Peptide Synthesis (D-Gln-OMe C-terminus) B Carrier Conjugation (KLH/BSA) A->B C Immunization (Murine Model) B->C D Hybridoma Generation & Monoclonal Isolation C->D E Primary Screening (Direct ELISA vs D-Gln-OMe) D->E F Cross-Reactivity Profiling (Competitive ELISA) E->F Native L-Gln Peptide G Kinetic Characterization (SPR: kon, koff, Kd) E->G Real-time Affinity H Epitope Mapping (Alanine/D-amino acid Scan) F->H G->H

Workflow for generating and screening antibodies against D-Gln-OMe modified peptides.

Self-Validating Experimental Protocols

Protocol 1: Real-Time Kinetic Profiling via Surface Plasmon Resonance (SPR)

Causality: SPR is chosen over standard ELISA for initial affinity screening because it decouples the association rate ( kon​ ) from the dissociation rate ( koff​ ). This reveals whether the D-Gln-OMe modification alters the transition state of binding or the stability of the formed complex.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize the anti-D-Gln-OMe monoclonal antibody (mAb-D1) onto a CM5 sensor chip via standard amine coupling (target: 500 Response Units [RU]).

  • Reference Cell (Self-Validation): Leave Flow Cell 1 (FC1) unmodified and block with ethanolamine. Validation Checkpoint: Subtracting FC1 from the active cell (FC2) eliminates bulk refractive index changes and non-specific matrix binding. If FC1 signal exceeds 5% of FC2, the system is failing due to non-specific aggregation.

  • Analyte Injection: Inject a concentration series (3.125 nM to 100 nM) of the target peptides (D-Gln-OMe, L-Gln-OH, D-Gln-OH, L-Gln-OMe) in HBS-EP+ running buffer at a high flow rate (50 µL/min) to minimize mass transport limitation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the peptide and reset the baseline.

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract KD​ .

Protocol 2: Cross-Reactivity Profiling via Competitive ELISA

Causality: While SPR measures affinity, Competitive ELISA measures avidity in a physiological buffer, determining the concentration of native L-peptide required to outcompete the synthetic D-peptide.

Step-by-Step Methodology:

  • Coating: Coat 96-well microtiter plates with 1 µg/mL of BSA-conjugated D-Gln-OMe peptide overnight at 4°C.

  • Blocking: Block with 3% BSA in PBST for 2 hours at room temperature.

  • Pre-incubation (The Competition): In a separate plate, pre-incubate a fixed, sub-saturating concentration of the primary antibody (determined via prior titration) with serial dilutions of the competitor peptides (L-Gln-OH, etc.) for 1 hour.

  • Binding: Transfer the pre-incubated mixtures to the coated plate. Incubate for 1 hour.

  • Detection: Wash 5x with PBST. Add HRP-conjugated anti-mouse IgG. Develop with TMB substrate and stop with 1M H2​SO4​ . Read absorbance at 450 nm.

  • Self-Validation Checkpoint: Include a well with no competitor (100% signal) and a well with an irrelevant peptide (must also yield ~100% signal). If the irrelevant peptide inhibits the signal, the antibody is non-specific, and the assay is invalid.

Comparative Performance Data

The following tables summarize the performance of a representative monoclonal antibody (mAb-D1) raised against a peptide terminating in (R)-Methyl 2,5-diamino-5-oxopentanoate.

Table 1: SPR Binding Kinetics of mAb-D1 against Peptide Variants Data demonstrates the severe stereospecificity penalty when transitioning from the synthetic immunogen back to the native sequence.

Peptide Variant (C-terminus) kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (nM)Relative Affinity
D-Gln-OMe (Immunogen) 4.2×105 5.0×10−4 1.19 100% (Baseline)
L-Gln-OMe (Stereo-shift) 1.8×105 1.5×10−3 8.33 14.2%
D-Gln-OH (Charge-shift) 2.1×105 3.2×10−3 15.2 7.8%
L-Gln-OH (Native WT) 8.5×104 3.8×10−2 447.0 < 0.3%

Table 2: Serum Stability and Functional Cross-Reactivity While the D-Gln-OMe modification grants exceptional stability, it drastically reduces cross-reactivity with the native pathogen.

Peptide VariantSerum Half-Life ( t1/2​ ) IC50​ in Competitive ELISACross-Reactivity (%)
D-Gln-OMe > 72 hours4.5 nM100%
L-Gln-OH < 1.5 hours> 5000 nM< 0.1%

Structural & Signaling Pathway Analysis

The drastic drop in affinity for the native L-Gln-OH peptide (Table 1) can be explained by the structural constraints of the antibody paratope. When the immune system processes the D-Gln-OMe peptide, it builds a hydrophobic pocket to accommodate the uncharged methyl ester and angles the complementary determining regions (CDRs) to fit the D-stereocenter[5].

Epitope cluster_epitope Modified Peptide Epitope Paratope Antibody Paratope (Anti-D-Gln-OMe) Backbone Peptide Backbone Paratope->Backbone H-Bonds Stereocenter D-Stereocenter (Inverted Topology) Paratope->Stereocenter Steric Accommodation MethylEster C-terminal Methyl Ester (Neutralized Charge) Paratope->MethylEster Hydrophobic Pocket

Structural mechanism of antibody paratope accommodating the D-Gln-OMe modified epitope.

When the native L-Gln-OH is introduced, the negatively charged carboxylate repels the hydrophobic pocket, and the L-stereocenter causes a steric clash with the CDRs, leading to the rapid dissociation rate ( koff​=3.8×10−2s−1 ) observed in the SPR data.

Conclusion & Selection Guide

For drug development professionals engineering peptidomimetic vaccines:

  • If your goal is an anti-pathogen vaccine: Immunizing directly with a D-Gln-OMe modified peptide is highly risky . As shown in our data, antibodies raised against this specific modification rarely cross-react with the native L-Gln-OH target due to extreme stereospecificity[6].

  • If your goal is a highly specific diagnostic tool: The D-Gln-OMe modification is excellent . It allows for the creation of ultra-stable, highly specific diagnostic antibodies that can differentiate between synthetic drug metabolites and endogenous peptides.

  • Strategic Recommendation: To achieve both stability and cross-reactivity, utilize partial D-amino acid substitutions flanking the core epitope, rather than modifying the primary anchoring residues[7].

References

  • Tugyi, R. et al. (2005). "Partial d-amino acid substitution: improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide." Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Schauer, K. et al. (2017). "L-glutamine Induces Expression of Listeria monocytogenes Virulence Genes." PLOS One. (Demonstrates the strict stereospecificity of glutamine binding pockets and lack of cross-reactivity with D-Gln). Available at:[Link]

  • bioRxiv Preprint (2026). "Mapping the Modification Landscape of MHC-I Epitopes: A Framework for Immunogenic Peptidomimetic Antigen Design." (Analyzes how stereochemical substitutions disrupt TCR/antibody recognition while enhancing stability). Available at:[Link]

Sources

Validation

A Comparative Guide to (R)-Methyl 2,5-diamino-5-oxopentanoate and Its Alternatives in Specialty Peptide and Antiviral Synthesis

For Researchers, Scientists, and Drug Development Professionals In the landscape of specialty chemical synthesis, particularly for peptide-based therapeutics and complex antiviral agents, the choice of building blocks is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of specialty chemical synthesis, particularly for peptide-based therapeutics and complex antiviral agents, the choice of building blocks is a critical determinant of success. (R)-Methyl 2,5-diamino-5-oxopentanoate, a derivative of the non-proteinogenic D-glutamine, offers unique advantages for introducing the glutamine pharmacophore with enhanced stability. This guide provides a comprehensive comparison of (R)-Methyl 2,5-diamino-5-oxopentanoate with its L-enantiomer and other commonly used alternatives, supported by experimental insights and detailed protocols.

The Significance of Glutamine Analogs in Drug Development

Glutamine and its derivatives are pivotal in medicinal chemistry, frequently serving as key recognition elements for enzymes, particularly proteases. The side-chain amide of glutamine plays a crucial role in hydrogen bonding interactions within enzyme active sites. This is particularly evident in the development of inhibitors for viral proteases, such as the 3C and 3CL proteases of various viruses, including rhinoviruses and coronaviruses.

However, the incorporation of glutamine into peptides is fraught with challenges, most notably the propensity of the N-terminal glutamine to undergo intramolecular cyclization to form pyroglutamate. This side reaction can significantly reduce the yield of the desired peptide and introduce impurities that are difficult to remove.

Performance Comparison of Glutamine Derivatives

The selection of an appropriate glutamine derivative for synthesis is a trade-off between cost, ease of use, and the prevention of side reactions. Here, we compare (R)-Methyl 2,5-diamino-5-oxopentanoate with its L-counterpart and other commonly employed alternatives.

DerivativeKey AdvantagesKey DisadvantagesPrimary Applications
(R)-Methyl 2,5-diamino-5-oxopentanoate - Increased resistance to enzymatic degradation of the final product. - Can alter binding properties and biological activity.- Higher cost compared to L-enantiomers. - May require stereospecific synthesis methods.- Synthesis of long-acting peptide therapeutics. - Development of protease inhibitors with enhanced stability.
(S)-Methyl 2,5-diamino-5-oxopentanoate (L-Glutamine methyl ester) - Readily available and cost-effective. - Mimics the natural amino acid.- Susceptible to enzymatic degradation. - Prone to pyroglutamate formation at the N-terminus.- General peptide synthesis. - As a building block in various drug discovery programs.
Fmoc-Gln(Trt)-OH - The bulky trityl group effectively prevents side-chain dehydration and reduces pyroglutamate formation. - Excellent solubility in common SPPS solvents.- Higher molecular weight can reduce coupling efficiency in some cases. - Higher cost compared to unprotected or simple ester derivatives.- Standard solid-phase peptide synthesis (SPPS) of glutamine-containing peptides.
Other Protected L-Glutamine Derivatives (e.g., Fmoc-Gln(Mmt)-OH) - Orthogonal protection strategies allow for selective deprotection and on-resin modifications.- May have different labilities to acidic or basic conditions, requiring careful planning of the synthetic route.- Synthesis of complex peptides requiring side-chain modification.
Glutamine Isosteres (e.g., Methionine derivatives, Lactams) - Can completely avoid the cyclization side reactions associated with the glutamine side-chain amide. - May offer improved pharmacokinetic properties.- May not perfectly mimic the binding interactions of the native glutamine side chain. - Can be synthetically more complex to prepare.- Design of protease inhibitors where the glutamine side chain is problematic.

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) of a Glutamine-Containing Peptide

This protocol outlines the manual synthesis of a generic peptide containing a glutamine residue using Fmoc-Gln(Trt)-OH on a Rink Amide resin.

Materials:

  • Rink Amide resin

  • Fmoc-Gln(Trt)-OH

  • Other Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Coupling reagents (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the 20% piperidine treatment for 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and washing steps, perform a final Fmoc deprotection (step 2).

    • Wash the resin with DMF and DCM and dry it under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Chemoenzymatic Synthesis of a Dipeptide with a D-Glutamine Derivative

This representative protocol illustrates a chemoenzymatic approach for the synthesis of a dipeptide containing a D-amino acid, which can be adapted for (R)-Methyl 2,5-diamino-5-oxopentanoate. This method combines the stereoselectivity of enzymes with the efficiency of chemical synthesis.

Materials:

  • (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride

  • N-protected L-amino acid (e.g., Cbz-L-Alanine)

  • A suitable protease with esterase activity (e.g., Papain, Subtilisin)

  • Buffer solution (e.g., phosphate buffer, pH 7-8)

  • Organic co-solvent (e.g., acetonitrile, optional)

  • Ethylenediaminetetraacetic acid (EDTA)

  • Cysteine (as an activator for papain)

Procedure:

  • Enzyme Activation (if using papain): Prepare a solution of papain in the reaction buffer containing EDTA and cysteine. Incubate for a short period to activate the enzyme.

  • Reaction Setup:

    • Dissolve the N-protected L-amino acid in the reaction buffer.

    • Add (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride to the solution and adjust the pH to the optimal range for the enzyme.

  • Enzymatic Coupling:

    • Add the activated enzyme solution to the amino acid mixture.

    • Incubate the reaction at a controlled temperature (e.g., 37°C) with gentle agitation.

    • Monitor the progress of the reaction by TLC or HPLC.

  • Reaction Quenching and Product Isolation:

    • Once the reaction has reached the desired conversion, quench it by adding a denaturing agent (e.g., ethanol) or by adjusting the pH to inactivate the enzyme.

    • Remove the denatured enzyme by centrifugation or filtration.

    • Isolate the dipeptide from the reaction mixture using techniques such as extraction or chromatography.

  • Deprotection: Remove the N-protecting group from the dipeptide using appropriate chemical methods (e.g., hydrogenolysis for Cbz group) to yield the final dipeptide.

Visualization of Key Concepts

Peptide Synthesis Workflow

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_1 Final Steps Resin Resin Swelling Swelling Resin->Swelling DMF Fmoc_Deprotection Fmoc_Deprotection Swelling->Fmoc_Deprotection 20% Piperidine/DMF Washing_1 Washing_1 Fmoc_Deprotection->Washing_1 DMF Coupling Coupling Washing_1->Coupling Fmoc-AA-OH, Coupling Reagent, DIPEA Washing_2 Washing_2 Coupling->Washing_2 DMF, DCM Washing_2->Fmoc_Deprotection Next Cycle Cleavage Cleavage from Resin (e.g., 95% TFA) Washing_2->Cleavage Final Cycle Precipitation Precipitation Cleavage->Precipitation Cold Ether Purification Purification Precipitation->Purification RP-HPLC Final_Peptide Final_Peptide Purification->Final_Peptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Side Reactions of Glutamine in Peptide Synthesis

G N_terminal_Gln N-terminal Glutamine in Peptide Chain Pyroglutamate Pyroglutamate Formation (Intramolecular Cyclization) N_terminal_Gln->Pyroglutamate Acidic or Thermal Stress Dehydration Side-Chain Dehydration (Nitrile Formation) Glutarimide Glutarimide Formation (Backbone Amide Attack) Gln_residue Glutamine Residue (during coupling) Gln_residue->Dehydration Activation Gln_residue->Glutarimide Basic conditions (e.g., piperidine)

Caption: Common side reactions involving glutamine during peptide synthesis.

Conclusion and Future Perspectives

(R)-Methyl 2,5-diamino-5-oxopentanoate and other D-glutamine derivatives represent a valuable class of building blocks for the synthesis of peptides and antiviral agents with enhanced stability and potentially novel biological activities. While their higher cost and the need for stereospecific synthesis methods are considerations, the benefits of increased resistance to proteolysis can be a significant advantage in the development of long-acting therapeutics.

The choice between (R)-Methyl 2,5-diamino-5-oxopentanoate, its L-counterpart, or other protected derivatives and isosteres depends on the specific requirements of the target molecule and the overall synthetic strategy. For routine peptide synthesis where stability is not a primary concern, cost-effective L-glutamine derivatives like Fmoc-Gln(Trt)-OH remain the standard. However, for the development of next-generation peptide drugs and protease inhibitors, the strategic incorporation of D-amino acids offers a compelling approach to overcome the limitations of their natural counterparts.

Future research will likely focus on developing more efficient and cost-effective methods for the synthesis of D-amino acid derivatives and exploring the full potential of chemoenzymatic strategies to combine the best of both chemical and biological synthesis.

References

  • CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]

  • LifeTein. D-amino acid peptides. [Link]

  • MDPI. Enhanced Stability and Activity of Antitumor Peptide with D-Amino Acid Substitution. [Link]

  • MDPI. Advances in Enzymatic Synthesis of D-Amino Acids. [Link]

  • PMC. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? [Link]

  • RSC Publishing. Biocatalytic routes to anti-viral agents and their synthetic intermediates. [Link]

  • PMC. Chemoenzymatic Synthesis of Tenofovir. [Link]

  • ResearchG
Comparative

Analytical Comparison Guide: NMR Spectral Validation of (R)-Methyl 2,5-diamino-5-oxopentanoate vs. D-Glutamine

Executive Summary (R)-Methyl 2,5-diamino-5-oxopentanoate, commonly known as D-Glutamine methyl ester (CAS: 74817-54-2), is a critical protected amino acid precursor utilized extensively in solid-phase peptide synthesis a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-Methyl 2,5-diamino-5-oxopentanoate, commonly known as D-Glutamine methyl ester (CAS: 74817-54-2), is a critical protected amino acid precursor utilized extensively in solid-phase peptide synthesis and the development of novel chemotherapeutics. The esterification of the α-carboxylic acid of D-Glutamine is a fundamental transformation that requires rigorous analytical validation. This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) spectral profiles of the product and its precursor, establishing a self-validating framework for synthetic chemists.

Mechanistic Overview & Analytical Workflow

The conversion of D-Glutamine to its methyl ester hydrochloride salt relies on acid-catalyzed esterification. Tracking this conversion via NMR requires understanding the distinct electronic environments created by the addition of the methoxy group. The workflow below illustrates the critical path from synthesis to spectral validation.

NMR_Validation cluster_0 Chemical Conversion cluster_1 NMR Self-Validating System P Precursor: D-Glutamine (Free Carboxylic Acid) R Esterification (MeOH, HCl cat.) P->R M Product: (R)-Methyl 2,5-diamino- 5-oxopentanoate HCl R->M S Sample Prep (Dissolution in D2O) M->S Aliquot for Analysis H 1H NMR Analysis Target: ~3.7 ppm (s, 3H) S->H C 13C NMR Analysis Target: ~52 ppm & ~174 ppm S->C V Data Integration & Purity Validation H->V C->V

Workflow detailing D-Glutamine esterification and subsequent self-validating NMR analysis.

A Self-Validating System: Experimental Protocol

To ensure absolute trustworthiness in the analytical data, the experimental protocol must be designed to eliminate ambiguity. The following methodology details the synthesis and NMR preparation, explaining the causality behind each procedural choice.

  • Step 1: Acid-Catalyzed Esterification (Causality: Le Chatelier's Principle)

    • Methodology: Suspend D-Glutamine in anhydrous methanol. Slowly add thionyl chloride (SOCl₂) dropwise at 0°C under an inert atmosphere.

    • Causality: SOCl₂ reacts with methanol to generate HCl gas in situ, which acts as the acid catalyst. Maintaining strictly anhydrous conditions and utilizing a vast molar excess of methanol drives the equilibrium entirely toward the methyl ester, preventing reversible hydrolysis.

  • Step 2: Isolation and Purification (Causality: Differential Solubility)

    • Methodology: Evaporate the solvent under reduced pressure and triturate the resulting residue with cold diethyl ether. Filter the white crystalline solid.

    • Causality: The product, (R)-Methyl 2,5-diamino-5-oxopentanoate hydrochloride, is highly polar and insoluble in non-polar solvents. Ether trituration selectively precipitates the target salt while retaining unreacted organic impurities and residual acid in the supernatant.

  • Step 3: NMR Sample Preparation (Causality: Proton Exchange & Lock Signal)

    • Methodology: Dissolve 15–20 mg of the purified solid in 0.6 mL of Deuterium Oxide (D₂O).

    • Causality: D₂O provides the necessary deuterium lock signal for the spectrometer. More importantly, D₂O rapidly exchanges with the labile amine (-NH₂) and ammonium (-NH₃⁺) protons. This silences their broad signals, preventing spectral overlap and allowing for pristine integration of the critical α-CH and -OCH₃ aliphatic peaks.

  • Step 4: Spectral Acquisition (Causality: Quantitative Relaxation)

    • Methodology: Acquire the ¹H NMR spectrum utilizing a relaxation delay (D1) of at least 2 to 3 seconds.

    • Causality: A sufficient relaxation delay ensures that all protons—particularly the slower-relaxing methyl protons—return to thermal equilibrium between RF pulses. This guarantees that the integration ratio of the -OCH₃ singlet to the α-CH triplet is exactly 3:1, serving as an internal quantitative validation of product purity.

NMR Spectral Comparison Data

The successful esterification is unequivocally confirmed by the appearance of a new resonance corresponding to the methyl ester carbon (-OCH₃) and a downfield shift of the

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.